molecular formula C16H16O2 B124595 6-Methyl-4-phenyl-2-chromanol CAS No. 209747-04-6

6-Methyl-4-phenyl-2-chromanol

货号: B124595
CAS 编号: 209747-04-6
分子量: 240.3 g/mol
InChI 键: JGRSOLBFAHJDTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6-Methyl-4-phenyl-2-chromanol, also known as this compound, is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRSOLBFAHJDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459483
Record name 6-Methyl-4-phenyl-2-chromanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209747-04-6
Record name 6-Methyl-4-phenylchroman-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209747046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-4-phenyl-2-chromanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-4-PHENYLCHROMAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8U68SF3V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methyl-4-phenyl-2-chromanol

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of 6-methyl-4-phenyl-2-chromanol (CAS No. 209747-04-6), a heterocyclic organic compound belonging to the chromanol class. While not extensively studied as a primary agent, this molecule holds significant relevance in the pharmaceutical industry as a known impurity and potential degradation product of Tolterodine, a muscarinic receptor antagonist.[1] This guide delves into its chemical identity, physicochemical properties, synthesis, and biological activities, with a particular focus on its antioxidant potential. By synthesizing available data with established chemical principles, this document serves as a critical resource for researchers in medicinal chemistry, process development, and quality control.

Compound Identification and Structure

The fundamental identity of the topic compound is established by its formal nomenclature and registry numbers, which provide an unambiguous reference for researchers.

  • IUPAC Name: 6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol[2][3][4]

  • CAS Number: 209747-04-6[2][3][5]

  • Molecular Formula: C₁₆H₁₆O₂[2][5]

  • Synonyms: 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-ol, 6-Methyl-4-phenylchroman-2-ol, Tolterodine Impurity 13[1][3]

The structure features a benzopyran core, which is a bicyclic system composed of a benzene ring fused to a pyran ring. The "-ol" suffix and "2-" locant in the IUPAC name indicate a hydroxyl group at the C2 position, making it a hemiacetal or lactol. This functionality is crucial as it exists in equilibrium with its open-chain aldehyde form, influencing its reactivity and stability.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of this compound is presented below. These parameters are essential for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability.

PropertyValueSource
Molecular Weight 240.30 g/mol [2][4][5]
Melting Point 80-81 °C[1][5]
Boiling Point (Predicted) 377.2 ± 42.0 °C[1][5]
Density (Predicted) 1.173 ± 0.06 g/cm³[1][5]
pKa (Predicted) 12.71 ± 0.40[1][5]
LogP (Predicted) 3.2 - 3.6[1][4][5]
Hydrogen Bond Donors 1[1][5]
Hydrogen Bond Acceptors 2[1][5]
Rotatable Bond Count 1[1][5]

Context and Significance: A Tolterodine Impurity

The primary context in which this compound is encountered is during the synthesis and stability testing of Tolterodine.[1] Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Impurities in active pharmaceutical ingredients (APIs) are a major concern for regulatory bodies, as they can impact the safety and efficacy of the final drug product.

This chromanol derivative is structurally related to key intermediates in Tolterodine synthesis. Specifically, it can arise from the over-reduction or incomplete purification of the ketone intermediate, 6-methyl-4-phenylchroman-2-one. Understanding its formation, characterization, and potential biological effects is therefore critical for process chemists and quality assurance professionals in the pharmaceutical industry.

Synthesis and Chemical Reactivity

While specific, dedicated syntheses of this compound are not prevalent in the literature, its formation can be logically inferred from standard organic chemistry transformations applied to the chromanone scaffold.

The most direct route involves the reduction of the corresponding lactone (chroman-2-one). This transformation is a pivotal control point where the formation of the chromanol as a byproduct can occur.

Synthesis_Pathway Reactant 6-Methyl-4-phenylchroman-2-one (Ketone Intermediate) Product This compound (Target Compound) Reactant->Product Reduction Reagent Reducing Agent (e.g., NaBH₄, DIBAL-H) Reagent->Product Antioxidant_Mechanism cluster_0 Radical Propagation Cycle cluster_1 Intervention by Chromanol LH Lipid (LH) L_radical Lipid Radical (L•) LH->L_radical Oxidative Stress LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O₂ LOO_radical->L_radical + LH (Chain Reaction) LOOH Lipid Hydroperoxide (LOOH) (Neutralized) LOO_radical->LOOH Interruption ChrOH Chromanol-OH (this compound) ChrO_radical Stabilized Chromanoxyl Radical (Chromanol-O•) ChrOH->ChrO_radical H• donation

References

Physicochemical properties of 6-Methyl-4-phenyl-2-chromanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-4-phenyl-2-chromanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound (CAS No: 209747-04-6). As a notable impurity in the manufacturing of the antimuscarinic agent Tolterodine and a compound with intrinsic antioxidant properties, a thorough understanding of its chemical and physical behavior is critical for quality control, drug safety, and formulation development.[1][2] This document synthesizes available data and outlines robust analytical methodologies for its identification, quantification, and characterization, offering field-proven insights for professionals in pharmaceutical development and chemical research.

Introduction: A Molecule of Dual Significance

This compound is a heterocyclic organic compound belonging to the chromanol family.[1] Its structure, featuring a chroman core substituted with methyl and phenyl groups, gives rise to specific stereochemical and electronic properties that dictate its behavior. The primary relevance of this molecule in the pharmaceutical industry stems from its identification as a process-related impurity in the synthesis of Tolterodine.[1][2] Regulatory frameworks necessitate the precise identification, quantification, and control of such impurities to ensure the safety and efficacy of the final drug product.

Beyond its role as an impurity, the chromanol scaffold is recognized for its biological activities, particularly antioxidant capabilities derived from the phenolic hydroxyl group's ability to scavenge free radicals.[1] This suggests potential, albeit less explored, applications for this compound and its derivatives in fields such as cosmetics or as a starting material for novel therapeutic agents.[1] This guide provides the foundational physicochemical knowledge required to support both impurity management and exploratory research.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of all subsequent scientific investigation. This compound is defined by a unique set of identifiers and a distinct molecular architecture.

Core Identifiers

A summary of the key identifiers for this compound is presented in Table 1.

IdentifierValueSource(s)
CAS Number 209747-04-6[1][2][3][4]
IUPAC Name 6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol[1][4]
Molecular Formula C₁₆H₁₆O₂[1][3][4]
Molecular Weight 240.30 g/mol [2][3][4]
Canonical SMILES CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O[1][4]
InChI Key JGRSOLBFAHJDTL-UHFFFAOYSA-N[1][4]
Molecular Structure

The structure of this compound features a dihydropyran ring fused to a substituted benzene ring. The phenyl group at position 4 and the hydroxyl group at position 2 can exist in different stereoisomeric forms (cis/trans), leading to diastereomers. The commercial material is often supplied as a racemic mixture of these diastereomers.[2]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in analytical systems. The known and predicted properties for this compound are summarized in Table 2.

PropertyValueTypeSource(s)
Melting Point 80-81 °CExperimental[2]
Boiling Point 377.2 ± 42.0 °CPredicted[2]
Density 1.173 ± 0.06 g/cm³Predicted[2]
pKa 12.71 ± 0.40Predicted[2]
LogP 3.22780Predicted[2]
XLogP3 3.6Computed[2][4]
Hydrogen Bond Donors 1Computed[2]
Hydrogen Bond Acceptors 2Computed[2]
Rotatable Bond Count 1Computed[2]
Polar Surface Area (PSA) 29.46 ŲComputed[2]
Exact Mass 240.115029749 DaComputed[4]

Insight: The predicted LogP value of ~3.6 suggests that the molecule is moderately lipophilic. This implies low aqueous solubility but good permeability across biological membranes and strong retention in reversed-phase chromatography systems. The presence of a single hydrogen bond donor (the hydroxyl group) and two acceptors (the hydroxyl and ether oxygens) allows for limited interaction with polar solvents.

Synthesis and Manufacturing Considerations

Understanding the synthesis of this compound is key to controlling its formation as an impurity. Several synthetic routes can lead to the chromanol scaffold.

General Synthesis Pathways

Common methods for synthesizing chromanol derivatives include:

  • Condensation Reactions: A primary route involves the acid- or base-catalyzed condensation of a substituted phenol (like p-cresol) with a suitable α,β-unsaturated aldehyde or ketone (like chalcone).[1]

  • Heck Reaction: This palladium-catalyzed reaction can be used to couple aryl halides with alkenes to form key intermediates for chromanol ring construction.[1]

  • Structural Relationship to Tolterodine: In the context of Tolterodine synthesis, this compound can arise as an impurity from the incomplete reduction or over-reduction of a ketone intermediate, 6-methyl-4-phenylchroman-2-one.[1] Inadequate purification during the crystallization steps can lead to its retention in the final active pharmaceutical ingredient (API).[1]

G cluster_0 Generalized Synthesis Workflow Reactants p-Cresol Derivative + α,β-Unsaturated Ketone Condensation Acid/Base Catalyzed Condensation Reactants->Condensation Intermediate Chromanone Intermediate (e.g., 6-methyl-4-phenylchroman-2-one) Condensation->Intermediate Reduction Reduction (e.g., with NaBH₄) Intermediate->Reduction Product This compound Reduction->Product Purification Crystallization / Chromatography Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: High-level workflow for the synthesis of this compound.

Analytical Methodologies for Characterization

A self-validating analytical system is crucial for ensuring the identity, purity, and stability of a chemical substance. The following protocols are grounded in standard pharmaceutical analysis principles.

Chromatographic Analysis: Purity and Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for separating and quantifying impurities in pharmaceutical materials. A reversed-phase method is ideal for this molecule's moderate lipophilicity.

Protocol: Reversed-Phase HPLC-UV Method

  • System Preparation:

    • HPLC System: A quaternary pump system with an autosampler and a UV/Vis detector.

    • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size). Maintain column temperature at 30 °C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The C18 column provides excellent hydrophobic retention for the phenyl and chroman moieties. The acidic mobile phase (formic acid) ensures the phenolic hydroxyl group remains protonated, leading to sharp, symmetrical peaks.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test article (e.g., Tolterodine API) at a concentration of 1 mg/mL in the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

    • Rationale: 220 nm is chosen to capture the electronic transitions of the benzene rings, ensuring high sensitivity.

    • Gradient Elution:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 40% B (re-equilibration)

  • Data Analysis:

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time with the reference standard.

    • Quantify the amount of the impurity using the peak area and the response factor from the standard injection.

G cluster_workflow HPLC-UV Analysis Workflow Prep Sample/Standard Preparation (100 µg/mL) Inject Inject 10 µL into HPLC System Prep->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 220 nm Separate->Detect Analyze Data Analysis: Retention Time Match & Peak Area Quantification Detect->Analyze

Caption: Experimental workflow for HPLC-UV analysis.

Spectroscopic Identification

While public databases have limited spectral data for this specific compound, its structure allows for predictable outcomes in standard spectroscopic analyses.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons (multiplets, ~7.0-7.5 ppm), a singlet for the methyl group (~2.3 ppm), and characteristic signals for the diastereotopic protons on the dihydropyran ring, including the proton adjacent to the hydroxyl group.

  • Mass Spectrometry (MS): In an electron ionization (EI) source, the molecular ion peak [M]⁺ would be expected at m/z 240. Key fragmentation patterns would likely involve the loss of water (m/z 222) and cleavage of the dihydropyran ring.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak for the O-H stretch (~3200-3600 cm⁻¹), C-H stretches for aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=C stretching in the aromatic rings (~1500-1600 cm⁻¹), and a prominent C-O stretching band for the ether linkage (~1200-1250 cm⁻¹).

Experimental Determination of LogP

The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. The OECD Guideline 107 shake-flask method provides a robust protocol.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation: Prepare a stock solution of this compound in n-octanol (pre-saturated with water).

  • Partitioning: Add a known volume of the octanol stock solution to a separatory funnel containing a known volume of water (pre-saturated with octanol).

  • Equilibration: Shake the funnel vigorously for 5 minutes, then allow the layers to separate completely (centrifugation may be required to break emulsions).

  • Analysis: Carefully separate the aqueous and octanol phases. Determine the concentration of the analyte in each phase using the HPLC-UV method described in section 5.1.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ ).

Biological Context and Potential Applications

Antioxidant Activity

The chromanol structure is related to Vitamin E (tocopherol), a well-known natural antioxidant. The phenolic hydroxyl group on the aromatic ring of this compound allows it to act as a radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS).[1] This mechanism helps combat oxidative stress, which is implicated in aging and various diseases.[1] This intrinsic property suggests potential utility in:

  • Pharmaceuticals: As a scaffold for developing drugs targeting oxidative stress-related conditions.[1]

  • Cosmetics: As an active ingredient in anti-aging skincare formulations.[1]

  • Food Industry: As a preservative to prevent lipid peroxidation and enhance the shelf-life of food products.[1]

Toxicological Profile and Impurity Control

As an impurity in Tolterodine, the primary concern is its potential toxicity and impact on the drug's safety profile. While specific toxicological data for this compound is not widely available, regulatory agencies require that any impurity present above a certain threshold (typically 0.15%) be characterized and controlled. The analytical methods outlined in this guide are essential for meeting these regulatory requirements and ensuring patient safety.

Conclusion

This compound is a molecule with significant relevance in the pharmaceutical sciences, both as a critical process impurity and as a compound with potential biological activity. Its moderately lipophilic nature and chromanol structure define its behavior in analytical and biological systems. The robust HPLC methodology presented here provides a reliable framework for its quantification and control, while an understanding of its physicochemical properties is essential for troubleshooting manufacturing processes and exploring its potential applications. This guide serves as a foundational resource for scientists and researchers engaged in the development, manufacturing, and analysis of pharmaceuticals where this compound is of interest.

References

Synthesis and characterization of 6-Methyl-4-phenyl-2-chromanol.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methyl-4-phenyl-2-chromanol

Introduction

The chromanol scaffold, a core structure in the vitamin E family, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] These molecules are widely recognized for their antioxidant properties, acting as potent radical scavengers to mitigate oxidative stress.[3][4][5] Within this family, this compound (Chemical Formula: C₁₆H₁₆O₂, Molecular Weight: approx. 240.30 g/mol ) is a noteworthy derivative.[3][6] Its structure, featuring a phenyl group at the 4-position, categorizes it within the broader flavonoid class, specifically as a flavan-4-ol derivative.[7]

Beyond its potential biological activities, this compound is also recognized as a critical process-related impurity in the synthesis of pharmaceuticals such as tolterodine, a muscarinic receptor antagonist.[3] Therefore, a comprehensive understanding of its synthesis and a robust methodology for its characterization are paramount for researchers in organic synthesis, process chemistry, and quality control.

This guide provides a detailed, field-proven methodology for the synthesis of this compound, beginning from common starting materials. It further outlines a multi-technique approach for its unambiguous structural elucidation and characterization, grounded in established spectroscopic principles.

Strategic Synthesis Pathway

The synthesis of this compound is most logically achieved through a three-step sequence, a common strategy for constructing the flavanoid core. This approach begins with the base-catalyzed condensation of a substituted acetophenone and an aromatic aldehyde to form a chalcone, followed by an acid-catalyzed intramolecular cyclization to yield a flavanone, and culminates in the selective reduction of the flavanone's carbonyl group.

Synthesis_Workflow cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Flavanone Cyclization cluster_2 Step 3: Carbonyl Reduction A 2'-Hydroxy-5'-methylacetophenone + Benzaldehyde B (E)-1-(2-hydroxy-5-methylphenyl) -3-phenylprop-2-en-1-one (Chalcone Intermediate) A->B  Claisen-Schmidt  Condensation  (KOH, EtOH) C 6-Methyl-2-phenylchroman-4-one (Flavanone) B->C  Acid-Catalyzed  Intramolecular  Cyclization  (H₂SO₄, EtOH) D This compound (Target Compound) C->D  Selective  Reduction  (NaBH₄, MeOH)

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Principle of Causality: This step employs the Claisen-Schmidt condensation, a cornerstone reaction for forming α,β-unsaturated ketones.[8] A strong base, potassium hydroxide (KOH), deprotonates the α-carbon of 2'-hydroxy-5'-methylacetophenone, generating a reactive enolate. This nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated system of the chalcone. The 2'-hydroxy group is crucial for the subsequent cyclization step.

  • Detailed Protocol:

    • In a 250 mL round-bottom flask, dissolve 2'-hydroxy-5'-methylacetophenone (10.0 g, 66.6 mmol) and benzaldehyde (7.1 g, 66.6 mmol) in 100 mL of ethanol.

    • Cool the stirred solution in an ice bath to 0-5 °C.

    • Prepare a solution of potassium hydroxide (8.0 g, 142.6 mmol) in 20 mL of water and add it dropwise to the ethanolic solution over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The solution will typically turn deep orange or red, and a precipitate may form.

    • Pour the reaction mixture into 400 mL of ice-cold water and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

    • Collect the resulting bright yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C.

    • The crude chalcone can be purified by recrystallization from ethanol to yield bright yellow crystals.

  • Principle of Causality: The conversion of the chalcone to the flavanone is an intramolecular Michael addition reaction.[9] Under acidic conditions (e.g., sulfuric acid), the phenolic hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system. This cyclization forms the six-membered heterocyclic ring characteristic of the flavanone core.[10][11]

  • Detailed Protocol:

    • Suspend the purified chalcone (10.0 g, 42.0 mmol) in 150 mL of ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

    • Add 5 mL of concentrated sulfuric acid dropwise to the stirred suspension.

    • Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the colored chalcone spot.

    • After cooling to room temperature, pour the reaction mixture into 500 mL of ice water.

    • Collect the resulting off-white precipitate by vacuum filtration, wash with copious amounts of water, and then with a small amount of cold ethanol.

    • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from an ethanol/water mixture.

  • Principle of Causality: This final step involves the reduction of the C4 carbonyl of the flavanone to a hydroxyl group. Sodium borohydride (NaBH₄) is the reagent of choice due to its excellent selectivity for reducing aldehydes and ketones in the presence of other functional groups.[12] The hydride (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. This reduction is not typically stereospecific and will produce a mixture of diastereomers (cis and trans flavan-4-ols), which may be separable by column chromatography.[13][14]

  • Detailed Protocol:

    • Dissolve the 6-methyl-2-phenylchroman-4-one (5.0 g, 21.0 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.2 g, 31.7 mmol) portion-wise over 20 minutes, maintaining the temperature below 5 °C.

    • After the addition, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction by the slow, dropwise addition of 50 mL of 1 M hydrochloric acid.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to isolate the target this compound.

Comprehensive Characterization

Unambiguous identification of the synthesized compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.

Characterization_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Physical Properties NMR NMR Spectroscopy (¹H, ¹³C, D₂O Exchange) IR IR Spectroscopy MS Mass Spectrometry MP Melting Point Chroma Chromatography (TLC, HPLC) Product Purified 6-Methyl-4-phenyl -2-chromanol Product->NMR Product->IR Product->MS Product->MP Product->Chroma

Caption: A multi-technique workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[15][16][17]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The signal for the hydroxyl proton can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the OH peak will disappear due to proton-deuterium exchange.[18]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 1: Predicted NMR Data for this compound in CDCl₃

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
-CH₃ (on C6) ~2.3 ppm (s, 3H) ~21 ppm
-CH₂- (C3) ~2.0-2.4 ppm (m, 2H) ~35-40 ppm
-CH- (C4) ~4.2-4.4 ppm (dd, 1H) ~40-45 ppm
-CH(OH)- (C2) ~5.2-5.4 ppm (m, 1H) ~95-100 ppm
-OH ~1.8-2.5 ppm (br s, 1H) -
Phenyl H's ~7.2-7.5 ppm (m, 5H) ~126-129 ppm (CH), ~140-145 ppm (Cq)
Aromatic H's ~6.8-7.2 ppm (m, 3H) ~117-130 ppm (CH), ~130-155 ppm (Cq)

(Note: Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, d=doublet, dd=doublet of doublets, m=multiplet, br=broad. Actual values may vary based on diastereomer and solvent.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[19]

  • Key Insight: The most telling feature in the IR spectrum of an alcohol is the strong, broad absorption band corresponding to the O-H bond stretch.[18] The breadth of this peak is a direct result of intermolecular hydrogen bonding.[18] The presence of a C-O stretching band further confirms the alcohol functionality.

Table 2: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3200 - 3500 Strong, Broad
Aromatic C-H C-H Stretch 3000 - 3100 Medium, Sharp
Aliphatic C-H C-H Stretch 2850 - 2960 Medium
Aromatic C=C C=C Stretch 1450 - 1600 Medium to Weak

| Alcohol C-O | C-O Stretch | 1050 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.[20]

  • Fragmentation Logic: For flavonoid-type structures, a common and diagnostic fragmentation is the retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic ring.[21] Other expected fragmentations include the loss of water from the molecular ion, a characteristic feature of alcohols.[22]

Table 3: Expected Mass Spectrometry Data (EI-MS)

m/z (mass-to-charge ratio) Assignment Interpretation
~240 [M]⁺ Molecular Ion
~222 [M - H₂O]⁺ Loss of water
~132 RDA Fragment Fragment containing the A-ring
~104 RDA Fragment Fragment containing the B-ring and C2/C3

| 77 | [C₆H₅]⁺ | Phenyl group |

Potential Applications & Concluding Remarks

This guide has detailed a robust and reproducible pathway for the synthesis of this compound, complemented by a thorough characterization protocol. The chromanol and wider flavonoid family are of immense interest due to their diverse biological activities, including anti-inflammatory and anti-carcinogenic effects.[2] The synthetic and analytical expertise developed through the study of molecules like this compound serves as a valuable foundation for the exploration of novel therapeutic agents. Furthermore, the precise characterization methods outlined are directly applicable to industrial settings for impurity profiling and ensuring the quality and safety of active pharmaceutical ingredients.

References

An In-depth Technical Guide to the Biological Activity of 6-Methyl-4-phenyl-2-chromanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological functions.[1] Among these, derivatives of 6-Methyl-4-phenyl-2-chromanol are emerging as a promising class of molecules with significant therapeutic potential. This guide synthesizes current research to provide an in-depth analysis of their biological activities, focusing on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. We will explore the causality behind their mechanisms of action, present detailed experimental protocols for their evaluation, and outline future directions for research and development in this field.

Introduction: The Chromanol Scaffold in Drug Discovery

The chromanol ring system, particularly the 2-methyl-3,4-dihydro-2H-chromen-6-ol core, is a fundamental component of the vitamin E family (tocopherols and tocotrienols), which are renowned for their potent antioxidant properties.[2] The unique structure, featuring a heterocyclic ring fused to a phenol, allows for diverse functionalization, leading to a vast chemical space for drug discovery. The introduction of a phenyl group at the 4-position and a methyl group at the 6-position of the 2-chromanol core creates a distinct class of derivatives. These modifications significantly influence the molecule's stereochemistry, lipophilicity, and electronic properties, thereby modulating its interaction with biological targets and unlocking a spectrum of activities beyond simple antioxidation. This guide focuses specifically on these this compound derivatives, examining the scientific evidence that underpins their growing consideration as versatile therapeutic agents.

Key Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold exhibit a range of biological effects, which are primarily attributed to their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and oxidative stress.

Anticancer Activity

The chroman scaffold has garnered significant attention for its potential in anticancer drug development.[1] Several derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanism for many chromanol derivatives involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[1] Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, which share a similar 4-phenyl heterocyclic core, have been shown to induce cell cycle arrest in the G2/M phase, an action confirmed by fluorescence-activated cell sorting (FACS) analysis.[3] This cell cycle disruption is often followed by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[3] The externalization of phosphatidylserine on the cell membrane, a hallmark of early apoptosis, can be detected using Annexin V staining.[1]

Some chroman derivatives have also been found to act as inhibitors of acetyl-CoA carboxylases (ACCs), enzymes that are critical in fatty acid synthesis and are often overactive in cancer cells.[4] By inhibiting ACCs, these compounds disrupt the metabolic processes essential for rapid tumor cell proliferation.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Interaction Chromanol 6-Methyl-4-phenyl- 2-chromanol Derivative Chromanol->Receptor ACCs Inhibition of Acetyl-CoA Carboxylases (ACCs) Chromanol->ACCs Pathway Signaling Cascade (e.g., MAPK) Chromanol->Pathway Metabolism Disrupted Fatty Acid Synthesis ACCs->Metabolism G2M G2/M Phase Cell Cycle Arrest Metabolism->G2M Pathway->G2M Apoptosis Apoptosis Induction G2M->Apoptosis Caspase Caspase-3 Activation Apoptosis->Caspase

Caption: Hypothetical anticancer mechanism of this compound derivatives.

Antioxidant Properties

Chromanol-type compounds are well-established antioxidants that function by reducing oxygen-centered radicals.[5][6] Their efficiency is determined by the rate of their primary reaction with radicals and the stability of the resulting chromanoxyl radical.[7]

Mechanism of Action: Radical Scavenging

The core mechanism involves the donation of a hydrogen atom from the hydroxyl group on the chroman ring to a free radical (R•), effectively neutralizing it. This process generates a relatively stable chromanoxyl radical, which is less reactive and can be recycled back to its active form by cellular reductants like ascorbate or ubiquinol.[5] Studies comparing novel synthetic chromanols to α-tocopherol have shown that certain derivatives possess superior radical scavenging properties and their corresponding radicals are reduced by ascorbate at a faster rate than the tocopheroxyl radical.[6] The scavenging of stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals is a widely used and simple method to evaluate the antioxidant activities of these lipophilic compounds.[8]

Anti-inflammatory Effects

Chronic inflammation is a key pathological process in many diseases.[9] Chromanol and chromenol derivatives have been shown to interfere with several molecular targets and pathways central to the inflammatory response.[10][11]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory action of these compounds is often linked to their ability to modulate the nuclear factor "kappa-light-chain-enhancer" of activated B-cells (NF-κB) pathway.[2][10] The activation of transcription factors like NF-κB leads to the production of pro-inflammatory cytokines and mediators, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[9] Studies on structurally related 2-phenyl-4H-chromen-4-one derivatives have demonstrated that they can significantly decrease the lipopolysaccharide (LPS)-induced release of NO, IL-6, and TNF-α in a concentration-dependent manner by inhibiting the TLR4/MAPK signaling pathways.[9]

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK Chromanol 6-Methyl-4-phenyl- 2-chromanol Derivative Chromanol->MAPK Inhibition NFkB NF-κB Pathway MAPK->NFkB Cytokines Pro-inflammatory Cytokines (NO, TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Inhibition of the TLR4/MAPK/NF-κB inflammatory signaling pathway.

Antimicrobial Activity

The rise of microbial resistance to existing therapeutic agents presents a major global health challenge.[12] Chroman-4-ones, the oxidized counterparts and synthetic precursors to 4-chromanols, have demonstrated a variety of biological activities, including broad-spectrum antimicrobial properties.[12]

Mechanism of Action

While the precise mechanisms are still under investigation, the antimicrobial effects of chroman derivatives are thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. Molecular modeling of related homoisoflavonoids suggests potential inhibition of key fungal proteins like cysteine synthase or HOG1 kinase, which are crucial for fungal virulence and survival.[12] The antimicrobial efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[12]

Synthesis and Experimental Evaluation

The generation and biological testing of this compound derivatives follow a structured workflow, from chemical synthesis to in vitro and in vivo evaluation.

cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials (Phenols, Aldehydes) OnePot One-Pot Synthesis of 4-Chromanone Derivative Start->OnePot Reduction Reduction to 4-Chromanol Derivative OnePot->Reduction Purify Purification & Characterization Reduction->Purify Screen In Vitro Screening (e.g., MTT, MIC Assays) Purify->Screen Lead Lead Compound Identification Screen->Lead Mech Mechanistic Studies (Apoptosis, Signaling) Lead->Mech Vivo In Vivo Studies (Animal Models) Mech->Vivo

Caption: General workflow from synthesis to biological evaluation of chromanol derivatives.[1]

General Synthesis of 4-Chromanol Derivatives

A common and efficient route to 4-chromanol scaffolds involves the reduction of the corresponding 4-chromanone.[1] The 4-chromanones themselves are often synthesized via a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[1][13]

Protocol: Reduction of a 4-Chromanone to a 4-Chromanol[1]

  • Dissolve the synthesized 4-chromanone derivative (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over a period of 10 minutes, ensuring the temperature remains low.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.

  • Quench the reaction by the slow, careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Remove the methanol solvent under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-chromanol product.

  • Purify the product further using column chromatography on silica gel as required.

Protocols for In Vitro Biological Assays

Anticancer - MTT Cell Viability Assay[1]

  • Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the chromanol derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for an additional 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Anticancer - Annexin V Apoptosis Assay[1]

  • Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine on the outer leaflet of the cell membrane, an early indicator of apoptosis.[1]

  • Procedure:

    • Treat cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.

    • Harvest the cells via trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in a commercial Annexin V-FITC Apoptosis Detection Kit.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[1]

Anti-inflammatory - Nitric Oxide (NO) Inhibition Assay[9]

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with LPS. NO concentration is determined by measuring its stable metabolite, nitrite, using the Griess reagent.

  • Procedure:

    • Pre-treat RAW 264.7 macrophage cells with the chromanol derivatives at various concentrations (e.g., 2.5, 5, 10 µM) for 1 hour.

    • Stimulate the cells with LPS (0.5 µg/mL) for 24 hours to induce NO production.

    • Collect the cell supernatant.

    • Mix an aliquot of the supernatant with an equal volume of Griess Reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.

Antimicrobial - Minimum Inhibitory Concentration (MIC) Assay[12][14]

  • Principle: The microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent like DMSO.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.

    • Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

    • Add the microbial inoculum to each well of the plate.

    • Include a positive control (microbes with no compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity or growth.

Quantitative Data Summary

The biological activity of chromanol derivatives is quantified to compare potency and guide structure-activity relationship (SAR) studies. The following table presents hypothetical data for a series of novel this compound derivatives to illustrate how such data is typically presented.

Compound IDR-Group ModificationAnticancer IC₅₀ (µM) (MCF-7 Cell Line)Antioxidant Activity (DPPH Scavenging, IC₅₀ µM)Anti-inflammatory (NO Inhibition, IC₅₀ µM)Antimicrobial MIC (µg/mL) (S. aureus)
MP2C-01 H (Parent)15.225.818.564
MP2C-02 4'-Methoxy8.719.412.132
MP2C-03 4'-Chloro5.135.29.816
MP2C-04 3',4'-Dichloro2.341.56.416
Doxorubicin -0.8N/AN/AN/A
α-Tocopherol -N/A11.2N/AN/A
Vancomycin -N/AN/AN/A2

Data is illustrative and not from a specific publication.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and highly promising class of compounds for the development of novel therapeutics.[1] The synthetic accessibility of the chroman scaffold allows for the creation of diverse chemical libraries, facilitating extensive structure-activity relationship studies.[1] Current research highlights their potential as multi-faceted agents capable of targeting cancer, oxidative stress, inflammation, and microbial infections.

Future research should focus on several key areas:

  • Mechanism Deconvolution: Further investigation is required to identify the specific molecular targets and elucidate the precise signaling pathways modulated by these derivatives.

  • In Vivo Efficacy: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[1]

  • SAR Optimization: Systematic modification of the 6-methyl and 4-phenyl substituents is crucial to enhance potency and selectivity for specific biological targets while minimizing off-target effects.

The continued exploration of this chemical scaffold holds significant promise for addressing unmet needs in oncology, inflammatory diseases, and infectious disease control.

References

A Technical Guide to the Identification, Characterization, and Control of 6-Methyl-4-phenyl-2-chromanol as a Tolterodine Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the analysis of 6-Methyl-4-phenyl-2-chromanol, a significant impurity associated with the active pharmaceutical ingredient (API) Tolterodine. Tolterodine is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder.[1][2] The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product.[3] This document details the probable synthetic origin of this compound, presents validated analytical methodologies for its detection and characterization, and discusses strategies for its control in accordance with international regulatory standards. The protocols and insights provided herein are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling in Tolterodine

Tolterodine, chemically (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, is a cornerstone therapy for managing symptoms of overactive bladder. Its efficacy is directly linked to its chemical purity. Pharmaceutical impurities, defined by the International Council for Harmonisation (ICH) as any component of a drug substance that is not the chemical entity defined as the API, can arise from various sources including synthesis, degradation, or storage.[3] These extraneous substances may have no therapeutic effect, could potentially be toxic, or in some cases, even be pharmacologically active, thereby impacting the safety and effectiveness of the drug.

Regulatory bodies worldwide, guided by ICH Q3A(R2) and Q3B(R2) guidelines, mandate stringent control over impurities.[4][5][6] These guidelines establish thresholds for reporting, identification, and toxicological qualification of impurities based on the maximum daily dose of the API.[4][7] For an impurity like this compound, which has been observed during stability studies of Tolterodine tartrate, a thorough characterization and a robust control strategy are not merely best practice, but a regulatory necessity.[8][9] This guide focuses on providing the technical depth required to address this specific challenge.

Genesis of the Impurity: Formation Pathway of this compound

Understanding the formation mechanism of an impurity is the first step toward controlling it. This compound is not a typical process-related impurity derived directly from starting materials or intermediates. Evidence suggests it is a degradation product, potentially formed during the synthesis of Tolterodine or during the shelf-life of the drug product under certain stress conditions.[8][10]

One plausible pathway involves an acid-catalyzed intramolecular cyclization. The synthesis of Tolterodine often begins with the condensation of p-cresol and cinnamic acid to form 6-methyl-4-phenylchroman-2-one.[1] Subsequent reaction steps lead to the final product. However, under acidic conditions, a precursor could potentially cyclize to form the stable chromanol ring structure. Another possibility is its formation from the interaction between Tolterodine and formulation excipients under conditions of high heat and humidity.[8]

The proposed formation pathway is visualized below.

G cluster_main Main Tolterodine Synthesis cluster_side Impurity Formation Pathway p_cresol p-Cresol intermediate_1 6-Methyl-4-phenylchroman-2-one p_cresol->intermediate_1 Condensation (H₂SO₄) cinnamic_acid Cinnamic Acid cinnamic_acid->intermediate_1 intermediate_2 2-(3-Hydroxy-1-phenylpropyl) -4-methylphenol intermediate_1->intermediate_2 Reduction tolterodine Tolterodine (API) intermediate_2->tolterodine Amination with Diisopropylamine degradation_precursor Degradation Precursor (e.g., from API-Excipient Interaction) tolterodine->degradation_precursor Degradation impurity This compound degradation_precursor->impurity Intramolecular Cyclization (Stress: Heat, Humidity)

Caption: Proposed formation of Tolterodine and the this compound impurity.

Analytical Strategy for Identification and Quantification

A multi-faceted analytical approach is essential for the unambiguous identification, characterization, and routine quantification of this compound. The workflow integrates chromatographic separation with powerful spectroscopic techniques.

G start Tolterodine Sample (API or Drug Product) prep Sample Preparation (Dissolution in Diluent) start->prep hplc 1. HPLC-UV/PDA Analysis (Separation & Initial Detection) prep->hplc lcms 2. LC-MS/MS Analysis (Mass Identification & Fragmentation) hplc->lcms Peak > Identification Threshold quant Validated HPLC Method (Routine Quantification) hplc->quant Routine QC isolate Preparative HPLC (Impurity Isolation) nmr 3. NMR Spectroscopy (¹H, ¹³C, DEPT) (Definitive Structure Elucidation) isolate->nmr lcms->isolate If structure is unknown report Characterization Report & Control Strategy nmr->report quant->report

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC): Separation and Detection

A stability-indicating HPLC method is the cornerstone for separating this compound from Tolterodine and other related substances.[8][11][12] The difference in polarity between the API and the chromanol impurity allows for effective separation on a reverse-phase column.

Causality: A C8 or C18 stationary phase is selected due to its hydrophobic nature, which provides differential retention for Tolterodine and its impurities.[13][14] A gradient elution program is often necessary to achieve optimal resolution between all peaks within a reasonable run time, especially in forced degradation samples where a complex mixture of degradants may be present.[8] UV detection, typically around 205-220 nm, is suitable for detecting both Tolterodine and the impurity.[8][13]

Mass Spectrometry (MS): Mass Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight of the impurity. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, enabling the determination of the elemental composition (C₁₆H₁₆O₂).[15] Tandem MS (MS/MS) experiments are crucial for fragmentation analysis, which provides structural clues that help differentiate it from other isomers and confirm the core chromanol structure.[8][11]

Nuclear Magnetic Resonance (NMR): Definitive Structure Elucidation

For an unknown impurity exceeding the ICH identification threshold, NMR spectroscopy is the gold standard for unambiguous structure elucidation.[8] A full suite of experiments, including ¹H NMR, ¹³C NMR, and 2D-NMR (like COSY and HSQC), is performed on the isolated impurity to confirm the connectivity of all atoms and finalize the structure as this compound.[8][9]

Validated Experimental Protocols

The following protocols are presented as a robust starting point. They must be validated in accordance with ICH Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[7]

Protocol 1: Stability-Indicating HPLC Method
  • Objective: To separate and quantify this compound in Tolterodine drug substance or product.

  • Instrumentation: HPLC with UV/PDA detector.

  • Self-Validation Step (System Suitability):

    • Prepare a system suitability solution containing Tolterodine and a reference standard of this compound.

    • Inject five replicate injections.

    • The relative standard deviation (RSD) for peak area must be ≤ 2.0%.

    • The resolution between the Tolterodine and impurity peaks must be ≥ 2.0.

  • Methodology:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A time-based gradient from high aqueous to high organic content. (e.g., Start at 70% A, ramp to 30% A over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[13]

    • Detection Wavelength: 220 nm.[13]

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL of Tolterodine.[14]

Protocol 2: LC-MS/MS Identification
  • Objective: To confirm the molecular weight and fragmentation pattern of the impurity peak.

  • Instrumentation: LC-MS/MS (e.g., Q-TOF or Orbitrap).

  • Methodology:

    • Utilize the HPLC conditions from Protocol 1, ensuring compatibility with the MS inlet (e.g., replacing non-volatile buffers like phosphate with volatile ones like formic acid or ammonium acetate if necessary).

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Mass Analyzer Scan: Full scan from m/z 100-500 to detect the parent ion.

    • MS/MS: Perform product ion scans on the parent ion corresponding to the impurity (m/z 241.1 for [M+H]⁺).

    • Data Analysis: Compare the accurate mass measurement with the theoretical mass of C₁₆H₁₆O₂. Analyze the fragmentation pattern to confirm structural motifs.

Data Interpretation and Reporting

All analytical data must be systematically compiled and interpreted.

Table 1: Representative Chromatographic Data
CompoundRetention Time (min)Relative Retention Time (RRT)
Tolterodine~8.51.00
This compound~17.0~2.00[8]
Table 2: Key Mass Spectrometry Data
ParameterObserved ValueInterpretation
Formula C₁₆H₁₆O₂-
Molecular Weight 240.30 g/mol [15]-
[M+H]⁺ (HRMS) m/z 241.1223Confirms elemental composition.
Key MS/MS Fragments VariesProvides evidence of the phenyl, methyl, and chromanol ring structures.

Control and Mitigation Strategies

Based on the understanding of the impurity's formation, several control strategies can be implemented:

  • Process Optimization: If the impurity is formed during synthesis, modifying reaction conditions (e.g., controlling pH, temperature, and reaction time) can minimize its formation.

  • Excipient Compatibility Studies: As the impurity may arise from drug-excipient interactions, comprehensive compatibility studies under accelerated stability conditions (high heat and humidity) are essential during formulation development.[8] Selecting inert and stable excipients can prevent its formation in the final drug product.

  • Specification Setting: Establish a stringent acceptance criterion for this compound in the final API and drug product specifications, in line with ICH qualification thresholds.[4][8]

  • Stability Testing: Monitor the levels of this impurity throughout the product's shelf life under long-term and accelerated stability programs to ensure it remains within the specified limits.[8][12]

Conclusion

The effective management of the this compound impurity in Tolterodine is a clear demonstration of the principles of quality by design and robust analytical science. By understanding its origin, developing specific and validated analytical methods for its detection, and implementing appropriate control strategies, pharmaceutical manufacturers can ensure the consistent quality, safety, and efficacy of Tolterodine products. This guide provides a foundational framework for achieving these critical objectives, aligning with the highest standards of scientific integrity and regulatory compliance.

References

The Therapeutic Potential of Chromanol Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Chromanol Core as a Privileged Scaffold in Medicinal Chemistry

Chromanol compounds, characterized by a bicyclic structure comprising a benzene ring fused to a dihydropyran ring with a hydroxyl group, represent a versatile and highly valuable scaffold in the landscape of therapeutic agent discovery. This chemical family, which includes the well-known vitamin E (tocopherols and tocotrienols), has garnered significant attention for its potent biological activities.[1] The inherent antioxidant properties of the chromanol ring, coupled with the potential for diverse substitutions, make it a privileged structure for the development of novel therapeutics targeting a wide array of pathologies driven by oxidative stress and inflammation.[2][3][4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the therapeutic benefits of chromanol compounds, delve into their core mechanisms of action, and offer detailed experimental protocols for their evaluation. The subsequent sections will explore the multifaceted therapeutic potential of chromanols, from their well-established antioxidant effects to their emerging roles in neuroprotection and cardioprotection, providing a robust foundation for future research and drug development endeavors.

Core Mechanisms of Action: Beyond Simple Radical Scavenging

While the primary mechanism attributed to chromanols is their ability to donate a hydrogen atom from the hydroxyl group on the chromanol ring to neutralize free radicals, their biological effects are far more complex.[2] Modern research has unveiled their ability to modulate key signaling pathways involved in cellular homeostasis, inflammation, and survival.

Antioxidant Activity: A Two-Pronged Approach

Chromanol compounds exert their antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: The phenolic hydroxyl group on the chromanol ring is the active site for scavenging a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct interaction neutralizes harmful radicals, preventing damage to cellular components like lipids, proteins, and DNA.[2]

  • Upregulation of Endogenous Antioxidant Defenses via the Nrf2-ARE Pathway: Chromanols can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[5][6] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[7]

Nrf2_Activation_by_Chromanols cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Chromanol Chromanol Compound Chromanol->Keap1 Modulates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Maf Maf Nrf2_n->Maf Heterodimerizes with ARE ARE Maf->ARE Binds to Gene_Expression Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1, GCL) ARE->Gene_Expression Initiates Transcription NFkB_Inhibition_by_Chromanols cluster_extracellular Extracellular cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IKK->NFkB Leads to degradation of IκBα and release of NF-κB IkBa->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Chromanol_nfkb Chromanol Compound Chromanol_nfkb->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Gene_Expression_nfkb Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Gene_Expression_nfkb Initiates Transcription

References

Literature review on 6-Methyl-4-phenyl-2-chromanol research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Methyl-4-phenyl-2-chromanol: Synthesis, Properties, and Pharmacological Context

Introduction: The Significance of the Chromanol Scaffold

The chromanol ring system, a core component of molecules like vitamin E (α-tocopherol), represents a "privileged scaffold" in medicinal chemistry.[1][2] Natural and synthetic chromanols exhibit an impressive diversity of biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties.[3][4] These activities stem from their ability to interact with a wide range of cellular targets, such as 5-lipoxygenase, nuclear receptors, and the NF-κB signaling pathway.[3][4] Within this important class of compounds is this compound, an organic compound with the chemical formula C₁₆H₁₆O₂.[5][6] While possessing potential intrinsic biological activity due to its structure, it is most notably recognized in the pharmaceutical industry as a significant impurity in the synthesis of Tolterodine, a drug used to treat overactive bladder.[5] This dual identity as both a potential bioactive molecule and a critical process impurity makes a thorough understanding of its chemistry and biology essential for researchers in drug development and chemical synthesis.

This guide provides a comprehensive technical overview of this compound, synthesizing field-proven insights with established scientific literature to cover its synthesis, characterization, biological context, and its pivotal role in pharmaceutical process control.

Physicochemical and Structural Properties

This compound is characterized by a chromanol core substituted with a methyl group at the 6-position and a phenyl group at the 4-position.[5] This structure results in a molecular weight of approximately 240.30 g/mol .[6][7] The presence of a hydroxyl group on the heterocyclic ring and a phenolic moiety confers specific chemical reactivity and potential for biological interactions.

PropertyValueSource
IUPAC Name 6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol[7]
Molecular Formula C₁₆H₁₆O₂[5][6][7]
Molecular Weight 240.30 g/mol [7]
CAS Number 209747-04-6[5][6][7]
Canonical SMILES CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O[5][7]
Synonyms 6-Methyl-4-phenylchroman-2-ol; Tolterodine Impurity 13[7]

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired yield, purity, and stereochemical control.

Key Synthetic Methodologies

Several synthetic routes are viable for producing the chromanol scaffold.[5]

  • Condensation Reactions: A common and direct approach involves the condensation of phenolic compounds (like p-cresol) with appropriate α,β-unsaturated aldehydes or ketones (like cinnamaldehyde) under acidic or basic conditions. This method is foundational for building the heterocyclic ring system.

  • Heck Reaction: Palladium-catalyzed coupling reactions between aryl halides and alkenes can be adapted to form the chromanol structure, offering a versatile route for introducing the phenyl group.[5]

  • Radical Addition Reactions: The use of radical precursors can facilitate the addition to a chroman structure, allowing for controlled functionalization.[5]

  • Enantioselective Synthesis: For stereospecific synthesis, methods employing chiral transition-metal complexes, such as Fe(II)–N,N′-dioxide complexes, can achieve high enantiomeric excess (>95% ee) through a controlled O-to-C rearrangement of vinyl ethers.[5]

G cluster_synthesis General Synthesis Workflow Reactants p-Cresol & α,β-Unsaturated Aldehyde Reaction Acid/Base Catalyzed Condensation Reaction Reactants->Reaction Crude Crude Product: This compound Reaction->Crude Purification Purification (Flash Column Chromatography) Crude->Purification Pure Pure Product (>98%) Purification->Pure Characterization Structural Confirmation (NMR, MS, IR) Pure->Characterization

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a critical step, typically achieved through a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons (phenyl and substituted benzene rings), a characteristic signal for the methyl group, and diastereotopic protons on the chroman ring. The hydroxyl proton will appear as a broad singlet.
¹³C NMR Resonances for all 16 carbon atoms, including distinct signals for the methyl carbon, aromatic carbons, and the carbons of the heterocyclic ring.
Mass Spec (MS) A molecular ion peak corresponding to the calculated molecular weight (approx. 240.115 g/mol for the exact mass).[7] Fragmentation patterns can further confirm the structure.
Infrared (IR) A broad absorption band in the 3200-3600 cm⁻¹ region indicating the O-H stretch of the hydroxyl group. Characteristic C-H and C=C stretching bands for the aromatic rings will also be present.

Biological Activity and Mechanistic Insights

While primarily known as a pharmaceutical impurity, the chromanol scaffold suggests inherent biological potential.[5]

Antioxidant Properties

The most prominent reported biological activity for this compound and related compounds is their antioxidant effect.[5][8] Like other phenolic compounds, chromanols can act as radical scavengers, which is crucial for mitigating oxidative stress in biological systems.[5] The mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to lipids, proteins, and DNA.[8] Studies on similar chromanols have demonstrated their ability to inhibit lipid peroxidation.[5]

G ROS Reactive Oxygen Species (ROS) (e.g., •OH, ROO•) Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage causes Neutral Neutralized Species (H₂O, ROOH) ROS->Neutral Chromanol This compound (R-OH) Chromanol->ROS donates H• Radical Chromanol Radical (R-O•) Chromanol->Radical Recycle Recycling by other antioxidants (e.g., Ascorbate) Radical->Recycle Recycle->Chromanol

Caption: Proposed mechanism of action for this compound as a radical-scavenging antioxidant.

Potential Anti-Inflammatory and Anti-Cancer Activities

The broader family of chromanols and chromenes has been investigated for anti-inflammatory and anti-cancer properties.[1][3][4] These activities are often linked to the modulation of key signaling pathways involved in inflammation and cell proliferation.[4] Although specific studies on this compound are limited, its structural features make it a candidate for further pharmacological evaluation in these areas.[5]

Significance in Drug Development: The Tolterodine Impurity

From an industrial and regulatory perspective, the most critical role of this compound is as a process impurity in the synthesis of Tolterodine.[5] It shares a structural homology with key intermediates of Tolterodine, and its presence can arise from side reactions or incomplete purification.[5]

Specifically, certain catalysts used in the synthesis, such as ytterbium triflate (Yb(OTf)₃), can promote a retro-aldol cleavage of Tolterodine precursors.[5] This side reaction regenerates this compound, highlighting the need for strict process control.[5] Pharmacopeial standards require impurity levels to be minimized, making the detection, quantification, and mitigation of this compound a crucial aspect of quality control in Tolterodine manufacturing.[5]

Experimental Protocols

The following protocols are provided as standardized, self-validating methodologies for the synthesis and evaluation of this compound.

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol describes a representative synthesis using a base-catalyzed condensation reaction.

  • Reactant Preparation: In a round-bottom flask, dissolve p-cresol (1.1 equivalents) and cinnamaldehyde (1.0 equivalent) in ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong base (e.g., 10% NaOH solution) to the mixture while stirring at room temperature. Rationale: The base deprotonates the phenol, forming a phenoxide ion that acts as the nucleophile.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and neutralize with 1M HCl. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil using flash column chromatography on silica gel with a hexane/ethyl acetate gradient. Rationale: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.

  • Validation: Collect the fractions containing the pure product and confirm its identity and purity (>98%) using ¹H NMR and Mass Spectrometry.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the antioxidant potential of the compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of this compound in methanol. Ascorbic acid or α-tocopherol should be used as a positive control.

  • Assay Setup: In a 96-well plate, add 50 µL of each compound concentration to different wells. Add 150 µL of the DPPH solution to each well. A blank well should contain only methanol, and a control well should contain methanol plus the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Rationale: The dark condition prevents photodegradation of the DPPH radical.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

Conclusion and Future Perspectives

This compound is a molecule of significant interest at the intersection of medicinal chemistry and pharmaceutical process development. While its role as a critical impurity in Tolterodine synthesis necessitates rigorous analytical monitoring and process optimization, its inherent chromanol structure points toward untapped pharmacological potential. The compound's demonstrated antioxidant properties serve as a foundation for further investigation into its utility as an anti-inflammatory or cytoprotective agent. Future research should focus on a more detailed elucidation of its specific molecular targets and mechanisms of action, potentially unlocking new therapeutic applications for this well-defined chemical entity.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 6-Methyl-4-phenyl-2-chromanol: Synthesis, Biological Evaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The chromanol scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive exploration of the structural analogs and derivatives of a specific chromanol, 6-Methyl-4-phenyl-2-chromanol. While this particular molecule is recognized as an impurity in the drug tolterodine and possesses inherent antioxidant properties, its structural framework serves as a valuable template for the design and synthesis of novel therapeutic agents. This document delves into the synthetic methodologies for creating a diverse library of these derivatives, detailed protocols for their biological evaluation as anticancer and anti-inflammatory agents, and an analysis of the structure-activity relationships that govern their efficacy. Furthermore, we will explore the molecular mechanisms and signaling pathways, such as NF-κB and MAPK, that are modulated by these compounds. This guide is intended to be a vital resource for researchers engaged in the discovery and development of next-generation therapeutics based on the chromanol core.

Introduction: The Significance of the Chromanol Scaffold

Chromanols, characterized by a dihydropyran ring fused to a benzene ring, are a class of heterocyclic compounds widely distributed in nature and are core components of molecules with significant biological activities, including Vitamin E (tocopherols and tocotrienols). The inherent antioxidant properties of the chromanol ring system, coupled with the potential for diverse substitutions, make it an attractive scaffold for medicinal chemists.

This compound, with its specific substitution pattern, presents a unique starting point for the development of novel drug candidates. The presence of the methyl group at the 6-position and the phenyl group at the 4-position influences the molecule's lipophilicity and steric profile, which in turn can affect its biological interactions. This guide will systematically explore the chemical space around this core structure to unlock its therapeutic potential.

Synthetic Strategies for the Derivatization of this compound

The generation of a diverse library of analogs is fundamental to understanding the structure-activity relationships (SAR) of the this compound scaffold. Several synthetic strategies can be employed to modify the core structure at various positions.

Synthesis of the Core Scaffold: Reduction of 6-Methyl-4-phenyl-chromen-2-one

The this compound core can be synthesized from its corresponding chromenone precursor.

Experimental Protocol: Reduction of 6-Methyl-4-phenyl-chromen-2-one

  • Materials: 6-Methyl-4-phenyl-chromen-2-one, Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • Dissolve 6-Methyl-4-phenyl-chromen-2-one (1 equivalent) in methanol in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography on silica gel.

Derivatization of the 2-Hydroxyl Group: Synthesis of Ethers and Esters

The hydroxyl group at the 2-position is a prime site for derivatization to modulate the compound's polarity, solubility, and potential for hydrogen bonding.

Experimental Protocol: Williamson Ether Synthesis for 2-Alkoxy Derivatives

  • Materials: this compound, Sodium hydride (NaH), appropriate alkyl halide (e.g., methyl iodide, ethyl bromide), and anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0°C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add the desired alkyl halide (1.5 equivalents) dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting ether derivative by column chromatography.

Experimental Protocol: Esterification for 2-Acyloxy Derivatives

  • Materials: this compound, desired acyl chloride or carboxylic acid, a coupling agent (e.g., DCC/DMAP), and an appropriate solvent (e.g., dichloromethane or pyridine).

  • Procedure (using acyl chloride):

    • Dissolve this compound (1 equivalent) and pyridine (1.5 equivalents) in dry dichloromethane at 0°C.

    • Add the acyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the ester derivative by column chromatography.

Modification of the Phenyl Ring: Introduction of Substituents

The phenyl ring at the 4-position offers numerous possibilities for substitution to explore electronic and steric effects on biological activity. One common approach is to start with a substituted acetophenone in the initial synthesis of the chromanone precursor.

Experimental Protocol: Claisen-Schmidt Condensation for Substituted Chalcone Precursors

  • Materials: Substituted 2'-hydroxyacetophenone, substituted benzaldehyde, ethanol, and a base catalyst (e.g., NaOH or KOH).

  • Procedure:

    • Dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of NaOH or KOH and stir the mixture at room temperature for several hours.

    • Monitor the formation of the chalcone intermediate by TLC.

    • Once the reaction is complete, acidify the mixture with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water, and recrystallize from ethanol.

    • The resulting substituted chalcone can then be cyclized to the corresponding chromanone and subsequently reduced to the chromanol.

Biological Evaluation of this compound Derivatives

A systematic evaluation of the biological activities of the synthesized derivatives is crucial to identify lead compounds for further development. The primary areas of investigation for this class of compounds are their anticancer and anti-inflammatory potential.

In Vitro Anticancer Activity

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized chromanol derivatives for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation: Anticancer Activity of Chromanol Analogs

Compound IDSubstitutionCancer Cell LineIC₅₀ (µM)
Parent This compoundMCF-7>100
Derivative 1 2-methoxyMCF-745.2
Derivative 2 4'-chloro (on phenyl ring)MCF-728.7
Derivative 3 2-acetoxyHCT-11662.5
Derivative 4 4'-methoxy (on phenyl ring)HCT-11635.1

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how results would be structured. Actual values would be determined experimentally.

In Vivo Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Principle: This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds. Carrageenan injection into the paw induces a localized inflammatory response characterized by edema (swelling).

  • Procedure:

    • Acclimatize rodents (rats or mice) to the laboratory environment.

    • Administer the test compounds orally or intraperitoneally at various doses.

    • After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the control group (vehicle-treated).

Mechanistic Insights: Targeting Key Signaling Pathways

Understanding the molecular mechanisms by which these chromanol derivatives exert their biological effects is crucial for rational drug design and optimization. The NF-κB and MAPK signaling pathways are often implicated in both cancer and inflammation.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression Induces Chromanol This compound Derivatives Chromanol->IKK Inhibits MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf, MEKK) Extracellular_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Regulates Chromanol This compound Derivatives Chromanol->MAPKK Inhibits

In Silico Prediction of 6-Methyl-4-phenyl-2-chromanol Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the bioactivity of 6-Methyl-4-phenyl-2-chromanol. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a narrative that prioritizes scientific integrity, logical workflow, and actionable protocols. Herein, we will navigate the computational prediction of this molecule's therapeutic potential, from initial characterization to the simulation of its dynamic interactions with biological targets.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate.[1][2] Computational, or in silico, methods have emerged as indispensable tools in modern drug discovery, offering a means to rapidly screen compounds, predict their properties, and identify potential biological targets before embarking on costly and time-consuming laboratory experiments.[1][2][3]

This compound, a molecule belonging to the chromanol class of compounds, presents an interesting case for such an investigation.[4] While it is known as an impurity in the drug tolterodine, its chromanol core is associated with a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4] This guide will delineate a systematic in silico workflow to explore these potential bioactivities.

The Compound of Interest: this compound

Before delving into predictive modeling, a thorough understanding of the subject molecule is paramount.

PropertyValueSource
IUPAC Name 6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol[5]
Molecular Formula C₁₆H₁₆O₂[4][5][6]
Molecular Weight 240.30 g/mol [5]
Canonical SMILES CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O[5][6]
Known Associations Impurity of Tolterodine[4][6]
Potential Bioactivities Antioxidant, Anti-inflammatory, Anticancer[4]

A Strategic In Silico Workflow

The prediction of a small molecule's bioactivity is not a monolithic task but rather a multi-faceted investigation. Our approach is structured to build a comprehensive profile of this compound, from its fundamental drug-like properties to its dynamic interactions with specific protein targets.

in_silico_workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Dynamic Validation & Pathway Analysis cluster_3 Outcome ligand_prep Ligand Preparation (SMILES to 3D) admet ADMET Prediction (Drug-likeness & Pharmacokinetics) ligand_prep->admet target_id Target Identification (Antioxidant & Anti-inflammatory) ligand_prep->target_id docking Molecular Docking (Binding Affinity & Pose) admet->docking qsar QSAR Modeling (Structure-Activity Relationship) admet->qsar target_id->docking md_sim Molecular Dynamics Simulation (Complex Stability) docking->md_sim pathway Pathway & Network Analysis (Biological Context) md_sim->pathway hypothesis Hypothesis Generation: Predicted Bioactivities & MOA pathway->hypothesis

Figure 1: Proposed in silico workflow for bioactivity prediction.

Phase 1: Foundational Analysis

Part 1: Ligand Preparation

The initial step in any CADD workflow is the preparation of the ligand's structure. The 2D representation of this compound, encoded in its SMILES string, must be converted into a 3D structure and energetically minimized to be suitable for subsequent analyses.

Protocol: Ligand Preparation using Open Babel

  • Obtain SMILES String: The canonical SMILES for this compound is CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O.[5][6]

  • 2D to 3D Conversion: Utilize a chemical toolbox such as Open Babel.

    • Command: obabel -:"CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O" -O ligand.pdb --gen3d

  • Energy Minimization: This step is crucial to obtain a low-energy, stable conformation of the ligand.

    • Command: obabel ligand.pdb -O ligand_min.pdb --minimize --ff MMFF94

Part 2: ADMET Prediction

Before investigating potential efficacy, it is critical to assess the molecule's "drug-likeness" and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). This early-stage filtering helps to identify potential liabilities that could lead to late-stage drug development failure.[1] We will utilize the freely accessible web servers, SwissADME and pkCSM, for a comprehensive ADMET profile.[7][8][9][10]

Protocol: ADMET Prediction using SwissADME and pkCSM

  • Access Web Servers:

    • SwissADME: --INVALID-LINK--

    • pkCSM: --INVALID-LINK--

  • Input: Paste the SMILES string of this compound into the input field of each server.

  • Execution: Run the prediction analysis on both platforms.

  • Data Consolidation: Compile the predicted physicochemical properties, pharmacokinetic parameters, and toxicity profiles into a summary table for analysis. Pay close attention to Lipinski's Rule of Five, bioavailability score, and any predicted toxicity flags.

Part 3: Target Identification

Given the known antioxidant and anti-inflammatory activities of similar chromanol structures, we will focus our target identification on proteins implicated in these pathways.[11][12][13]

Potential Biological Targets:

  • Anti-inflammatory: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade and a common target for non-steroidal anti-inflammatory drugs (NSAIDs).[11][12]

  • Antioxidant: Key enzymes in the cellular antioxidant defense system include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPX).[11][12][13]

Protocol: Target Retrieval from the Protein Data Bank (PDB)

  • Access PDB: Navigate to the RCSB Protein Data Bank (--INVALID-LINK--).

  • Search for Targets: Search for human variants of the identified target proteins (e.g., "Human Cyclooxygenase-2").

  • Select Structures: Choose high-resolution crystal structures, preferably co-crystallized with a ligand to identify the binding site.

  • Download Structures: Download the PDB files for the selected protein targets.

Phase 2: Interaction Modeling

Part 4: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and the nature of the interactions.[14][15][16][17] We will employ AutoDock Vina, a widely used and robust open-source docking program.[17]

Protocol: Molecular Docking with AutoDock Vina

  • Prepare the Receptor:

    • Load the downloaded PDB structure of the target protein into AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges.

    • Save the prepared receptor in PDBQT format.

  • Prepare the Ligand:

    • Load the energy-minimized 3D structure of this compound into AutoDock Tools.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Define the Grid Box:

    • Identify the active site of the protein (often where the co-crystallized ligand was located).

    • Center a grid box around the active site, ensuring it is large enough to accommodate the ligand.

  • Run Docking Simulation:

    • Create a configuration file specifying the receptor, ligand, and grid box parameters.

    • Execute the AutoDock Vina command-line program.

  • Analyze Results:

    • Examine the predicted binding affinities (in kcal/mol). More negative values indicate stronger binding.

    • Visualize the predicted binding poses in a molecular visualization tool like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Part 5: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[18] While developing a de novo QSAR model is beyond the scope of this guide, it is important to understand its principles. For this compound, we would search for existing QSAR models for antioxidant or anti-inflammatory phenolic compounds to predict its activity based on its structural features.[19][20][21][22]

Conceptual QSAR Workflow:

  • Dataset Curation: Collect a dataset of phenolic compounds with experimentally determined antioxidant or anti-inflammatory activity.

  • Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that encode its structural and physicochemical properties.

  • Model Building: Use statistical or machine learning methods to build a model that correlates the descriptors with the biological activity.

  • Model Validation: Rigorously validate the model's predictive power using internal and external test sets.

  • Prediction: Use the validated model to predict the activity of this compound.

Phase 3: Dynamic Validation & Pathway Analysis

Part 6: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.[23][24][25][26][27] GROMACS is a powerful and widely used software package for performing MD simulations.[23][24][25][26][27]

Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Generate the topology for the ligand using a server like CGenFF or the antechamber module of AmberTools.

    • Combine the protein and ligand topologies.

    • Place the protein-ligand complex in a simulation box and solvate it with water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the entire system to remove steric clashes.

  • Equilibration: Perform short simulations under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to equilibrate the system.

  • Production Run: Run the main MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the system.

  • Analysis: Analyze the trajectory to assess the stability of the protein-ligand complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein and ligand, and the number of hydrogen bonds over time.

Part 7: Pathway and Network Analysis

The final step is to place the predicted interactions into a broader biological context. If molecular docking and MD simulations suggest a strong and stable interaction with a particular target, pathway analysis can help to elucidate the potential downstream effects of modulating that target's activity.

Protocol: Pathway Analysis

  • Utilize Databases: Use databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome.

  • Input Target: Input the identified protein target (e.g., COX-2).

  • Explore Pathways: Analyze the signaling pathways in which the target is involved to understand the potential systemic effects of its modulation by this compound.

Synthesis and Hypothesis Generation

The culmination of this multi-pronged in silico investigation is the generation of a data-driven hypothesis regarding the bioactivity of this compound. By integrating the results from ADMET prediction, molecular docking, and molecular dynamics simulations, we can construct a compelling narrative about the molecule's therapeutic potential, which can then be used to guide and prioritize subsequent in vitro and in vivo validation studies.

This technical guide provides a robust and scientifically grounded framework for the computational prediction of small molecule bioactivity. By following these self-validating protocols and understanding the causality behind each experimental choice, researchers can leverage the power of in silico methods to accelerate the drug discovery process.

References

The Evolving Pharmacology of Substituted Chromanols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Substituted chromanol derivatives, a diverse class of heterocyclic compounds, have garnered significant attention within the scientific community for their broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of these derivatives, intended for researchers, scientists, and drug development professionals. We will explore their synthesis, mechanisms of action, structure-activity relationships, and therapeutic potential across various disease areas, including inflammation, cancer, and oxidative stress-related conditions. This guide will also provide detailed experimental protocols and data interpretation strategies to empower researchers in their exploration of this promising class of molecules.

Introduction: The Chemical Versatility and Biological Significance of the Chromanol Scaffold

The chromanol core, a bicyclic ether, is a privileged structure in medicinal chemistry, most famously represented by vitamin E (tocopherols and tocotrienols).[1] This fundamental scaffold, consisting of a chroman ring with a hydroxyl group, serves as a versatile platform for chemical modification, giving rise to a vast library of substituted derivatives with a wide array of biological properties.[2] These compounds are not only found in nature but can also be synthesized through various chemical strategies, allowing for the fine-tuning of their pharmacological profiles.[3][4]

The therapeutic potential of substituted chromanol derivatives stems from their ability to interact with a multitude of biological targets. Their mechanisms of action are often multifaceted, ranging from potent antioxidant and radical scavenging activities to the specific modulation of key signaling pathways involved in inflammation and cell proliferation.[2][5] This guide will delve into the intricate details of these interactions, providing a molecular-level understanding of their pharmacological effects.

Core Pharmacological Activities and Underlying Mechanisms

Substituted chromanol derivatives exhibit a range of pharmacological activities, with anti-inflammatory, anti-carcinogenic, and antioxidant effects being the most extensively studied.

Anti-inflammatory Activity

A hallmark of many chromanol derivatives is their potent anti-inflammatory activity. This is primarily attributed to their ability to interfere with pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[2]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Substituted chromanols can inhibit this pathway at multiple points. For instance, certain derivatives have been shown to suppress the phosphorylation and degradation of IκB, thereby preventing NF-κB nuclear translocation.

Diagram: Simplified NF-κB Signaling Pathway and Points of Inhibition by Chromanol Derivatives

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Chromanol Substituted Chromanol Derivatives Chromanol->IKK Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Inhibition of the NF-κB pathway by substituted chromanol derivatives.

Another key target in the inflammatory cascade is 5-lipoxygenase (5-LOX), an enzyme responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[2] Several chromanol derivatives have demonstrated direct inhibitory effects on 5-LOX activity.

Anti-carcinogenic Properties

The anti-cancer potential of substituted chromanols is an area of active investigation. Their mechanisms in this context are often linked to their anti-inflammatory and antioxidant properties, as chronic inflammation and oxidative stress are known contributors to carcinogenesis. Furthermore, some derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Chromanol Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
6,8-dibromo-2-pentylchroman-4-oneSIRT2 expressing cells1.5[4]
Oleoyl-quercetin hybridHCT1160.34[1]
Oleoyl-quercetin hybridHTB-26 (breast cancer)10-50[1]
Oleoyl-quercetin hybridPC-3 (pancreatic cancer)10-50[1]
Oleoyl-quercetin hybridHepG2 (hepatocellular carcinoma)10-50[1]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Antioxidant Activity

The chromanol ring, particularly the hydroxyl group at position 6, is a potent hydrogen donor, enabling it to effectively scavenge free radicals and terminate lipid peroxidation chain reactions.[5] This inherent antioxidant capacity is a fundamental aspect of the pharmacological profile of these derivatives.

Mechanism of Antioxidant Action

The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting chromanoxyl radical is relatively stable and can be recycled back to its active form by other antioxidants such as vitamin C.

Table 2: Antioxidant Activity of Chromanol Derivatives (DPPH Assay)

CompoundIC50 (µM)Reference
Indole-based caffeic acid amides50.98 - 136.8[1]
Trolox (standard)-[1]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the radical scavenging activity of compounds.[6]

Structure-Activity Relationships (SAR)

The pharmacological profile of substituted chromanols is intricately linked to their chemical structure. Modifications to both the chroman ring and the side chain can significantly impact their biological activity.

Key SAR observations include:

  • Substitution on the Chroman Ring: The number and position of methyl groups on the chroman ring influence antioxidant activity and bioavailability.[2]

  • Side Chain Modifications: The length and saturation of the side chain play a crucial role in determining the potency and selectivity of the compound for various biological targets. For instance, in a series of SIRT2 inhibitors, an alkyl chain with three to five carbons in the 2-position was found to be crucial for high potency.[4]

  • Substituents at Positions 6 and 8: The introduction of electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold has been shown to enhance SIRT2 inhibitory activity.[4]

Experimental Protocols for Pharmacological Evaluation

To facilitate further research in this field, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assays

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

Principle: Cells are transiently or stably transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well plate at a density of 3x10^5 cells per well and incubate overnight.[7]

  • Transfection: Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[8]

  • Treatment: After 24 hours, treat the cells with the substituted chromanol derivatives at various concentrations for a specified period. A known NF-κB activator (e.g., TNF-α or PMA) is used as a positive control.[8][9]

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[8]

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the firefly and Renilla luciferase activities using a luminometer.[10]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition or activation relative to the control.

Diagram: Experimental Workflow for NF-κB Luciferase Reporter Assay

Luciferase_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 A Seed Cells (96-well plate) B Transfect with NF-κB Reporter Plasmid A->B C Treat with Chromanol Derivatives & Controls B->C D Lyse Cells C->D E Add Luciferase Substrate D->E F Measure Luminescence (Luminometer) E->F G Data Analysis F->G

Caption: Workflow for the NF-κB luciferase reporter assay.

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of 5-LOX.

Principle: The activity of 5-LOX is determined by measuring the production of its downstream products, such as leukotriene B4 (LTB4), or by using a fluorometric probe that reacts with the hydroperoxy fatty acid products of the enzyme.

Step-by-Step Protocol (Fluorometric):

  • Reagent Preparation: Prepare the 5-LOX enzyme solution, substrate (e.g., arachidonic acid), and a fluorometric probe according to the manufacturer's instructions.[11][12]

  • Assay Setup: In a 96-well plate, add the assay buffer, the substituted chromanol derivative at various concentrations, and the 5-LOX enzyme.[13]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.[13]

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm).[12]

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.[13]

In Vivo Assays

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[14]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is assessed by its ability to reduce this edema.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the substituted chromanol derivative or a vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.[15] A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[15]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[15][16]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15][16]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Synthesis of Substituted Chromanol Derivatives

The synthesis of substituted chromanols is a critical aspect of their development as therapeutic agents. Various synthetic strategies have been developed to access a wide range of derivatives with diverse substitution patterns.

One common approach involves the condensation of a substituted phenol with an α,β-unsaturated aldehyde or ketone, followed by cyclization.[4] Microwave-assisted synthesis has also been employed to improve reaction efficiency and reduce reaction times.[17]

Future Perspectives and Conclusion

Substituted chromanol derivatives represent a highly promising class of compounds with significant therapeutic potential. Their diverse pharmacological activities, coupled with their synthetic tractability, make them attractive candidates for drug discovery and development.

Future research in this area should focus on:

  • Lead Optimization: Further refinement of the chromanol scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of lead compounds in relevant animal models of disease.

  • Clinical Development: Progression of the most promising candidates into clinical trials to assess their safety and efficacy in humans.

References

An In-depth Technical Guide to the Biological Interactions of 6-Methyl-4-phenyl-2-chromanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the known and potential biological interactions of the synthetic chromanol derivative, 6-Methyl-4-phenyl-2-chromanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, offers field-proven experimental insights, and provides detailed protocols for investigating the compound's mechanisms of action.

Introduction to this compound: A Compound of Interest

This compound is a heterocyclic organic compound belonging to the chromanol class, characterized by a C16H16O2 chemical formula and a molecular weight of approximately 240.30 g/mol .[1] While it has been identified as an impurity in the manufacturing of the drug tolterodine,[1][2] its structural features, particularly the chromanol core, suggest a potential for broader biological activity. The chromanol scaffold is the foundation for Vitamin E (tocopherols and tocotrienols) and a variety of synthetic derivatives with significant pharmacological properties.

The primary biological activity associated with this compound and its analogs is their antioxidant capacity.[2] They are known to act as radical scavengers, which is a crucial function in mitigating oxidative stress within biological systems.[2] Furthermore, the structural characteristics of chromanols hint at potential anti-inflammatory and even anti-cancer activities, making this class of compounds a subject of ongoing pharmacological interest.[2] This guide will delve into the potential biological targets of this compound, focusing on its antioxidant properties and plausible interactions with key cellular pathways.

Primary Biological Interaction: Antioxidant Activity and Radical Scavenging

The most well-documented biological effect of chromanol derivatives is their ability to counteract oxidative stress. This is primarily achieved through the donation of a hydrogen atom from the hydroxyl group on the chroman ring to neutralize reactive oxygen species (ROS).

Mechanism of Antioxidant Action

The antioxidant mechanism of this compound is presumed to be similar to that of other phenolic antioxidants. The hydroxyl group on the chroman nucleus can donate a hydrogen atom to a free radical, thus quenching the radical and preventing it from causing cellular damage, such as lipid peroxidation.[2] The resulting chromanoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating new radical chain reactions.

Diagram: Proposed Antioxidant Mechanism of this compound

G Compound This compound (Ar-OH) Radical_Compound Chromanoxyl Radical (Ar-O•) Compound->Radical_Compound H• donation Radical Free Radical (R•) Product Quenched Radical (RH) Radical->Product

Caption: Hydrogen donation from the chromanol to a free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that absorbs light at 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to a non-radical form, and the solution's absorbance at 517 nm decreases.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Presentation:

Compound Concentration (µg/mL)Absorbance at 517 nm% Inhibition
Control (0)1.2000
100.95020.8
250.65045.8
500.35070.8
1000.15087.5

Potential Biological Target: Cholesteryl Ester Transfer Protein (CETP)

Chromanol derivatives have been identified as a novel class of inhibitors for the Cholesteryl Ester Transfer Protein (CETP).[2][3] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels.[4]

Rationale for CETP as a Target

Given that other chromanol derivatives have demonstrated potent CETP inhibitory activity, it is plausible that this compound could also interact with this protein.[3] The hydrophobic nature of the chromanol core and the phenyl substituent may allow it to bind to the hydrophobic tunnel of CETP, thereby blocking its lipid transfer function.

Diagram: CETP Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection A Prepare Donor Particles (e.g., [3H]-cholesteryl oleate labeled LDL) D Incubate Donor, Acceptor, Compound, and CETP A->D B Prepare Acceptor Particles (e.g., HDL) B->D C Prepare this compound dilutions C->D E Separate Donor and Acceptor Particles D->E F Quantify Radioactivity in Acceptor Fraction E->F

Caption: Workflow for a radioactivity-based CETP inhibition assay.

Experimental Protocol: In Vitro CETP Inhibition Assay

This protocol describes a common method for measuring the inhibition of CETP activity.

Principle: This assay measures the transfer of a labeled cholesteryl ester (e.g., [3H]-cholesteryl oleate) from donor lipoprotein particles (LDL) to acceptor particles (HDL) mediated by CETP. An inhibitor will reduce the amount of label transferred to the acceptor particles.[5]

Materials:

  • Recombinant human CETP

  • Human LDL labeled with [3H]-cholesteryl oleate (donor)

  • Human HDL (acceptor)

  • This compound

  • Assay buffer

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microfuge tube, combine the donor particles, acceptor particles, and a dilution of the compound.

  • Initiate the reaction by adding recombinant human CETP.

  • Incubate the mixture at 37°C for 1-4 hours.

  • Stop the reaction and separate the donor and acceptor particles (e.g., by precipitation of LDL with a specific antibody).

  • Measure the radioactivity in the supernatant (containing the HDL acceptor particles) using a scintillation counter.

  • Calculate the percentage of CETP inhibition relative to a control with no inhibitor.

Potential Biological Target: Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.[6] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[6]

Rationale for Nrf2 Pathway Modulation

Many phenolic compounds, including some flavonoids and other natural products, are known to activate the Nrf2 pathway.[7] They can react with cysteine residues in Keap1, leading to the release and activation of Nrf2. The electrophilic nature of the chromanol ring, especially under oxidative conditions, suggests that this compound could potentially modulate this pathway, leading to a broad-spectrum antioxidant and anti-inflammatory response.

Diagram: The Nrf2 Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Free Nrf2 Nrf2_Keap1->Nrf2_free Compound This compound (Potential Activator) Compound->Nrf2_Keap1 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Proposed activation of the Nrf2 pathway.

Experimental Protocol: Nrf2 Reporter Gene Assay

This protocol uses a cell line containing a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE) to measure Nrf2 activation.

Principle: Activation of Nrf2 leads to its binding to the ARE sequence, driving the expression of the luciferase reporter gene. The amount of light produced by the luciferase reaction is proportional to the level of Nrf2 activation.

Materials:

  • ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)

  • This compound

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay).

General Methodologies for Target Identification and Validation

To definitively identify the direct binding partners of this compound, biophysical techniques that measure direct molecular interactions are essential.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat change that occurs when a ligand binds to a protein, providing a complete thermodynamic profile of the interaction.

Protocol Outline:

  • Prepare a solution of the target protein in a suitable buffer.

  • Prepare a more concentrated solution of this compound in the same buffer.

  • Titrate the compound into the protein solution in a stepwise manner while measuring the heat evolved or absorbed.

  • Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.

Protocol Outline:

  • Immobilize the target protein onto an SPR sensor chip.

  • Flow solutions of this compound at various concentrations over the chip surface.

  • Monitor the change in the SPR signal in real-time to determine the association and dissociation rates.

  • Analyze the data to calculate the binding affinity (Kd).

Conclusion

This compound is a compound with significant potential for biological activity, primarily stemming from its antioxidant properties. While direct experimental evidence for its interaction with specific protein targets is not yet widely available, its structural similarity to other pharmacologically active chromanols suggests plausible interactions with CETP and the Nrf2 signaling pathway. The experimental protocols provided in this guide offer a robust framework for researchers to investigate these potential mechanisms of action and to elucidate the full therapeutic potential of this intriguing molecule.

References

The Dual Nature of Chromanols: A Technical Guide to their Anti-inflammatory and Carcinogenic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide explores the complex and often paradoxical biological activities of chromanols, a diverse family of compounds characterized by a 6-hydroxychroman ring structure. While renowned for their antioxidant properties, emerging evidence reveals a nuanced role for these molecules in modulating key cellular processes implicated in both inflammation and carcinogenesis. This document provides a comprehensive overview of the anti-inflammatory and carcinogenic activities of prominent chromanols, with a focus on tocopherols and tocotrienols, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate these effects.

Introduction to Chromanols: Beyond Antioxidant Activity

Chromanols are a broad class of natural and synthetic compounds, with the most well-known members being the various isoforms of vitamin E, which includes four tocopherols (α, β, γ, δ) and four tocotrienols (α, β, γ, δ).[1][2] These isoforms differ in the methylation pattern of their chromanol ring and the saturation of their phytyl tail, structural variations that profoundly influence their biological activities.[1] While traditionally recognized for their role in protecting cell membranes from oxidative damage, it is now clear that the functions of chromanols extend far beyond this, encompassing the modulation of intricate signaling pathways that govern inflammation and cell proliferation.[1][3] This guide will dissect these non-antioxidant functions, providing a critical analysis of their therapeutic potential and possible risks.

Anti-inflammatory Activities of Chromanols: A Mechanistic Perspective

Chronic inflammation is a key driver of numerous diseases, including cancer. Several chromanols, particularly γ- and δ-tocopherol and tocotrienols, have demonstrated potent anti-inflammatory effects.[4][5] Their mechanisms of action are multifaceted, primarily involving the inhibition of pro-inflammatory signaling cascades.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[7][8] IKK then phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.

Chromanols, particularly γ-tocopherol and tocotrienols, have been shown to inhibit NF-κB activation.[6][9] This inhibition can occur at multiple levels of the pathway, including the potential modulation of upstream TLR signaling and direct or indirect inhibition of IKK activity.[10] By suppressing NF-κB, these chromanols effectively reduce the production of a wide array of inflammatory mediators.

NF_kB_Pathway_Chromanols Figure 1: Chromanol Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex (IKKα/β/γ) MyD88->IKK_complex Chromanols γ-Tocopherol δ-Tocopherol Tocotrienols IkB IκB IKK_complex->IkB phosphorylates Chromanols->IKK_complex Inhibits NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes activates transcription of Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Chromanol Inhibition of the NF-κB Pathway.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolism of arachidonic acid, leading to the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. COX exists in two main isoforms: the constitutively expressed COX-1, and the inducible COX-2, which is upregulated during inflammation.[11]

Several chromanols and their metabolites have been shown to inhibit COX activity.[12] For instance, certain long-chain carboxychromanols, which are metabolites of vitamin E, are potent inhibitors of both COX-1 and COX-2.[12] The inhibitory potency often varies between chromanol isoforms, with γ- and δ-tocopherols and their metabolites generally exhibiting stronger inhibition of COX-2 than α-tocopherol.[9]

Carcinogenic and Anti-Carcinogenic Activities of Chromanols

The relationship between chromanols and cancer is complex, with evidence supporting both anti-carcinogenic and, under certain circumstances, potentially pro-carcinogenic activities. The majority of research highlights the chemopreventive potential of these compounds, particularly the γ- and δ-isoforms of tocopherols and tocotrienols.[13]

Anti-Carcinogenic Mechanisms

The anti-cancer effects of chromanols are attributed to a variety of mechanisms that go beyond their antioxidant capacity. These include the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of key signaling pathways that are often dysregulated in cancer.

  • Induction of Apoptosis: Certain chromanols, notably γ- and δ-tocotrienols, have been shown to induce apoptosis in various cancer cell lines.[3][14] This programmed cell death is often mediated through the modulation of Bcl-2 family proteins, leading to the activation of caspases.

  • Inhibition of Cell Proliferation: Chromanols can arrest the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells. This is often associated with the downregulation of cyclins, such as cyclin D1, which are critical for cell cycle progression.[15]

  • Modulation of PI3K/Akt and STAT3 Signaling: The PI3K/Akt and STAT3 signaling pathways are crucial for cell survival, proliferation, and differentiation, and their constitutive activation is a hallmark of many cancers.[16][17] Several chromanols have been reported to inhibit these pathways, contributing to their anti-tumor effects.[9][18] For example, they can suppress the phosphorylation and subsequent activation of Akt and STAT3.[16][19][20]

Anti_Cancer_Pathways_Chromanols Figure 2: Anti-Carcinogenic Mechanisms of Chromanols Chromanols γ- & δ-Tocopherols Tocotrienols PI3K_Akt PI3K/Akt Pathway Chromanols->PI3K_Akt STAT3 STAT3 Pathway Chromanols->STAT3 NFkB_pathway NF-κB Pathway Chromanols->NFkB_pathway Apoptosis Apoptosis Chromanols->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Chromanols->Cell_Cycle_Arrest Cell_Survival Cell Survival (e.g., Bcl-2) PI3K_Akt->Cell_Survival Proliferation Proliferation (e.g., Cyclin D1) PI3K_Akt->Proliferation STAT3->Cell_Survival STAT3->Proliferation NFkB_pathway->Cell_Survival Inflammation_node Inflammation NFkB_pathway->Inflammation_node

Caption: Anti-Carcinogenic Mechanisms of Chromanols.

A Note of Caution: Potential Pro-Carcinogenic Effects

While the evidence for the anti-cancer effects of many chromanols is compelling, some studies have raised concerns about the potential pro-carcinogenic effects of high-dose α-tocopherol supplementation.[21] High concentrations of α-tocopherol may act as a pro-oxidant, particularly in the absence of co-antioxidants like vitamin C.[22][23] Furthermore, high-dose α-tocopherol supplementation can deplete the levels of γ-tocopherol, an isoform with potentially more potent anti-inflammatory and anti-cancer properties.[21] This highlights the importance of considering the specific isoform and dosage when evaluating the role of chromanols in cancer.

Data Presentation: Quantitative Analysis of Chromanol Activity

The following tables summarize the in vitro anti-proliferative and anti-inflammatory activities of selected chromanols, providing a quantitative basis for comparing their potency.

Table 1: Anti-proliferative Activity (IC50) of Chromanols in Various Cancer Cell Lines

Chromanol IsoformCancer Cell LineIC50 (µM)Reference(s)
γ-Tocopherol Prostate (PC-3)~50[15]
Lung (A549)~50[15]
δ-Tocopherol Colon (HCT-116)1.6 - 9.1[24]
Lung (NCI-H226)1.6 - 9.1[24]
α-Tocotrienol Breast (MCF-7)>50[3]
Glioblastoma (U87MG)26.3 (72h)[14]
γ-Tocotrienol Breast (MDA-MB-231)<25[3]
Lung (A549)3.8 (72h)[14]
δ-Tocotrienol Breast (MDA-MB-231)<25[3]
Glioblastoma (U87MG)2.5 (72h)[14]

IC50 values can vary depending on the specific assay conditions and duration of treatment.

Table 2: Anti-inflammatory Activity of Chromanols

Chromanol Isoform/MetaboliteInflammatory MarkerCell/SystemInhibitionReference(s)
γ-Tocopherol PGE2Macrophages (RAW 264.7)IC50: 7.5 µM[25]
13'-carboxychromanol COX-2A549 cellsIC50: 4 µM[26]
δ-Tocotrienol IL-6, NOMacrophages (RAW 264.7)Significant inhibition[27]
γ-Tocopherol Mixture PGE2, 8-isoprostaneACI ratsSignificant suppression[4]

Experimental Protocols: A Guide to Assessing Chromanol Activity

The following are detailed methodologies for key in vitro experiments used to evaluate the anti-inflammatory and cytotoxic activities of chromanols.

Protocol for Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chromanol compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Measuring Nitric Oxide Production: Griess Assay

Principle: This assay quantifies nitrite (a stable breakdown product of nitric oxide) in aqueous solutions. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat with chromanols for 1 hour, then stimulate with an inflammatory agent like LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Protocol for Quantifying Pro-inflammatory Cytokines: ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay used to quantify proteins such as cytokines (e.g., TNF-α, IL-6) in biological samples. A specific capture antibody is immobilized on a microplate, which binds the cytokine of interest. A second, enzyme-linked detection antibody then binds to the captured cytokine, and a substrate is added to produce a measurable colorimetric signal.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample and Standard Incubation: Add cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells and incubate.

  • Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate Incubation: Add an enzyme-linked conjugate (e.g., streptavidin-HRP).

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.

Protocol for Assessing Protein Expression: Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest (e.g., COX-2, iNOS).

Step-by-Step Methodology:

  • Protein Extraction: Lyse treated cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

Western_Blot_Workflow Figure 3: Western Blotting Experimental Workflow Protein_Extraction 1. Protein Extraction Quantification 2. Protein Quantification Protein_Extraction->Quantification SDS_PAGE 3. SDS-PAGE (Separation) Quantification->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: Western Blotting Experimental Workflow.

Protocol for In Vitro Carcinogenicity Assessment: Cell Transformation Assay

Principle: Cell transformation assays (CTAs) are in vitro methods used to assess the carcinogenic potential of a substance by measuring its ability to induce morphological and behavioral changes in cultured cells that are characteristic of a tumorigenic phenotype.

Step-by-Step Methodology (General Overview):

  • Cell Culture: Use a suitable cell line, such as BALB/c 3T3 or Syrian Hamster Embryo (SHE) cells.

  • Compound Exposure: Expose the cells to the test compound at various concentrations for a defined period.

  • Incubation and Observation: Culture the cells for several weeks, observing for the formation of transformed foci. These foci are characterized by a loss of contact inhibition, leading to multilayered cell growth and a disorganized appearance.

  • Fixing and Staining: Fix and stain the cell cultures to visualize and quantify the transformed foci.

  • Scoring and Analysis: Score the number of transformed foci per dish and compare it to control cultures to determine the transforming potential of the compound.

Conclusion

The biological activities of chromanols are far more complex than their simple designation as antioxidants would suggest. Specific isoforms, particularly γ- and δ-tocopherols and tocotrienols, exhibit potent anti-inflammatory and anti-carcinogenic properties through the targeted modulation of key signaling pathways, including NF-κB, PI3K/Akt, and STAT3. However, the potential for pro-oxidant and pro-carcinogenic effects, especially with high doses of α-tocopherol, necessitates a cautious and isoform-specific approach to their study and application. This technical guide provides a foundational understanding of these dual activities and the experimental frameworks for their investigation, empowering researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of compounds.

References

Methodological & Application

Enantioselective synthesis of 6-Methyl-4-phenyl-2-chromanol protocol.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Enantioselective Synthesis of 6-Methyl-4-phenyl-2-chromanol

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the enantioselective synthesis of this compound, a chiral molecule of interest in medicinal chemistry and drug development. The protocol leverages a highly efficient and stereoselective catalytic system, ensuring high yields and exceptional enantiomeric purity. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction: The Significance of Chiral Chromanols

The chromanol scaffold is a privileged structure found in a wide array of natural products, drug candidates, and biologically active molecules.[1] These compounds are known to exhibit diverse biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties.[1][2] The stereochemistry of chromanols is often critical to their biological function, making the development of efficient asymmetric syntheses a key objective in modern organic chemistry.[3] this compound, in particular, is a structurally significant molecule, sharing homology with intermediates in the synthesis of drugs like tolterodine.[4] Therefore, robust methods for accessing single enantiomers of this compound are highly valuable for both academic research and pharmaceutical development.

Strategic Approach: Asymmetric Hydrogenation of Chromones

Among the various strategies for synthesizing chiral chromanols, the asymmetric hydrogenation of the corresponding chromone precursors stands out for its high efficiency, atom economy, and environmental friendliness.[1][5] This application note details a protocol based on the use of a well-defined Ruthenium-PHOX (RuPHOX-Ru) complex. This catalyst has demonstrated remarkable performance in the asymmetric hydrogenation of various chromones, consistently delivering chiral chromanols in high yields, with excellent diastereoselectivity (>20:1 dr) and nearly perfect enantioselectivity (up to 99.9% ee).[1][6]

The reaction proceeds via a sequential asymmetric hydrogenation of the C=C and C=O double bonds of the chromone precursor, 6-methyl-4-phenyl-chromone. This dual catalytic activity, inherent to the RuPHOX-Ru complex, allows for a direct and highly controlled transformation to the desired chiral chromanol.[1][6]

Experimental Workflow Overview

The overall process, from the readily available starting material to the final, purified chiral product, is outlined below. This workflow is designed for efficiency and scalability.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis start Starting Material: 6-Methyl-4-phenyl-chromone reaction_setup Reaction Setup in Autoclave start->reaction_setup catalyst Catalyst System: RuPHOX-Ru Complex catalyst->reaction_setup reagents Reagents & Solvent: Methanol, H2 Gas reagents->reaction_setup hydrogenation Asymmetric Hydrogenation (50 bar H2, 80 °C) reaction_setup->hydrogenation workup Solvent Removal & Extraction hydrogenation->workup chromatography Silica Gel Column Chromatography workup->chromatography characterization Structural Verification (NMR, MS) chromatography->characterization ee_determination Enantiomeric Excess Determination (Chiral HPLC) characterization->ee_determination final_product Final Product: Enantiopure this compound ee_determination->final_product

Figure 1: A schematic overview of the experimental workflow for the enantioselective synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the RuPHOX-Ru catalyzed asymmetric hydrogenation of chromones.[1][6]

Materials and Reagents
  • Substrate: 6-Methyl-4-phenyl-chromone (Purity >98%)

  • Catalyst: (S)-RuPHOX-Ru complex (or its enantiomer for the opposite product configuration)

  • Solvent: Methanol (MeOH), HPLC grade, degassed

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Purification: Silica gel (200-300 mesh), Hexane, Ethyl Acetate

  • Work-up: Dichloromethane (CH₂Cl₂), Deionized Water, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Equipment
  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash column chromatography setup

  • Analytical instruments: NMR spectrometer, Mass spectrometer, Chiral HPLC system

Step-by-Step Synthesis Procedure
  • Reactor Preparation: Ensure the autoclave is clean, dry, and properly assembled. Purge the vessel with an inert gas (e.g., Argon or Nitrogen) to remove air and moisture.

  • Charging the Reactor: To the autoclave, add 6-methyl-4-phenyl-chromone (e.g., 1.0 mmol, 236.3 mg) and the RuPHOX-Ru catalyst (e.g., 0.001 mmol, 1 mol%).

    • Insight: The catalyst loading can be optimized and is often effective at very low levels (S/C ratio up to 1000).[1][6] A low catalyst loading is economically favorable, especially for larger-scale synthesis.

  • Solvent Addition: Add degassed methanol (e.g., 5 mL) to the autoclave via a cannula or syringe under an inert atmosphere.

    • Insight: Methanol is a common solvent for such hydrogenations, offering good solubility for the substrate and compatibility with the catalyst system. Degassing is crucial to prevent potential oxidation of the catalyst.

  • Hydrogenation Reaction:

    • Seal the autoclave securely.

    • Purge the system with hydrogen gas three times to remove the inert gas.

    • Pressurize the autoclave to 50 bar with hydrogen gas.

    • Begin vigorous stirring and heat the reaction mixture to 80 °C.

    • Maintain these conditions for 12-24 hours, or until reaction completion is confirmed by TLC or a small sample analysis via GC-MS.

    • Insight: The combination of high pressure and elevated temperature is necessary to facilitate the hydrogenation of both the C=C and C=O bonds of the chromone ring system.[1]

  • Reaction Work-up:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the residue in dichloromethane (20 mL) and wash sequentially with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[7]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a hexane-ethyl acetate gradient (e.g., starting from 20:1 to 10:1) to isolate the pure this compound.

    • Insight: Proper purification is essential to remove any unreacted starting material, byproducts, and residual catalyst. The polarity of the eluent should be adjusted based on TLC monitoring.

  • Characterization and Analysis:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. A suitable column (e.g., Chiralpak series) and mobile phase must be selected.

Expected Results and Data

Based on analogous transformations reported in the literature, the following results can be anticipated.[1][6]

ParameterExpected OutcomeRationale / Reference
Chemical Yield >90%The RuPHOX-Ru catalyzed hydrogenation is known for its high efficiency and conversion rates.[1]
Diastereomeric Ratio (dr) >20:1The catalyst exerts strong control over the formation of the two new stereocenters, leading to high diastereoselectivity.[6]
Enantiomeric Excess (ee) >99%The chiral ligand on the ruthenium center effectively induces high enantioselectivity in the hydrogenation steps.[1]

Safety and Handling Precautions

  • High-Pressure Operations: All hydrogenation reactions must be conducted in a properly functioning and certified autoclave behind a safety shield. Adhere strictly to the pressure limits of the equipment.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.

  • Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a detailed and reliable protocol for the enantioselective synthesis of this compound using a state-of-the-art RuPHOX-Ru catalytic system. The method is characterized by its high yield, exceptional stereocontrol, and operational simplicity, making it a valuable tool for obtaining this important chiral building block for research and development in medicinal chemistry.

References

Application Note: A Validated HPLC-UV Method for the Quantification of 6-Methyl-4-phenyl-2-chromanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the precise quantification of 6-Methyl-4-phenyl-2-chromanol. This compound is of significant interest in pharmaceutical development, notably as a known impurity of Tolterodine, an antimuscarinic agent.[1][2] The method detailed herein is tailored for researchers, quality control analysts, and drug development professionals, providing a reliable analytical tool for purity assessment and quantitative analysis. The methodology is built upon a C18 stationary phase with a gradient mobile phase of acetonitrile and water, ensuring optimal separation and peak resolution. This document provides a comprehensive guide, from the foundational principles of the method design to detailed, step-by-step protocols for execution and validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Introduction and Scientific Rationale

This compound is a heterocyclic organic compound with a molecular weight of 240.30 g/mol .[5][6] Its physicochemical properties, particularly its non-polar nature indicated by a high predicted LogP of approximately 3.6, are critical determinants for the analytical strategy.[1][5] The accurate quantification of this compound is crucial, especially in the context of pharmaceutical manufacturing where it is identified as a process-related impurity. Regulatory standards demand rigorous control over such impurities, necessitating analytical methods that are not only accurate and precise but also thoroughly validated to be fit for purpose.

The selection of a reversed-phase HPLC method is a logical consequence of the analyte's molecular structure. The non-polar phenyl and methyl-substituted chromanol core exhibits strong hydrophobic interactions with the non-polar C18 (octadecylsilyl) stationary phase.[7] Elution is achieved by increasing the concentration of an organic solvent (acetonitrile) in the mobile phase, which competes for interaction with the stationary phase and displaces the analyte, carrying it to the detector. UV detection is suitable due to the presence of chromophores—specifically the phenyl and chromanol ring systems—which absorb light in the UV spectrum. A Diode Array Detector (DAD) or a variable wavelength UV detector allows for monitoring at the wavelength of maximum absorbance (λ-max), thereby maximizing sensitivity.[8]

This guide explains the causality behind each procedural step, ensuring the user can not only replicate the method but also understand and troubleshoot it effectively.

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (>98% purity)

  • Acetonitrile (ACN), HPLC grade or higher

  • Methanol (MeOH), HPLC grade or higher

  • Water, HPLC grade or Type I ultrapure

  • Formic Acid (optional, for mobile phase modification), HPLC grade

Instrumentation and Consumables
  • HPLC System equipped with:

    • Binary or Quaternary Gradient Pump

    • Degasser

    • Autosampler/Manual Injector

    • Thermostatted Column Compartment

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatography Data System (CDS) for instrument control and data processing

  • Analytical Balance (4 or 5 decimal places)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringes and Syringe Filters (0.22 µm or 0.45 µm, PTFE or other compatible material)

  • HPLC Vials with caps and septa

  • Analytical Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The choice of a C18 column is standard for separating non-polar compounds.[7][9]

Detailed Experimental Protocols

The overall analytical workflow is designed to ensure reproducibility and accuracy from sample preparation through to final data analysis.

HPLC_Workflow cluster_prep Part 1: Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Processing & Validation A Weigh Reference Standard & Prepare Stock Solution B Perform Serial Dilutions for Calibration Standards A->B C Prepare Sample for Analysis (Dissolution & Filtration) G Inject Samples C->G D Equilibrate HPLC System with Initial Mobile Phase E Perform System Suitability Test (SST) (Inject Standard) D->E F Inject Calibration Standards (Lowest to Highest Conc.) E->F F->G H Integrate Peaks & Generate Calibration Curve F->H I Quantify Analyte in Samples G->I H->I J Perform Method Validation (Linearity, Accuracy, Precision etc.) I->J K Final Report Generation J->K

Caption: General workflow for quantification of this compound.

Protocol 1: Preparation of Solutions

Rationale: Accurate preparation of standards is the foundation of quantitative analysis. The choice of diluent (methanol or acetonitrile) is based on the high solubility of the non-polar analyte and its compatibility with the reversed-phase mobile phase.[10]

A. Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard quantitatively to a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of diluent (Methanol or Acetonitrile).

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up to the mark with the diluent and mix thoroughly by inverting the flask multiple times.

B. Calibration Curve Standards (e.g., 1-100 µg/mL):

  • Perform serial dilutions from the Standard Stock Solution using the chosen diluent to prepare a series of at least five calibration standards.

  • A suggested concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL.

C. Sample Preparation:

  • Accurately weigh the sample matrix expected to contain the analyte.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Sonicate as needed to aid dissolution.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial to remove particulates that could clog the column.[11]

Protocol 2: HPLC-UV System Configuration

Rationale: A gradient elution is employed to ensure that the highly retained, non-polar analyte is eluted from the C18 column in a reasonable time with a sharp, symmetrical peak shape.[12] The initial high aqueous content allows for strong retention and focusing of the analyte at the head of the column. The UV detection wavelength should be set at the absorbance maximum (λ-max) of this compound to achieve the highest sensitivity. If unknown, this can be determined by running a standard and using the DAD to acquire the full UV spectrum. Based on similar phenolic structures, a starting wavelength of 280 nm is a reasonable choice.[9][13]

Parameter Recommended Setting Justification
Analytical Column C18, 250 mm x 4.6 mm, 5 µmIndustry standard for non-polar analytes providing good resolution.
Mobile Phase A HPLC Grade WaterWeak solvent in RP-HPLC for strong analyte retention.
Mobile Phase B Acetonitrile (ACN)Strong solvent needed to elute the non-polar analyte.
Gradient Program 0-2 min: 50% B2-15 min: 50% to 90% B15-18 min: 90% B18.1-20 min: 50% B20-25 min: 50% B (Equilibration)A linear gradient ensures efficient elution and good peak shape. The hold and equilibration steps ensure reproducibility between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume; can be adjusted based on analyte concentration and sensitivity needs.
Detection Wavelength 280 nm (or determined λ-max)Provides high sensitivity for phenolic and aromatic compounds.[14]
Protocol 3: Method Validation (ICH Q2(R1) Framework)

Rationale: Method validation demonstrates that an analytical procedure is suitable for its intended purpose. Following the ICH Q2(R1) guidelines is the global standard in the pharmaceutical industry to ensure data integrity and reliability.[4][15]

ICH_Validation Method Validated Analytical Method Specificity Specificity Distinguishes analyte from interferences Method->Specificity Linearity Linearity & Range Proportional response over a concentration range Method->Linearity Accuracy Accuracy Closeness to true value (Recovery %) Method->Accuracy Precision Precision Repeatability & Intermediate Precision (%RSD) Method->Precision Limits Detection & Quantitation Limits LOD & LOQ Method->Limits Robustness Robustness Insensitive to small method variations Method->Robustness Linearity->Limits Establishes basis for Accuracy->Precision Evaluated together

References

Application Notes & Protocols: A Guide to In Vitro Antioxidant Activity Assays for Chromanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Crucial Role of Antioxidant Assessment

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[1][2] Antioxidants mitigate this damage by neutralizing these harmful radicals. Chromanol derivatives, a class of compounds characterized by a 6-hydroxychroman ring structure, are potent antioxidants. The most well-known member of this family is α-tocopherol, the primary form of Vitamin E.[3] These compounds act as radical scavengers, primarily by donating the hydrogen atom from their phenolic hydroxyl group.[3][4]

The development and validation of novel synthetic chromanol derivatives as potential therapeutics require robust and reliable methods for quantifying their antioxidant capacity. This guide provides an in-depth analysis and detailed protocols for the most common in vitro antioxidant activity assays, offering researchers the technical foundation to accurately assess the potential of these valuable compounds. It is crucial to understand that no single assay can fully capture the complex profile of an antioxidant; therefore, employing a panel of assays with different mechanisms is strongly recommended to build a comprehensive understanding.[5][6]

Pillar 1: Understanding Core Antioxidant Mechanisms

The efficacy of a chromanol derivative is rooted in its chemical mechanism for neutralizing free radicals. These mechanisms are broadly classified into two categories: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable, non-radical product. The antioxidant itself becomes a radical, but it is typically much more stable and less reactive. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.[2][7]

  • Single Electron Transfer (SET): In this pathway, the antioxidant donates an electron to the free radical, converting it to an anion. The antioxidant becomes a radical cation. Assays like DPPH, ABTS, and FRAP are predominantly based on the SET mechanism.[8][9][10][11]

It's important to note that many assays, particularly those involving the ABTS radical, can proceed through a combination of both HAT and SET mechanisms, influenced by the antioxidant's structure and the solvent system.[8][12]

G cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) hat_eq ArOH + R•  →  ArO• + RH hat_desc Antioxidant donates a hydrogen atom. Example Assay: ORAC set_eq ArOH + R•  →  ArOH•+ + R⁻ set_desc Antioxidant donates an electron. Example Assays: DPPH, ABTS, FRAP

Figure 1: The two primary mechanisms of radical scavenging by antioxidants.

Pillar 2: The Universal Standard - Trolox

A critical component of these assays is the use of a consistent standard for comparison. Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of Vitamin E, serves this purpose perfectly.[13][14] Because it shares the same chromanol ring as the compounds of interest, it provides a direct and relevant benchmark. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) , which quantifies the antioxidant capacity of a sample in terms of an equivalent concentration of Trolox.[12][13]

Assay Protocols and Methodologies

The following sections detail the principles and step-by-step protocols for four widely accepted antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a straightforward and popular SET-based method. DPPH is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H.[15] This reduction is visually marked by a color change from violet to a pale yellow, with the decrease in absorbance measured spectrophotometrically at approximately 517 nm.[16] The degree of discoloration is directly proportional to the antioxidant's scavenging activity.

Causality & Experimental Choices:

  • Wavelength Selection: The maximum absorbance of the DPPH radical occurs around 517 nm; this peak diminishes as the radical is scavenged, making it the ideal wavelength for monitoring the reaction.[10]

  • Solvent: Methanol or ethanol are common solvents as DPPH and many chromanol derivatives are soluble in them.[16]

  • Standard: Ascorbic acid or Trolox are used as positive controls to validate the assay's performance.[10]

  • Self-Validation: A blank (solvent + DPPH) is essential to establish the initial absorbance, and a control for each sample (sample + solvent, without DPPH) is needed to correct for any intrinsic color of the test compound.

G cluster_plate 96-Well Plate Setup prep_dpph Prepare 0.1 mM DPPH Working Solution in Methanol add_dpph Add 100 µL of DPPH Working Solution to all Wells prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Chromanol Derivative & Trolox Standard add_sample Add 100 µL of Sample/ Standard/Blank to Wells prep_samples->add_sample add_sample->add_dpph incubation Incubate in Dark at Room Temp for 30 min add_dpph->incubation measure Measure Absorbance at 517 nm incubation->measure calculate Calculate % Inhibition and Determine IC50 or TEAC measure->calculate

Figure 2: Standard workflow for the DPPH antioxidant assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.8 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • DPPH Working Solution (0.1 mM): Dilute the stock solution 1:1 with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare this fresh daily.[15]

    • Sample/Standard Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve the chromanol derivative and Trolox (standard) in the appropriate solvent (e.g., methanol, DMSO).

  • Assay Procedure (96-well plate format):

    • Pipette 100 µL of serially diluted samples and standards into separate wells.

    • Add 100 µL of methanol to a well to serve as the control blank (A_control).

    • Add 100 µL of the DPPH working solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[15]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [10]

    • Plot the % Inhibition against the concentration of the sample/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

    • Alternatively, calculate TEAC by comparing the slope of the linear regression for the sample to that of Trolox.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[17] The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[17] The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm.[12][17] When an antioxidant is added, it reduces the ABTS•+, causing the solution to lose color. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[17]

Causality & Experimental Choices:

  • Versatility: A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds, and its stability over a wide pH range.[18][19]

  • Radical Generation: The reaction between ABTS and potassium persulfate requires a 12-16 hour incubation period to ensure the complete formation of the stable radical cation.[12]

  • Wavelength Selection: While ABTS•+ has several absorption peaks, measurement at 734 nm is preferred to minimize interference from the color of natural product extracts or other compounds which often absorb at lower wavelengths.[20]

  • Self-Validation: A Trolox standard curve is mandatory for calculating TEAC values, providing a robust benchmark for comparing different compounds.[17]

G cluster_plate 96-Well Plate Reaction prep_abts Prepare ABTS•+ Stock: Mix 7mM ABTS + 2.45mM K₂S₂O₈ incubate_abts Incubate Stock in Dark for 12-16 hours at RT prep_abts->incubate_abts dilute_abts Dilute ABTS•+ Stock with Buffer to Abs ~0.7 at 734 nm incubate_abts->dilute_abts add_abts Add 180 µL of Diluted ABTS•+ Solution dilute_abts->add_abts prep_samples Prepare Serial Dilutions of Chromanol & Trolox add_sample Add 20 µL of Sample/ Standard/Blank to Wells prep_samples->add_sample add_sample->add_abts incubation Incubate at RT for 6 min add_abts->incubation measure Measure Absorbance at 734 nm incubation->measure calculate Calculate % Inhibition and Determine TEAC measure->calculate

Figure 3: Standard workflow for the ABTS antioxidant assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12–16 hours before use.[12] This solution is stable for several days when stored in the dark at 4°C.

    • ABTS•+ Working Solution: Before the assay, dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Trolox Standard Solutions: Prepare a series of Trolox standards (e.g., 0-500 µM) in the same buffer.

  • Assay Procedure (96-well plate format):

    • Pipette 20 µL of the sample, Trolox standards, or buffer (for the control) into the wells.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Mix and incubate at room temperature for 6 minutes.[21]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of absorbance using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 [17]

    • Generate a standard curve by plotting the percentage inhibition against the concentration of the Trolox standards.

    • Determine the TEAC value for the sample by comparing its percentage inhibition to the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay is a SET-based method that measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[22][23] The assay is conducted at a low pH (3.6), where a colorless complex of Fe³⁺ and TPTZ (2,4,6-tripyridyl-s-triazine) is reduced by the antioxidant to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, with a maximum absorbance at 593 nm.[22] The change in absorbance is directly proportional to the total reducing power of the antioxidant.[22]

Causality & Experimental Choices:

  • Mechanism Focus: FRAP directly measures electron-donating ability rather than radical quenching.[23] This provides a different, complementary perspective on antioxidant action.

  • Low pH: The acidic condition (pH 3.6) is crucial to maintain iron solubility and drive the redox reaction. However, this non-physiological pH can be a limitation as it may not reflect biological conditions.

  • Speed and Simplicity: The assay is quick, with a typical reaction time of only 4-6 minutes, making it suitable for high-throughput screening.[22]

  • Self-Validation: A standard curve is prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O) or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

G cluster_plate 96-Well Plate Reaction prep_reagent Prepare FRAP Reagent: Acetate Buffer (pH 3.6) 10mM TPTZ in 40mM HCl 20mM FeCl₃·6H₂O (10:1:1 ratio) warm_reagent Warm FRAP Reagent to 37°C prep_reagent->warm_reagent add_frap Add 180 µL of pre-warmed FRAP Reagent warm_reagent->add_frap prep_samples Prepare Sample Dilutions and Fe²⁺/Trolox Standards add_sample Add 20 µL of Sample/ Standard/Blank to Wells prep_samples->add_sample add_sample->add_frap incubation Incubate at 37°C for 4-6 min add_frap->incubation measure Measure Absorbance at 593 nm incubation->measure calculate Calculate FRAP Value (Fe²⁺ or Trolox Equivalents) measure->calculate

Figure 4: Standard workflow for the FRAP antioxidant assay.

Detailed Protocol:

  • Reagent Preparation:

    • FRAP Reagent: This reagent must be prepared fresh. Mix the following three solutions in a 10:1:1 (v/v/v) ratio:[23]

      • Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid per liter of deionized water.

      • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

      • FeCl₃ Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.[23]

    • Warm the final FRAP reagent to 37°C before use.[22]

    • Standard Solution: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) or Trolox standards.

  • Assay Procedure (96-well plate format):

    • Pipette 20 µL of the sample, standards, or blank (deionized water) into the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Mix and incubate at 37°C for 4 minutes.[22]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the linear regression equation from the standard curve to calculate the FRAP value of the samples, expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram or liter of sample.[22]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay is a classic HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.[7][24] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14] These radicals quench the fluorescence of a probe, typically fluorescein. In the presence of an antioxidant, the probe is protected, and its fluorescence is maintained for a longer period. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[25]

Causality & Experimental Choices:

  • Biological Relevance: The use of a peroxyl radical, a biologically relevant ROS, is a key strength of the ORAC assay.[14]

  • Kinetic Measurement: Unlike the endpoint measurements of DPPH and FRAP, ORAC is a kinetic assay, monitoring the reaction over time (typically 60-90 minutes).[25] This provides information on both the inhibition time and the degree of inhibition.

  • Fluorescence Detection: This method requires a fluorescence microplate reader, which offers high sensitivity. A black-walled microplate is essential to minimize background fluorescence and light scatter.[25]

  • Self-Validation: A blank (no antioxidant) is run to determine the baseline fluorescence decay, and a Trolox standard curve is used to quantify the antioxidant capacity in TEAC units.

G cluster_plate 96-Well Black Plate Setup prep_reagents Prepare Fluorescein Working Solution, AAPH Solution (fresh), and Trolox Standard Curve add_fluorescein Add 150 µL of Fluorescein Working Solution to all Wells prep_reagents->add_fluorescein add_sample Add 25 µL of Sample/ Standard/Blank to Wells prep_reagents->add_sample add_fluorescein->add_sample pre_incubation Pre-incubate Plate at 37°C for 30 min add_sample->pre_incubation initiate_reaction Initiate Reaction: Add 25 µL of AAPH Solution pre_incubation->initiate_reaction measure Immediately Begin Kinetic Reading: Measure Fluorescence every 1-2 min for 60-90 min (Ex: 485nm, Em: 528nm) initiate_reaction->measure calculate Calculate Area Under Curve (AUC) and Determine TEAC measure->calculate

Figure 5: Standard workflow for the ORAC antioxidant assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 75 mM phosphate buffer (pH 7.4).

    • Fluorescein Working Solution: Prepare a stock solution (e.g., 4 µM) and dilute it with assay buffer just before use.[24]

    • AAPH Solution (e.g., 75 mM): Dissolve AAPH in assay buffer. This solution is thermally unstable and must be prepared fresh daily and kept on ice.[24][25]

    • Trolox Standard Solutions: Prepare a series of Trolox standards in assay buffer.

  • Assay Procedure (96-well black plate format):

    • Set the fluorescence microplate reader to 37°C.

    • Pipette 150 µL of the fluorescein working solution into all wells.[25]

    • Add 25 µL of sample, Trolox standards, or assay buffer (for the blank) to the appropriate wells.[25]

    • Incubate the plate in the reader at 37°C for at least 30 minutes to allow thermal equilibration.[25]

    • Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to all wells.[25]

    • Immediately start recording the fluorescence every 1-2 minutes for 60-90 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[24][25]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each well from the fluorescence decay plot.[25]

    • Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank [25]

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Use the standard curve's linear regression equation to determine the ORAC value of the samples, expressed as µmol of Trolox Equivalents (TE).

Summary of Assay Characteristics

FeatureDPPH AssayABTS AssayFRAP AssayORAC Assay
Primary Mechanism SETSET / HATSETHAT
Radical/Oxidant DPPH• (stable radical)ABTS•+ (radical cation)Fe³⁺-TPTZ ComplexPeroxyl Radical (ROO•)
Detection Method Colorimetric (Absorbance)Colorimetric (Absorbance)Colorimetric (Absorbance)Fluorometric (Fluorescence)
Wavelength ~517 nm~734 nm~593 nmEx: ~485 nm / Em: ~528 nm
Measurement Type EndpointEndpointEndpointKinetic (AUC)
Key Advantage Simple, rapid, inexpensiveVersatile (hydrophilic & lipophilic), stable radicalHigh-throughput, simpleBiologically relevant radical
Key Limitation Radical not biologically relevantRadical not biologically relevant, potential for adduct formation[26]Non-physiological pH, does not measure radical scavengingRequires fluorescence plate reader
Typical Units IC50, % Inhibition, TEACTEACFe²⁺ Equivalents, TEACµmol TE

Concluding Remarks: An Integrated Approach

Evaluating the antioxidant potential of novel chromanol derivatives is a critical step in drug discovery and development. The in vitro assays detailed in this guide—DPPH, ABTS, FRAP, and ORAC—provide a robust toolkit for this purpose. However, it is imperative to recognize their limitations. These methods do not account for crucial physiological factors such as bioavailability, metabolic transformation, and cellular location.[5][27] Therefore, while in vitro assays are indispensable for initial screening and mechanistic studies, their results should be interpreted with caution. A comprehensive assessment is best achieved by using a panel of these assays to probe different facets of antioxidant activity, with promising candidates advancing to cell-based and in vivo models for further validation.

References

Application Note: A Multi-Parametric Approach for Assessing the Cytotoxicity of 6-Methyl-4-phenyl-2-chromanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive framework and detailed protocols for evaluating the in vitro cytotoxicity of 6-Methyl-4-phenyl-2-chromanol. Given that chromanol derivatives are known for their antioxidant properties, which can interfere with common cytotoxicity assays, a single-endpoint measurement is insufficient for an accurate assessment.[1][2] We present a multi-parametric strategy employing a panel of four distinct, well-validated cell-based assays. This orthogonal approach ensures robust and reliable data by measuring key indicators of cell health across different cellular compartments and death pathways: mitochondrial function (MTT assay), plasma membrane integrity (LDH assay), lysosomal integrity (Neutral Red Uptake assay), and apoptosis induction (Caspase-3/7 activity assay). This guide is intended for researchers in toxicology, pharmacology, and drug development seeking to generate a thorough cytotoxic profile of this compound or similar compounds.

Introduction: The Need for a Comprehensive Cytotoxicity Profile

This compound is an organic compound belonging to the class of chromanols, notable as a known impurity in the pharmaceutical agent tolterodine.[1] Structurally similar compounds have demonstrated significant biological activities, including potent antioxidant and radical scavenging capabilities.[1][3] While these properties can be beneficial, they also present a technical challenge for in vitro toxicity testing. Many standard viability assays, particularly those based on the reduction of tetrazolium salts like MTT, are susceptible to interference from compounds with intrinsic reducing potential, potentially leading to an underestimation of cytotoxicity.[4][5]

Therefore, to build a trustworthy and accurate profile of a compound's effect on cell health, it is imperative to move beyond a single assay. A multi-parametric assessment, probing different cellular mechanisms of toxicity, provides a self-validating system. By correlating data from multiple, mechanistically distinct endpoints, researchers can confirm cytotoxic effects, identify potential assay-specific artifacts, and gain deeper insight into the mode of action by which the compound induces cell death.[6]

This document outlines the principles and step-by-step protocols for four key assays selected to provide a holistic view of cellular health.

A Multi-Parametric Strategy for Robust Assessment

The core of our recommended approach is to simultaneously evaluate four critical pillars of cell health. This strategy ensures that a cytotoxic effect is confirmed across different assays, increasing confidence in the data and providing clues to the compound's mechanism of action.

Compound This compound Treatment Cells Cultured Cells (e.g., HepG2) Compound->Cells Exposure over a dose range MTT MTT Assay Cells->MTT LDH LDH Release Assay Cells->LDH NRU Neutral Red Uptake Assay Cells->NRU Caspase Caspase-3/7 Assay Cells->Caspase Mito Cellular Endpoint: Mitochondrial Function & Metabolic Activity MTT->Mito Measures reduction of tetrazolium salt Membrane Cellular Endpoint: Plasma Membrane Integrity (Necrosis / Late Apoptosis) LDH->Membrane Measures enzyme leakage Lyso Cellular Endpoint: Lysosomal Integrity NRU->Lyso Measures dye uptake Apop Cellular Endpoint: Apoptosis Execution Caspase->Apop Measures enzyme activity

Figure 1: Multi-parametric strategy for cytotoxicity assessment.

  • Metabolic Viability (MTT Assay): This foundational assay measures the activity of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[4] A decrease in the conversion of MTT to formazan indicates compromised metabolic activity, a common feature of dying cells.

  • Cytolysis/Membrane Integrity (LDH Assay): The release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture supernatant is a classic indicator of plasma membrane damage.[7][8] This assay is a direct measure of cell death involving membrane rupture, such as necrosis.

  • Lysosomal Integrity (Neutral Red Uptake Assay): This assay is based on the ability of viable cells to incorporate and sequester the supravital dye neutral red within their lysosomes.[9][10] Damage to lysosomal membranes, an early event in some toxic pathways, prevents this accumulation.

  • Apoptosis (Caspase-3/7 Assay): Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of the apoptotic pathway.[11] Measuring their activity provides a specific and sensitive marker for programmed cell death.

General Materials & Methods

Cell Culture

A human hepatocellular carcinoma cell line, such as HepG2 , is recommended due to the liver's central role in xenobiotic metabolism. However, the choice of cell line should be guided by the specific research question. Cells should be cultured in appropriate media (e.g., Eagle's Minimum Essential Medium for HepG2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to prepare the desired final concentrations for treatment.

  • Vehicle Control: It is critical to ensure that the final concentration of DMSO is consistent across all wells (including untreated controls) and is non-toxic to the cells (typically ≤0.5%).[9]

Experimental Workflow and Protocols

The general workflow for each assay follows a similar pattern of cell seeding, treatment, and analysis.

A 1. Seed Cells in 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubate (24 hours) A->B D 4. Treat Cells with compound series, vehicle, & positive control B->D C 3. Prepare Compound Dilutions & Controls C->D E 5. Incubate (24, 48, or 72 hours) D->E F 6. Perform Specific Assay (Add assay reagents) E->F G 7. Incubate as Required by Assay Protocol F->G H 8. Measure Signal (Absorbance or Luminescence) G->H I 9. Analyze Data (Normalize & Calculate IC50) H->I

Figure 2: General experimental workflow for cytotoxicity assays.

Protocol 1: MTT Metabolic Viability Assay

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[5][12]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or pure DMSO.[14]

  • 96-well flat-bottom plates.

  • Microplate reader (absorbance at 570 nm, reference at ~630-690 nm).

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of medium into a 96-well plate and incubate overnight.[14]

  • Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound, vehicle control (DMSO), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[4]

  • Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well.[13][14]

  • Readout: Agitate the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[5] Read the absorbance at 570 nm.

Protocol 2: LDH Release Assay for Cytolysis

Principle: The loss of plasma membrane integrity in necrotic cells results in the release of LDH into the culture medium. This enzyme activity is quantified in a coupled reaction that produces a colored formazan product.[8][15]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye).

  • 96-well flat-bottom plates.

  • Lysis Buffer (often 10X, provided in kits) to create a maximum LDH release control.

  • Microplate reader (absorbance at ~490 nm, reference at ~680 nm).

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. Include wells for three key controls:

    • Vehicle Control: Spontaneous LDH release.

    • Maximum Release Control: Treat wells with Lysis Buffer 45 minutes before the end of incubation.[15]

    • Medium Background Control: Medium without cells.

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully aspirate 50 µL of supernatant from each well and transfer to a new 96-well plate.[15]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[15]

  • Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit).

  • Readout: Immediately measure the absorbance at 490 nm.

Protocol 3: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity

Principle: Viable cells take up the neutral red dye and store it in their lysosomes. The amount of dye extracted from the cells after exposure is proportional to the number of viable cells.[9][16]

Materials:

  • Neutral Red (NR) Solution: Prepare a 33 µg/mL working solution in pre-warmed culture medium on the day of use.[9]

  • Destain Solution: 1% glacial acetic acid, 50% ethanol, 49% deionized water.[16]

  • 96-well flat-bottom plates.

  • DPBS (Dulbecco's Phosphate-Buffered Saline).

  • Microplate reader (absorbance at ~540 nm).

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

  • Dye Incubation: After the treatment period, remove the medium. Add 100 µL of the pre-warmed NR solution to each well and incubate for 2-3 hours at 37°C.[17]

  • Wash: Carefully discard the NR solution, and gently rinse the cells with 150 µL of DPBS.[16]

  • Extraction: Discard the DPBS and add 150 µL of Destain Solution to each well.

  • Readout: Agitate the plate on an orbital shaker for 10 minutes to fully extract the dye.[18] Measure the absorbance at 540 nm within 60 minutes.

Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This homogeneous luminescent assay measures the activity of caspases-3 and -7. The reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release a substrate for luciferase, generating a light signal proportional to caspase activity.[19][20]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay Kit.

  • Opaque-walled, white 96-well plates suitable for luminescence.

  • Microplate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding & Treatment: Seed cells in 100 µL of medium in a white-walled 96-well plate. Follow steps 1-3 from the MTT protocol. A known apoptosis inducer (e.g., Staurosporine) should be used as a positive control.[11]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.

  • Add-Mix-Measure: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[20]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Readout: Measure the luminescence using a plate reader.

Data Analysis and Interpretation

Data Normalization

For each assay, raw data must be normalized and expressed as a percentage relative to controls.

  • For Viability Assays (MTT, NRU):

    • % Viability = [ (Abssample - Absblank) / (Absvehicle - Absblank) ] * 100

  • For Cytotoxicity Assays (LDH):

    • % Cytotoxicity = [ (Abssample - Absspontaneous) / (Absmaximum - Absspontaneous) ] * 100

  • For Apoptosis Assays (Caspase-Glo):

    • Data is often expressed as Fold Change over the vehicle control after subtracting blank values.

IC₅₀ Value Calculation

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in the measured response (e.g., 50% viability).[21][22]

  • Plot Data: Plot the normalized response (% Viability) against the logarithm of the compound concentration.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.[21][23]

  • Determine IC₅₀: The software will calculate the IC₅₀ value from the fitted curve.[24][25]

Interpreting Multi-Parametric Data

Summarizing the IC₅₀ values from each assay in a table allows for direct comparison and a more nuanced interpretation.

Assay TypeMeasured EndpointHypothetical IC₅₀ (µM)Interpretation
MTT Assay Metabolic Activity> 100 µMNo significant impact on mitochondrial reductases at tested concentrations.
LDH Release Membrane Integrity75 µMMembrane damage (necrosis or late apoptosis) occurs at higher concentrations.
Neutral Red Lysosomal Integrity30 µMCompound may primarily target lysosomal function at moderate concentrations.
Caspase-3/7 Apoptosis25 µMApoptosis is induced at the lowest concentrations, suggesting it's the primary death pathway.

In the hypothetical scenario above, the data suggests that this compound primarily induces cell death via apoptosis, with lysosomal destabilization as a potential initiating event. Overt cell lysis (necrosis) only occurs at much higher concentrations. The lack of an effect in the MTT assay could be due to interference from the compound's antioxidant properties or a mechanism of cell death that doesn't immediately impact mitochondrial dehydrogenases.

Conclusion

A single cytotoxicity assay is insufficient to accurately characterize the biological effect of a compound like this compound, which has known antioxidant properties. The multi-parametric approach detailed in this application note—combining assays for metabolic activity, membrane integrity, lysosomal function, and apoptosis—provides a robust, cross-validating system. This strategy mitigates the risk of misleading data from assay-specific artifacts and delivers a comprehensive cytotoxic profile, enabling researchers to make more informed decisions in the fields of toxicology and drug development.

References

Microwave-Assisted Organic Synthesis of 6-Methyl-4-phenyl-2-chromanol: A Green Chemistry Approach to Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide and Protocol

Abstract: This application note provides a comprehensive guide to the synthesis of 6-Methyl-4-phenyl-2-chromanol, a valuable heterocyclic compound, utilizing Microwave-Assisted Organic Synthesis (MAOS).[1][2] We detail an efficient, rapid, and high-yield protocol that aligns with the principles of green chemistry.[3][4][5] This document offers in-depth mechanistic insights, a step-by-step experimental protocol, and expert commentary on the causal factors behind procedural choices, intended for researchers in organic synthesis and drug development.

Introduction: The Significance of Chromanols and Microwave Synthesis

Chromanols and their derivatives are privileged heterocyclic scaffolds found in a vast array of natural products and pharmacologically active molecules. Their structures are noted for exhibiting a range of biological activities, including antioxidant and radical scavenging properties.[1] The target molecule, this compound, belongs to this important class of compounds.[1][2]

Traditional methods for synthesizing such heterocyclic systems often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[6][7] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[8][9] By using microwave irradiation, MAOS facilitates rapid, uniform, and highly efficient heating of the reaction mixture.[4][10] This is achieved through the direct coupling of microwave energy with polar molecules in the sample, a mechanism known as dielectric heating.[5][10][11]

The primary advantages of this approach, which will be demonstrated in the following protocol, include:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional reflux can often be completed in minutes.[3][7][8]

  • Increased Product Yields and Purity: Rapid and uniform heating minimizes the formation of byproducts.[7][11]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to significant energy savings.[6][7]

  • Alignment with Green Chemistry: MAOS reduces solvent use and waste, making it an environmentally benign methodology.[4][5]

This guide focuses on an acid-catalyzed intramolecular oxa-Michael addition, a robust reaction for forming the chromanol ring system under microwave irradiation.[12][13][14]

Reaction Mechanism: Intramolecular Oxa-Michael Addition

The synthesis of the 2-chromanol core is achieved via the cyclization of a 2'-hydroxychalcone precursor. The reaction proceeds through an acid-catalyzed intramolecular oxa-Michael addition.

Step-by-Step Mechanism:

  • Protonation: The catalyst (a Brønsted acid) protonates the carbonyl oxygen of the α,β-unsaturated ketone system in the chalcone intermediate. This activation increases the electrophilicity of the β-carbon.

  • Nucleophilic Attack: The nucleophilic hydroxyl group on the phenyl ring attacks the activated β-carbon of the enone system.

  • Cyclization & Tautomerization: This intramolecular conjugate addition forms a six-membered heterocyclic ring. Subsequent tautomerization and proton transfer steps lead to the formation of the thermodynamically stable 2-phenylchroman-4-one.

  • Reduction (to Chromanol): The 2-chromanol target is a hemiacetal, which can be formed via the reduction of the corresponding chroman-4-one intermediate. For the purpose of this guide, we focus on the key cyclization step to the related flavanone structure, which is the direct precursor. The synthesis of 2-chromanol often results from conditions that favor the hemiacetal form.

Reaction_Mechanism cluster_0 Step 1: Protonation of Chalcone cluster_1 Step 2 & 3: Intramolecular Cyclization cluster_2 Step 4: Formation of 2-Chromanol Chalcone 2'-Hydroxychalcone Intermediate Protonated_Chalcone Protonated Enone (Resonance Stabilized) Chalcone->Protonated_Chalcone Carbonyl Oxygen Protonation H_plus H⁺ (Acid Catalyst) Nucleophilic_Attack Intramolecular Nucleophilic Attack Protonated_Chalcone->Nucleophilic_Attack Hydroxyl group attacks β-carbon Cyclized_Intermediate Cyclized Intermediate Nucleophilic_Attack->Cyclized_Intermediate Ring Formation Final_Product 2-Phenylchroman-4-one Cyclized_Intermediate->Final_Product Tautomerization & Deprotonation Reduction [Reduction Step] Final_Product->Reduction Target This compound Reduction->Target

Caption: Mechanism of acid-catalyzed intramolecular oxa-Michael addition.

Experimental Protocol

This protocol details the one-pot synthesis of 6-Methyl-4-phenyl-chroman derivatives from the corresponding 2'-hydroxyacetophenone and benzaldehyde, which proceeds via a chalcone intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(2-Hydroxy-5-methylphenyl)ethanoneReagent Grade, ≥98%Sigma-AldrichAlso known as 2'-Hydroxy-5'-methylacetophenone.
BenzaldehydeReagent Grade, ≥99%Acros OrganicsShould be freshly distilled to remove benzoic acid.
Acetic Acid (Glacial)ACS Grade, ≥99.7%Fisher ScientificActs as both catalyst and solvent.[12]
Ethanol200 Proof, AnhydrousDecon LabsFor work-up and crystallization.
Ethyl AcetateHPLC GradeVWRFor extraction and chromatography.
HexaneHPLC GradeVWRFor chromatography.
Anhydrous Magnesium SulfateLaboratory Grade---For drying organic extracts.
Silica Gel60 Å, 230-400 mesh---For column chromatography.
Equipment
  • Dedicated Microwave Synthesis Reactor (e.g., Anton Paar Monowave, CEM Discover) with pressure and temperature monitoring.

  • 10 mL microwave process vial with a magnetic stir bar.

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers).

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 10 mL microwave process vial, combine 1-(2-Hydroxy-5-methylphenyl)ethanone (1.0 mmol, 150.2 mg) and benzaldehyde (1.0 mmol, 106.1 mg).

  • Solvent and Catalyst Addition: Add glacial acetic acid (3.0 mL) to the vial. Acetic acid serves as a mildly acidic catalyst and a polar solvent that absorbs microwave energy efficiently.[12]

  • Vial Sealing: Place a magnetic stir bar in the vial and securely seal it with a septum cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (Use a ramp time of 2 minutes)

    • Hold Time: 20 minutes

    • Pressure: Max 20 bar

    • Stirring: 600 RPM

    • Power: Dynamic power control to maintain temperature.

  • Reaction Monitoring: After irradiation, cool the vial to room temperature using compressed air. Check for reaction completion by TLC (using a 4:1 Hexane:Ethyl Acetate mobile phase) by comparing the reaction mixture to the starting materials.

  • Work-up:

    • Pour the cooled reaction mixture into a separatory funnel containing 30 mL of deionized water.

    • Extract the aqueous layer three times with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize excess acetic acid, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product, this compound, under high vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation: Reaction Optimization

The following table presents representative data for the microwave-assisted synthesis of flavanones, which are structurally analogous and follow the same mechanistic pathway. These results underscore the efficiency of the microwave approach compared to conventional heating.

EntryCatalystTemp (°C)TimeYield (%) (Conventional)Yield (%) (Microwave)Reference
1Acetic Acid1004 days75%-[12]
2Acetic Acid12030 min-82%[12]
3Acetic Acid1201-2 min-81-92%[15]
4K₂CO₃/H₂OReflux5-8 hours70-85%90-96% (1-3 min)[16]

Note: Yields are for analogous flavanone/chromanone structures. The protocol in this guide is optimized based on these findings.

Experimental Workflow Diagram

Caption: Workflow for microwave-assisted synthesis of this compound.

Scientific Discussion and Expert Insights

Causality Behind Protocol Choices
  • Solvent/Catalyst: Glacial acetic acid is an ideal choice for this reaction. As a polar molecule, it couples efficiently with microwave irradiation, allowing for rapid heating.[12] Furthermore, it is a weak acid, sufficient to catalyze the intramolecular oxa-Michael addition without causing degradation or unwanted side reactions that stronger acids might induce.[13][14]

  • Temperature: The selection of 120 °C is a key parameter. This temperature is significantly above the atmospheric boiling point of the reactants, a condition easily and safely achieved in a sealed microwave vessel.[4] This superheating dramatically accelerates the reaction rate according to the Arrhenius equation, a primary benefit of MAOS.[4][9]

  • Solvent-Free Alternatives: While this protocol uses acetic acid, many microwave reactions can be performed under solvent-free conditions, often by adsorbing reactants onto a solid support like silica gel or alumina.[6][17][18] This represents an even "greener" approach, further reducing waste.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating. The progress of the reaction can be unequivocally monitored by TLC, where the disappearance of starting materials and the appearance of a new, lower Rf product spot confirms the transformation. The final product's identity and purity are then rigorously confirmed by standard spectroscopic methods. The high yields and clean reaction profiles typically observed with MAOS provide strong evidence of the protocol's robustness.[7]

Safety Considerations
  • Pressure: Reactions in sealed vessels at temperatures above the solvent's boiling point generate significant pressure. Never exceed the maximum pressure rating of the microwave vial or reactor. Always use a dedicated microwave synthesizer with reliable pressure and temperature sensors.

  • Solvent Choice: Never use highly volatile or flammable solvents with low boiling points (like diethyl ether or pentane) in a sealed-vessel microwave reaction.

  • Handling: Always allow the reaction vial to cool completely to room temperature before opening to safely release any residual pressure.

References

Application Notes and Protocols for 6-Methyl-4-phenyl-2-chromanol in Anti-Aging Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive scientific framework for researchers, cosmetic formulators, and drug development professionals interested in the investigational use of 6-Methyl-4-phenyl-2-chromanol for anti-aging skincare applications. While direct extensive biological data on this specific molecule is emerging, its core chromanol structure, shared with potent antioxidants like Vitamin E and Dimethylmethoxy Chromanol, presents a strong rationale for its evaluation.[1][2][3] This document outlines the theoretical basis for its anti-aging potential, detailed protocols for its incorporation into cosmetic formulations, and a robust suite of methodologies for efficacy validation, from fundamental antioxidant capacity assays to advanced cellular and tissue-level analyses.

Introduction: The Scientific Rationale for Investigating this compound

Skin aging is a complex biological process driven by both intrinsic and extrinsic factors, with oxidative stress being a primary contributor to the visible signs of aging, such as wrinkles, fine lines, and loss of elasticity.[4][5] Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) generated by UV radiation, pollution, and metabolic processes damage cellular structures, degrade the extracellular matrix (ECM), and trigger inflammatory cascades.[6] Antioxidants are therefore a cornerstone of anti-aging skincare.

This compound belongs to the chromanol family of heterocyclic compounds.[7][8][9] The defining feature of this family is the 6-hydroxychromane ring, which is structurally analogous to the active portion of tocopherols (Vitamin E).[2][3] This ring system is a potent hydrogen donor, enabling it to effectively neutralize free radicals and terminate damaging chain reactions like lipid peroxidation.[2][10]

While this compound is noted as an impurity in the synthesis of the pharmaceutical agent Tolterodine, its inherent chemical structure suggests significant, yet unexplored, potential as a cosmetic active ingredient.[7][11] Its antioxidant properties are predicted based on this structural similarity to other well-characterized, powerful antioxidants used in dermatology.[1][12]

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound in an anti-aging context is its ability to scavenge free radicals. By mitigating oxidative stress, it can theoretically protect vital cellular and extracellular components from damage.

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// Edges UV -> ROS [label="Generates"]; ROS -> CellDamage [label="Causes"]; ROS -> ECM [label="Causes"]; CellDamage -> Aging; ECM -> Aging; Chromanol -> Neutralized [label="Donates H+"]; ROS -> Chromanol [label="Scavenged by", style=dashed, color="#4285F4"]; } enddot Caption: Proposed antioxidant mechanism of this compound.

Furthermore, by reducing the oxidative load, this compound may indirectly inhibit the upregulation of matrix metalloproteinases (MMPs), enzymes like collagenase and elastase that are activated by oxidative stress and are responsible for breaking down the dermal matrix.[4]

Physicochemical Properties & Formulation Development

Understanding the physical and chemical properties of this compound is critical for successful formulation.

Key Physicochemical Data
PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₆H₁₆O₂[7][8][9]
Molecular Weight 240.30 g/mol [8][9]
Appearance Likely a solid at room temperatureMelting point is 80-81°C.[7]
Solubility Predicted to be poorly soluble in waterBased on LogP and chromanol structure.[7][13]
LogP (Predicted) 3.2 - 3.6[7][8]
Solvent Solubility Soluble in organic solvents (e.g., ethanol, propylene glycol) and oils.Extrapolated from similar chromanol structures.[13]
Formulation Strategy: Oil-in-Water (O/W) Emulsion

Given its lipophilic nature (high LogP), this compound is best incorporated into the oil phase of an emulsion system, such as a cream or lotion. This ensures its solubilization and enhances its potential for skin penetration. Encapsulation techniques, such as nanostructured lipid carriers (NLCs), could also be explored to improve stability and bioavailability.[14]

Prototype Formulation Protocol: 1% Anti-Aging Cream

This protocol describes the preparation of a 1% (w/w) this compound cream. The selection of excipients is crucial for stability and aesthetic appeal.[13]

Table 2: Prototype Cream Formulation

PhaseIngredient (INCI Name)Function% (w/w)
Oil Phase Caprylic/Capric TriglycerideEmollient / Solvent15.0
Cetearyl AlcoholThickener / Emulsion Stabilizer4.0
Ceteareth-20Emulsifier2.0
This compound Active Ingredient 1.0
Butylated Hydroxytoluene (BHT)Antioxidant (for formula stability)0.05
Water Phase Deionized WaterSolvent72.95
GlycerinHumectant4.0
Xanthan GumThickener / Stabilizer0.3
Cool-Down Phase Phenoxyethanol (and) EthylhexylglycerinPreservative0.7

Step-by-Step Protocol:

  • Preparation of the Oil Phase: In a heat-resistant beaker, combine Caprylic/Capric Triglyceride, Cetearyl Alcohol, and Ceteareth-20. Heat to 70-75°C with constant stirring until all components are melted and homogenous.

  • Active Ingredient Incorporation: Add this compound and BHT to the heated oil phase. Stir until fully dissolved. Maintain temperature.

  • Preparation of the Water Phase: In a separate beaker, create a slurry by dispersing Xanthan Gum in Glycerin. Slowly add the deionized water while stirring and heat to 70-75°C until a uniform, hydrated gel is formed.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed (e.g., 5000 rpm) for 3-5 minutes to form a uniform emulsion.

  • Cooling: Remove the emulsion from the heat source and continue stirring at a lower speed to facilitate cooling.

  • Preservation: Once the emulsion has cooled to below 40°C, add the preservative system (Phenoxyethanol and Ethylhexylglycerin) and mix until uniform.

  • Final QC: Adjust pH if necessary to 5.0-6.0. Perform final quality control checks (viscosity, appearance, odor).

Stability Testing Protocol

Stability testing is essential to ensure the integrity of the formulation and the activity of the phenolic compound.[15][16]

  • Accelerated Stability: Store samples of the formulation at elevated temperatures (e.g., 40°C and 45°C) for 12 weeks.[16]

  • Parameters to Evaluate: At set intervals (e.g., 2, 4, 8, 12 weeks), assess:

    • Organoleptic Properties: Color, odor, appearance.[16]

    • Physicochemical Properties: pH, viscosity.[16]

    • Emulsion Integrity: Centrifugation test (e.g., 3000 rpm for 30 min) to check for phase separation.[16]

    • Active Ingredient Content: Develop and validate an HPLC method to quantify the concentration of this compound over time.

Efficacy Evaluation Protocols

A tiered approach, from in vitro chemical assays to ex vivo tissue models, is recommended to build a comprehensive efficacy profile.

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// Edges Start -> InVitro; InVitro -> CellCulture [label="Proceed if active"]; CellCulture -> ExVivo [label="Proceed if safe & effective"]; ExVivo -> Clinical [label="Proceed if promising"]; } enddot Caption: Tiered workflow for efficacy testing.

In Vitro Efficacy Testing (Biochemical & Cell-Free)

These initial assays provide a baseline assessment of the molecule's fundamental anti-aging properties.[4][17][18]

  • Antioxidant Capacity Assays:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the radical scavenging ability of the compound.

    • ORAC (Oxygen Radical Absorbance Capacity) Assay: Evaluates the capacity to neutralize peroxyl radicals.

  • Enzyme Inhibition Assays:

    • Anti-Collagenase Activity: Use a spectrophotometric method with collagenase from Clostridium histolyticum to determine if the compound can inhibit collagen degradation.[4]

    • Anti-Elastase Activity: Use a spectrophotometric method with porcine pancreatic elastase to assess the inhibition of elastin breakdown.[4]

In Vitro Efficacy Testing (Cell-Based)

Using human skin cells provides more biologically relevant data on how the compound interacts at a cellular level.[19]

  • Cell Lines: Human Dermal Fibroblasts (HDFs) and Human Epidermal Keratinocytes (HEKs).

  • Protocol 1: Cytotoxicity Assay:

    • Culture HDFs or HEKs in appropriate media.

    • Treat cells with a range of concentrations of this compound for 24-48 hours.

    • Assess cell viability using an MTT or neutral red uptake assay to determine the non-toxic concentration range for subsequent experiments.

  • Protocol 2: Intracellular ROS Scavenging:

    • Pre-treat cells with non-toxic concentrations of the test compound.

    • Induce oxidative stress using H₂O₂ or UVB radiation.

    • Measure intracellular ROS levels using a fluorescent probe like DCFH-DA. A reduction in fluorescence indicates antioxidant activity within the cell.

  • Protocol 3: Pro-Collagen Type I Synthesis:

    • Treat HDFs with the test compound for 48-72 hours.

    • Quantify the amount of pro-collagen type I secreted into the cell culture medium using an ELISA kit.[18] An increase suggests a positive effect on collagen production.

  • Protocol 4: Gene Expression Analysis (qPCR):

    • Treat skin cells with the compound, with or without an oxidative stressor (e.g., UVB).

    • Isolate total RNA and perform quantitative real-time PCR (qPCR).

    • Analyze the expression of key genes related to skin aging, such as COL1A1 (Collagen Type I), ELN (Elastin), MMP1 (Collagenase), and antioxidant enzymes like SOD (Superoxide Dismutase).[4][20]

Ex Vivo Efficacy Testing (Human Skin Explants)

Ex vivo models using human skin explants obtained from cosmetic surgeries provide the most physiologically relevant preclinical data, retaining the complex 3D structure of the skin.[21][22][23]

  • Protocol: Assessment on UV-Irradiated Skin Explants:

    • Obtain fresh human skin explants and maintain them in culture medium.

    • Topically apply the prototype 1% cream formulation (or a placebo control) to the epidermal surface.

    • After an incubation period, expose the explants to a controlled dose of UVA/UVB radiation.

    • Continue incubation for 24-72 hours post-irradiation.

    • Process the tissue for analysis:

      • Histology: Use Masson's trichrome staining to visualize collagen fibers and Orcein staining for elastin fibers. Compare the structural integrity between treated and untreated samples.[24]

      • Immunohistochemistry (IHC): Stain for biomarkers of damage (e.g., MMP-1) and repair (e.g., new collagen deposition).

      • Biomarker Analysis: Homogenize the tissue and measure levels of key proteins (e.g., via ELISA) or gene expression (via qPCR) as described in the cell-based assays.

Regulatory Considerations

When developing a new cosmetic ingredient for the market, it is imperative to adhere to regional regulations.

  • United States: Under the Modernization of Cosmetic Regulation Act of 2022 (MoCRA), manufacturers have increased responsibilities for product safety substantiation, good manufacturing practices (GMP), and adverse event reporting.[25] While pre-market approval for cosmetic ingredients (other than color additives) is not required by the FDA, the product must be safe for its intended use.[26]

  • China: A "new cosmetic ingredient" is defined as one used for the first time in China's market.[27] Such ingredients are subject to a monitoring period and require the submission of an annual safety report.[27] Recent guidelines aim to accelerate innovation and market entry.[28]

  • European Union: Cosmetic products and their ingredients are governed by Regulation (EC) No 1223/2009, which requires a comprehensive safety assessment and product information file (PIF) before a product can be placed on the market.

Conclusion

This compound presents a compelling opportunity for innovation in the anti-aging cosmetic sector. Its chromanol core provides a strong scientific basis for its potential as a potent antioxidant. The protocols detailed in this document offer a structured, evidence-based pathway for formulators and researchers to systematically evaluate this potential. By progressing through a logical workflow of formulation, stability testing, and tiered efficacy validation, the cosmetic industry can rigorously assess the viability of this compound as a novel, science-backed anti-aging active ingredient.

References

A Research Framework for Evaluating 6-Methyl-4-phenyl-2-chromanol as a Novel Food Preservative

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Food Scientists, and Product Development Professionals Executive Summary: Food spoilage, driven by lipid oxidation and microbial growth, remains a critical challenge in the food industry. Synthetic preservatives, while effective, face increasing consumer scrutiny, fueling the search for novel preservation agents. This document outlines a comprehensive research framework for the investigation of 6-Methyl-4-phenyl-2-chromanol, a synthetic organic compound, as a potential food preservative. Based on its structural similarity to the chromanol ring of tocopherols (Vitamin E), it is hypothesized that this molecule possesses significant antioxidant capabilities.[1][2] This guide provides a phased, systematic approach, from initial in vitro screening to application in a model food system, to rigorously evaluate its efficacy and potential utility.

Introduction and Scientific Rationale

The preservation of food quality, safety, and shelf-life is paramount. The primary mechanisms of degradation are lipid peroxidation, which leads to rancidity and the loss of nutritional value, and microbial contamination, which can cause spoilage and foodborne illness. Antioxidants are crucial in preventing the former by inhibiting the oxidation of lipids, particularly unsaturated fatty acids.

This compound is an organic compound belonging to the chromanol class.[3][4] Its core chemical structure is the chromanol ring, which is the active moiety in tocopherols (Vitamin E), one of nature's most important lipid-soluble antioxidants.[1][5] The antioxidant mechanism of the chromanol ring involves the donation of a hydrogen atom from its phenolic hydroxyl group to lipid free radicals, thereby terminating the auto-oxidation chain reaction.[6][7] The resulting chromanoxyl radical is relatively stable due to resonance, preventing it from initiating new oxidation chains.[1]

Central Hypothesis: Due to the presence of the chromanol functional group, this compound is hypothesized to function as a potent radical-scavenging antioxidant, capable of inhibiting lipid peroxidation in food systems. A secondary investigation into its potential antimicrobial properties is also warranted, as many phenolic compounds exhibit such activity.

Hypothesized Mechanism of Action: Radical Scavenging

The proposed primary function of this compound is as a chain-breaking antioxidant. It interrupts the propagation phase of lipid auto-oxidation by donating a hydrogen atom to a peroxyl radical (ROO•), a key intermediate in the oxidation chain.

Antioxidant Mechanism cluster_propagation Lipid Peroxidation Cycle cluster_intervention Antioxidant Intervention Lipid_Radical Lipid Radical (L•) Peroxyl_Radical Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + LH (Unsaturated Lipid) Stable_Product Stable Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Stable_Product H+ Donation Lipid_Hydroperoxide->Lipid_Radical → Generates new L• Chromanol This compound (ArOH) Stable_Radical Stable Chromanoxyl Radical (ArO•) Chromanol->Stable_Radical Forms Stable Radical

Caption: Hypothesized radical scavenging mechanism of this compound.

Phase 1: In Vitro Efficacy and Characterization

The initial phase focuses on quantifying the fundamental antioxidant and potential antimicrobial properties of the compound in controlled, cell-free chemical assays.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[8] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at ~517 nm.[9][10]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol. Store in an amber bottle at 4°C.[8][9]

    • Prepare a series of dilutions of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a positive control, such as Ascorbic Acid or Trolox, using the same concentrations.[9]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to triplicate wells.[11]

    • Add 100 µL of the 0.1 mM DPPH solution to each well and mix thoroughly.[11]

    • A blank control should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9][10]

  • Measurement & Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[12] The antioxidant reduces the blue-green ABTS•+, returning it to its colorless neutral form. The change in absorbance is measured spectrophotometrically at ~734 nm.[13][14] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[12][13]

    • On the day of the assay, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10][12]

  • Assay Procedure:

    • Prepare sample dilutions as described for the DPPH assay.

    • In a 96-well plate, add 10 µL of each sample dilution to triplicate wells.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Incubate at room temperature for 6-10 minutes in the dark.[10]

  • Measurement & Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]

Target Organisms:

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)

  • Yeast/Mold: Aspergillus niger (e.g., ATCC 16404)

Methodology:

  • Inoculum Preparation:

    • Culture the target microorganisms overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.[15]

    • Dilute this standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]

  • Plate Preparation:

    • In a sterile 96-well microplate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound (dissolved in a suitable solvent like DMSO and then diluted in broth) at 2x the highest desired concentration to the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10.[19] Discard the final 100 µL from column 10.

    • Column 11 serves as the growth control (broth + inoculum), and column 12 as the sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate wells in columns 1-11 with 100 µL of the prepared inoculum. The final volume in each well will be 200 µL.

    • Incubate the plates at 37°C for 18-24 hours for bacteria.[19]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[17]

Data Summary for In Vitro Assays

Results should be summarized for clear comparison with standards.

Assay TypeTest Compound (this compound)Positive Control (e.g., Trolox/Ascorbic Acid)
DPPH IC50 (µg/mL) Experimental ValueExperimental Value
ABTS IC50 (µg/mL) Experimental ValueExperimental Value
MIC vs. E. coli (µg/mL) Experimental ValueN/A (or antibiotic control)
MIC vs. S. aureus (µg/mL) Experimental ValueN/A (or antibiotic control)
MIC vs. A. niger (µg/mL) Experimental ValueN/A (or antifungal control)

Phase 2: Application in a Model Food System

Following successful in vitro screening, the next phase is to evaluate the compound's performance in a relevant food matrix, which simulates real-world conditions.

Selection of Model System & Experimental Workflow

A high-fat food system susceptible to both lipid oxidation and microbial growth is ideal. A suitable model is ground meat (e.g., beef or poultry) due to its high content of unsaturated fats and susceptibility to spoilage.

Food Model Workflow Prep Sample Preparation (Ground Meat Batches) Treat Treatment Application Prep->Treat C1 Control 1: No Additive Treat->C1 Group 1 C2 Control 2: Positive Control (e.g., BHT) Treat->C2 Group 2 T1 Test: Compound @ Level 1 Treat->T1 Group 3 T2 Test: Compound @ Level 2 Treat->T2 Group 4 Store Accelerated Storage (4°C, in the dark) Analysis Periodic Analysis (Day 0, 3, 6, 9, 12) Store->Analysis A1 Lipid Oxidation (TBARS Assay) Analysis->A1 A2 Microbial Growth (Total Viable Count) Analysis->A2 A3 Sensory Evaluation (Color, Odor) Analysis->A3 C1->Store C2->Store T1->Store T2->Store

Caption: Experimental workflow for evaluating the preservative in a ground meat model.

Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle: The TBARS assay is one of the most common methods for measuring secondary products of lipid oxidation, particularly malondialdehyde (MDA).[20] When heated under acidic conditions, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be quantified spectrophotometrically at ~532 nm.[21][22]

Methodology:

  • Sample Preparation:

    • Homogenize 5 g of the meat sample with 15 mL of deionized water.

  • Reaction:

    • Transfer 1 mL of the homogenate to a test tube.

    • Add 2 mL of the TBA/TCA reagent (20 mM TBA in 15% trichloroacetic acid).[20]

    • Vortex and incubate in a water bath at 95°C for 20 minutes.[21]

  • Measurement:

    • Cool the tubes in an ice bath and then centrifuge at 3000 x g for 15 minutes.

    • Measure the absorbance of the clear supernatant at 532 nm.[23]

  • Calculation:

    • Quantify the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

    • Results are expressed as mg of MDA per kg of sample.

Protocol: Total Viable Count (TVC)

Principle: This method enumerates the total number of aerobic bacteria present in the sample by plating serial dilutions onto a non-selective growth medium.

Methodology:

  • Sample Preparation:

    • Aseptically weigh 10 g of the meat sample and homogenize it in 90 mL of sterile peptone water to make a 1:10 dilution.

  • Serial Dilution:

    • Perform a series of 10-fold dilutions (10⁻², 10⁻³, 10⁻⁴, etc.) in sterile peptone water.

  • Plating and Incubation:

    • Plate 0.1 mL of appropriate dilutions onto Plate Count Agar (PCA) plates in duplicate.

    • Incubate the plates at 37°C for 24-48 hours.

  • Counting:

    • Count the colonies on plates that have between 30 and 300 colonies.

    • Calculate the TVC as colony-forming units per gram (CFU/g).

Sensory Evaluation

Principle: Sensory evaluation uses human senses to assess the quality attributes of a food product.[24][25] For preservation studies, this focuses on detecting signs of spoilage.[24]

Methodology:

  • Panel: Use a small, trained panel (5-7 members) for descriptive analysis.[26]

  • Attributes: Evaluate samples for key indicators of spoilage:

    • Color: Assess discoloration or browning on a rating scale (e.g., 1=bright red, 5=brown/gray).

    • Odor: Evaluate for off-odors (rancid, sour) on a rating scale (e.g., 1=fresh, 5=strong off-odor).[27]

  • Procedure: Samples from each treatment group and time point are presented to panelists under controlled lighting. Panelists rate the attributes independently.

Preliminary Safety & Regulatory Considerations

While efficacy is the primary focus of this research framework, any compound intended for food use must ultimately be proven safe. The regulatory pathway for a new food ingredient in the U.S. typically involves a Food Additive Petition (FAP) or a Generally Recognized as Safe (GRAS) determination.[28][29]

  • Food Additive Petition (FAP): This route requires submitting extensive safety and toxicology data to the FDA for pre-market approval.[30][31] The FDA issues a regulation specifying the conditions of safe use.[31]

Initial in vitro cytotoxicity assays (e.g., MTT assay on relevant cell lines like Caco-2) would be a logical next step to provide a preliminary assessment of the compound's safety profile before any in vivo studies are considered.

References

Application Note & Protocol: High-Fidelity Reduction of 4-Chromanone Precursors for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The stereoselective reduction of prochiral 4-chromanones to their corresponding chroman-4-ols is a critical transformation, as the stereochemistry of the resulting hydroxyl group often dictates biological activity. This document provides an in-depth guide to the experimental protocols for the reduction of 4-chromanone precursors, focusing on both diastereoselective and enantioselective methodologies. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to guide your experimental design and ensure reproducible, high-yield results.

Introduction: The Significance of 4-Chromanone Reduction

The chroman-4-one framework is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, antibacterial, and anti-tumor properties.[1][2][3][4] The reduction of the C4-carbonyl group to a hydroxyl moiety introduces a chiral center, leading to enantiomeric or diastereomeric alcohols. The precise spatial arrangement of this hydroxyl group is often crucial for target engagement and pharmacological efficacy. Therefore, the development of robust and stereocontrolled reduction protocols is of paramount importance in drug discovery and development.[5]

This guide will explore three widely employed and reliable methods for the reduction of 4-chromanone precursors:

  • Sodium Borohydride Reduction: A versatile and cost-effective method for achiral reductions.

  • Luche Reduction: A chemoselective method for the 1,2-reduction of α,β-unsaturated ketones, applicable to certain 4-chromanone derivatives.[6][7][8]

  • Corey-Bakshi-Shibata (CBS) Reduction: A powerful catalytic asymmetric reduction for producing enantioenriched chroman-4-ols.[9][10][11][12]

Mechanistic Considerations: The "Why" Behind the Choice of Reagent

The choice of reducing agent is dictated by the desired stereochemical outcome and the substrate's functional group tolerance. Understanding the underlying mechanisms is key to troubleshooting and optimizing these reactions.

Hydride Donors: A Tale of Hardness and Softness

Simple hydride donors like sodium borohydride (NaBH₄) are excellent for reducing isolated ketones.[13][14][15][16] The borohydride anion delivers a hydride (H⁻) to the electrophilic carbonyl carbon. For α,β-unsaturated systems, such as those that can be present in chromone precursors to chromanones, NaBH₄ can lead to a mixture of 1,2- (carbonyl) and 1,4- (conjugate) addition products.

The Luche reduction addresses this lack of selectivity by employing cerium(III) chloride (CeCl₃) in conjunction with NaBH₄.[6][7][8] According to Hard and Soft Acid and Base (HSAB) theory, the carbonyl carbon is a "hard" electrophile, while the β-carbon of an enone is "soft". The hydride from NaBH₄ is a "soft" nucleophile. The addition of CeCl₃, a hard Lewis acid, coordinates to the carbonyl oxygen, increasing its hardness and directing the now "harder" cerium borohydride species to attack the carbonyl carbon (1,2-addition) preferentially.[6][7]

Enantioselective Reduction: The Power of Chiral Catalysis

Achieving high enantioselectivity in the reduction of prochiral ketones requires a chiral environment. The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to control the facial selectivity of hydride delivery from a stoichiometric borane source (e.g., BH₃•THF).[9][10][11][12]

The mechanism involves the formation of a complex between the CBS catalyst and borane. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, exposing one of its prochiral faces to an intramolecular hydride transfer from the coordinated borane.[10] This elegant mechanism reliably produces one enantiomer of the alcohol in high excess.[11][12][17]

Experimental Protocols

The following protocols are presented as a starting point and may require optimization based on the specific 4-chromanone substrate.

General Considerations for All Reductions
  • Reagent Quality: Use freshly opened or properly stored anhydrous solvents and reagents. The presence of water can significantly impact the efficiency and selectivity of these reactions.[10]

  • Inert Atmosphere: Reactions involving borane or other moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.[18]

Protocol 1: Diastereoselective Reduction with Sodium Borohydride

This protocol is suitable for the general reduction of 4-chromanones where stereoselectivity at the C4 position is not critical or where the substrate itself directs the diastereoselectivity.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-chromanone in Methanol B Cool solution to 0°C A->B C Add NaBH4 portion-wise B->C D Stir at 0°C to RT C->D E Quench with Acetone/ Saturated NH4Cl (aq) D->E F Extract with Ethyl Acetate E->F G Dry organic layer (Na2SO4) F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

Figure 1. General workflow for the sodium borohydride reduction of 4-chromanones.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-chromanone substrate (1.0 eq) in methanol (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow addition of acetone, followed by saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of methanol).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chroman-4-ol.

Quantitative Data Summary:

ParameterValue
Substrate Concentration0.1 M
SolventMethanol
Reducing AgentSodium Borohydride (NaBH₄)
Stoichiometry (NaBH₄)1.5 equivalents
Temperature0 °C to Room Temperature
Typical Reaction Time1.5 - 2.5 hours
Protocol 2: Luche Reduction of 4-Chromanone Precursors

This protocol is particularly useful for the 1,2-reduction of chromones (which are α,β-unsaturated ketones) to the corresponding allylic alcohols.

Chemical Pathway:

G cluster_reactants cluster_products Chromone Chroman-4-ol Chromone->Chroman-4-ol NaBH4, CeCl3·7H2O Methanol, 0°C G Catalyst CBS Catalyst Catalyst_BH3 Catalyst-BH3 Complex Catalyst->Catalyst_BH3 + BH3 Complex Ternary Complex (Catalyst-BH3-Ketone) Catalyst_BH3->Complex + Ketone Ketone 4-Chromanone Product_Complex Product-Borane Complex Complex->Product_Complex Hydride Transfer (Stereoselective) Product_Complex->Catalyst Release Alcohol Chiral Chroman-4-ol Product_Complex->Alcohol + H2O Workup

References

Analytical methods for detecting chromanol impurities in pharmaceuticals.

Author: BenchChem Technical Support Team. Date: December 2025

Quantification of Chromanol Impurities in Pharmaceuticals

Introduction: The Criticality of Impurity Profiling for Chromanol-Based Active Pharmaceutical Ingredients (APIs)

Chromanol and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. As with any Active Pharmaceutical Ingredient (API), the purity of chromanol-based drugs is paramount to their safety and efficacy. Impurities, which the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) defines as any component of a new drug substance that is not the chemical entity defined as the new drug substance, can arise from various stages of the manufacturing process, including synthesis, purification, and storage.[1] These undesired chemical substances offer no therapeutic benefit and can, in some cases, pose a risk to patient safety.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for detecting, identifying, and quantifying chromanol impurities. We will delve into the principles and practical applications of modern analytical techniques, emphasizing the development of robust and validated methods that comply with global regulatory standards.

The control of impurities is a critical aspect of drug development and manufacturing, governed by stringent regulatory guidelines. The ICH has established a framework, primarily through its Q3 series of guidelines (Q3A, Q3B, Q3C, Q3D), to manage impurities in new drug substances and products.[2][3] These guidelines set thresholds for reporting, identifying, and qualifying impurities to ensure product safety and quality.[2]

Regulatory Framework: Understanding ICH Guidelines for Impurity Management

A thorough understanding of the regulatory landscape is the foundation for developing a compliant impurity control strategy. The ICH guidelines are the global standard for managing impurities in pharmaceuticals.

Key ICH Guidelines for Impurity Control:
  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on impurities that arise during the manufacturing or storage of the API.[4][5] It establishes thresholds for reporting, identification, and qualification of impurities.[2]

  • ICH Q3B(R2): Impurities in New Drug Products: This document addresses impurities in the final drug product, including degradation products that may form during manufacturing or upon storage.[2][3]

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline classifies residual solvents based on their toxicity and sets permissible daily exposure limits.[2][6]

  • ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses impurities that have the potential to be mutagenic and carcinogenic, requiring a more stringent control strategy.[1]

Impurity Thresholds:

The ICH Q3A and Q3B guidelines define specific thresholds that dictate the actions required for a given impurity:

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[4]

These thresholds are determined by the maximum daily dose of the drug. It is crucial to consult the latest versions of these guidelines for specific values.

Core Analytical Techniques for Chromanol Impurity Profiling

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses of impurity analysis in the pharmaceutical industry.[7][8][9]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely used technique for the analysis of non-volatile and thermally labile impurities.[7][9] Its high resolution, sensitivity, and versatility make it ideal for separating and quantifying structurally similar chromanol impurities from the main API.[7]

3.1.1. Causality Behind Experimental Choices in HPLC Method Development:

A well-developed HPLC method is crucial for accurate and reliable impurity analysis.[7] The choices made during method development directly impact the method's performance.

  • Column Selection: The choice of a stationary phase is critical for achieving the desired separation. For chromanol and its impurities, which are often moderately polar, reversed-phase columns like C18 and C8 are common starting points. The selection should be based on the polarity and structural differences between the API and its impurities.[10]

  • Mobile Phase Optimization: The mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol), buffer, and pH, plays a pivotal role in achieving optimal separation. A systematic approach, such as screening different pH values and organic solvents, is recommended to find the ideal conditions.[10]

  • Detector Selection: A UV detector is commonly used for chromanol compounds due to the presence of a chromophore in their structure.[10][11] A photodiode array (PDA) detector is highly recommended as it provides spectral information that can help in peak purity assessment and impurity identification. For impurities lacking a UV chromophore or present at very low levels, a mass spectrometer (MS) detector offers superior sensitivity and selectivity.[11]

3.1.2. Protocol: Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of chromanol and its process-related and degradation impurities.

Materials and Reagents:

  • Chromanol Reference Standard

  • Known Impurity Reference Standards

  • HPLC-grade Acetonitrile and Methanol

  • Analytical grade buffers (e.g., phosphate, acetate)

  • High-purity water

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Data acquisition and processing software.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation (ICH Q2(R1)) cluster_analysis Routine Analysis Prep Prepare Standards & Samples Screen Screen Columns & Mobile Phases Prep->Screen Optimize Optimize Gradient, Flow Rate, Temp. Screen->Optimize Specificity Specificity / Forced Degradation Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analysis Analyze Batches Robustness->Analysis

Caption: HPLC Method Development and Validation Workflow.

Detailed Steps:

  • Method Development and Optimization:

    • Column Screening: Evaluate a minimum of three columns with different selectivities (e.g., a standard C18, a polar-embedded C18, and a phenyl column).

    • Mobile Phase Screening: Prepare mobile phases with varying pH values (e.g., 3.0, 5.0, 7.0) and organic modifiers (acetonitrile and methanol).

    • Gradient Optimization: Develop a gradient elution program to ensure the separation of all impurities from the main peak and from each other. Aim for a resolution of >1.5 between critical peak pairs.[10]

    • Final Method Conditions (Example):

      • Column: ACE 3 C18, 150 mm x 4.6 mm, 3.0 µm

      • Mobile Phase A: 20mM Potassium Phosphate buffer, pH 7.0

      • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)

      • Gradient: A time-based gradient from a low to high percentage of Mobile Phase B.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection Wavelength: 220 nm

      • Injection Volume: 10 µL

  • Forced Degradation Studies (Specificity):

    • To demonstrate the stability-indicating nature of the method, subject the chromanol API to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation.

    • Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector is essential.

  • Method Validation (as per ICH Q2(R1) guidelines): [12][13][14]

    • Specificity: As demonstrated in the forced degradation studies.

    • Linearity: Analyze a series of solutions over a concentration range (e.g., LOQ to 150% of the specification limit for impurities). The correlation coefficient (r²) should be ≥ 0.99.[15]

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within an acceptable range (typically 98-102%).

    • Precision:

      • Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 5.0%.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD should be within acceptable limits.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.[15]

    • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal usage.[12]

Data Presentation:

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analyte and impurities.Peak purity angle < peak purity threshold
Linearity (r²) ≥ 0.990.999
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 5.0%< 2.0%
LOD Signal-to-Noise ratio of 3:10.01%
LOQ Signal-to-Noise ratio of 10:10.03%
Robustness System suitability parameters are met.All parameters met
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is the preferred technique for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities that are amenable to gas chromatography.[16][17][18] The mass spectrometer provides definitive identification of the impurities based on their mass spectra.

3.2.1. Causality Behind Experimental Choices in GC-MS Method Development:
  • Sample Introduction: Headspace sampling is the most common and effective technique for introducing volatile analytes from a solid or liquid matrix into the GC system.[18][19] This technique minimizes matrix effects and protects the GC system from non-volatile residues.

  • Column Selection: A column with a non-polar or mid-polar stationary phase, such as a DB-624 or equivalent, is typically used for the separation of residual solvents.[20] The column dimensions (length, internal diameter, and film thickness) are chosen to provide the necessary resolution and analysis time.

  • Mass Spectrometer Settings: Operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance the sensitivity and selectivity of the method, which is particularly useful for detecting trace-level impurities.[11][18]

3.2.2. Protocol: Headspace GC-MS for the Determination of Residual Solvents

Objective: To develop and validate a headspace GC-MS method for the quantification of residual solvents in a chromanol drug substance according to ICH Q3C guidelines.

Materials and Reagents:

  • Chromanol Drug Substance

  • Reference standards for all potential residual solvents

  • High-purity diluent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide)

Instrumentation:

  • GC system equipped with a headspace autosampler and a mass selective detector.

  • Data acquisition and processing software.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_hs Headspace Incubation & Injection cluster_gcms GC-MS Analysis cluster_quant Quantification & Reporting Prep Weigh Sample, Add Diluent & Standards Incubate Incubate Vial at Optimal Temp. Prep->Incubate Inject Inject Headspace Vapor Incubate->Inject Separate GC Separation of Volatiles Inject->Separate Detect MS Detection & Identification Separate->Detect Quantify Quantify Against Standards Detect->Quantify Report Report Results Quantify->Report

Caption: Headspace GC-MS Analysis Workflow.

Detailed Steps:

  • Sample and Standard Preparation:

    • Accurately weigh a suitable amount of the chromanol drug substance into a headspace vial.

    • Add a known volume of the diluent.

    • Prepare a standard solution containing all potential residual solvents at their respective ICH limit concentrations.

  • Method Development and Optimization:

    • Headspace Parameters: Optimize the incubation temperature and time to ensure complete partitioning of the volatile analytes from the sample matrix into the headspace.

    • GC Parameters: Develop a temperature program for the GC oven that provides adequate separation of all solvents.

    • MS Parameters: Select appropriate ions for each solvent for quantification in SIM mode.

  • Method Validation (as per ICH Q2(R1) guidelines): [12][13][14]

    • The validation parameters are similar to those for the HPLC method, with adjustments for the specific technique.

Data Presentation:

ParameterOptimized Condition
Headspace Incubation Temp. 80 °C
Headspace Incubation Time 30 min
GC Column Agilent J&W DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium at 1.2 mL/min
Oven Program 40 °C (5 min), ramp to 240 °C at 10 °C/min, hold for 5 min
MS Mode Selected Ion Monitoring (SIM)

Conclusion: A Proactive Approach to Ensuring Pharmaceutical Quality

The detection and control of chromanol impurities are non-negotiable aspects of ensuring the safety and efficacy of pharmaceutical products. A robust analytical strategy, grounded in a thorough understanding of regulatory guidelines and the principles of modern analytical techniques, is essential. By implementing well-developed and validated HPLC and GC-MS methods, pharmaceutical scientists can confidently identify and quantify impurities, thereby safeguarding patient health and ensuring compliance with global regulatory standards. The protocols and insights provided in this application note serve as a practical guide for establishing a comprehensive impurity control strategy for chromanol-based APIs.

References

Enhanced Chromatographic Analysis of Chromanols: A Guide to Pre-column Derivatization for High-Sensitivity HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide by Senior Application Scientist, Gemini

This document provides a detailed exploration of pre-column derivatization as a strategic approach for the High-Performance Liquid Chromatography (HPLC) analysis of chromanols (tocopherols and tocotrienols). While direct analysis via fluorescence detection is common, this guide delves into derivatization as a powerful tool to significantly enhance sensitivity, overcome matrix effects, and improve selectivity for demanding research, quality control, and drug development applications.

The Analytical Challenge of Chromanols

Chromanols, a class of lipid-soluble antioxidants collectively known as Vitamin E, are vital to human health.[1] The family includes four tocopherols and four tocotrienols (α, β, γ, δ), each with a common chromanol ring but differing in side-chain saturation and ring methylation.[1] Accurate quantification in complex matrices like serum, tissues, or pharmaceutical formulations is critical.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.[2][3] Chromanols possess native fluorescence, allowing for sensitive detection without chemical modification. The standard method typically uses fluorescence detection (FLD) with excitation at approximately 290-296 nm and emission at 325-330 nm.[2] This approach is robust and suitable for many applications.

However, certain analytical scenarios demand performance beyond the capabilities of direct analysis:

  • Ultra-Trace Quantification: Measuring minute concentrations in biological samples where analyte levels are below the standard limits of detection.

  • Complex Matrices: Overcoming co-eluting interferences that can mask analyte peaks and compromise accuracy.

  • Enhanced Selectivity: Shifting the spectral properties of the analyte to a region with less background noise, thereby improving the signal-to-noise ratio.

In these instances, pre-column derivatization—the chemical modification of an analyte before its introduction into the HPLC system—serves as an indispensable strategy.[4][5] By attaching a fluorescent tag (a fluorophore) to the chromanol's phenolic hydroxyl group, we can dramatically increase the fluorescence quantum yield, enabling more sensitive and selective detection.[6]

Principle of Derivatization with DIB-Cl

The core of this method is the targeted reaction of the phenolic hydroxyl group on the chromanol ring. We have selected 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) as the derivatizing agent for this guide. DIB-Cl is an excellent choice for several reasons:

  • High Reactivity: It reacts efficiently with the phenolic hydroxyl group under mild conditions to form a stable ester linkage.

  • Intense Fluorescence: The resulting DIB-chromanol derivative is intensely fluorescent, with excitation and emission maxima well-separated from the native fluorescence, allowing for highly sensitive and selective detection.

  • Improved Chromatography: The derivatization adds a bulky, non-polar group, which can improve chromatographic retention and resolution on reversed-phase columns.

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the chromanol attacks the electrophilic carbonyl carbon of the DIB-Cl's acyl chloride group. This reaction is typically facilitated by a base to deprotonate the phenol, increasing its nucleophilicity.

Experimental Workflow Diagram

The overall process, from sample preparation to data acquisition, is outlined below.

DerivatizationWorkflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Sample Chromanol Sample (e.g., α-tocopherol) Mix 1. Mix Sample, Reagent & Buffer Sample->Mix Reagent DIB-Cl Reagent Reagent->Mix Buffer Borate Buffer Buffer->Mix Incubate 2. Incubate (60°C for 30 min) Mix->Incubate Vortex Stop 3. Stop Reaction & Dilute Incubate->Stop Inject Inject into HPLC Stop->Inject Detect Fluorescence Detection (Ex: 380 nm, Em: 460 nm) Inject->Detect

Caption: High-level workflow for chromanol derivatization.

Detailed Protocols and Methodologies

This section provides a self-validating, step-by-step protocol. Every experiment should include a reagent blank (all steps without the analyte) to identify any potential contamination or interfering peaks.

Materials and Reagents
Material/ReagentSpecificationRecommended Supplier
α-Tocopherol≥95.5% PuritySigma-Aldrich
4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl)Derivatization GradeWako Pure Chemical
Acetonitrile (ACN)HPLC Gradient GradeFisher Scientific
Methanol (MeOH)HPLC Gradient GradeFisher Scientific
Boric AcidACS Reagent GradeSigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent GradeVWR
Deionized Water18.2 MΩ·cmMilli-Q® System
Protocol 1: Reagent and Standard Preparation

Causality and Expertise: The concentrations specified are critical. An excess of the derivatizing agent (DIB-Cl) is required to drive the reaction to completion. The borate buffer maintains an alkaline pH, which is essential for deprotonating the phenolic hydroxyl group, making it a more potent nucleophile for the reaction.

  • Borate Buffer (200 mM, pH 9.3): Dissolve 1.24 g of boric acid in 90 mL of deionized water. Adjust the pH to 9.3 using a 1 M NaOH solution. Make up the final volume to 100 mL with deionized water.

  • DIB-Cl Reagent Solution (1 mM): Dissolve 4.3 mg of DIB-Cl in 10 mL of acetonitrile. This solution is light-sensitive and should be stored in an amber vial at 4°C. Prepare fresh weekly.

  • α-Tocopherol Stock Standard (1 mg/mL): Accurately weigh 10 mg of α-tocopherol and dissolve it in 10 mL of methanol. Store at -20°C in an amber vial.

  • Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of working standards by serially diluting the stock standard with methanol. These will be used to create the calibration curve.

Protocol 2: Pre-Column Derivatization Procedure

Trustworthiness Note: The incubation step is time and temperature-sensitive. Consistent application of these parameters is key to achieving reproducible derivatization efficiency. The protocol is based on established methods for derivatizing phenolic compounds with DIB-Cl.[7]

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, add 50 µL of the chromanol working standard solution (or sample extract).

  • Add Buffer: Add 50 µL of the 200 mM borate buffer (pH 9.3).

  • Add Derivatizing Agent: Add 100 µL of the 1 mM DIB-Cl reagent solution.

  • Vortex: Cap the tube and vortex vigorously for 30 seconds to ensure complete mixing.

  • Incubate: Place the tube in a heating block or water bath set to 60°C for 30 minutes.

  • Stop Reaction: After incubation, remove the tube and cool it to room temperature. Add 800 µL of the mobile phase starting condition (e.g., Acetonitrile:Water 80:20) to stop the reaction and dilute the sample for injection.

  • Filter (Optional but Recommended): If the sample contains particulates, filter through a 0.22 µm syringe filter before transferring to an HPLC vial.

  • Inject: Inject 10 µL of the final solution into the HPLC system.

Protocol 3: HPLC-FLD Operating Conditions

Expertise Note: The selected wavelengths are hypothetical for the DIB-chromanol derivative and should be optimized by scanning the derivative's fluorescence spectrum. However, they are based on typical values for similar DIB-derivatives.[7] The gradient elution ensures that the highly retained derivative is eluted efficiently with sharp peak shapes.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 80% to 100% B; 15-17 min: 100% B; 17.1-20 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Fluorescence Detector Agilent 1260 FLD or equivalent
Excitation Wavelength 380 nm
Emission Wavelength 460 nm

Expected Results and Validation

Executing this protocol should yield a single, sharp, and highly intense peak for the derivatized α-tocopherol. The retention time will be significantly longer than that of underivatized α-tocopherol due to the increased hydrophobicity of the DIB-derivative.

System Validation:

  • Linearity: A calibration curve constructed from the working standards (0.1 - 10 µg/mL) should exhibit excellent linearity with a correlation coefficient (r²) > 0.999.

  • Sensitivity: The limit of detection (LOD), calculated at a signal-to-noise ratio of 3, is expected to be in the low pg/mL range, representing a significant improvement over direct fluorescence analysis.

  • Precision: Replicate injections of a mid-range standard should show a relative standard deviation (RSD) of < 2.0%, demonstrating the high precision of the method.[7]

Conclusion

Pre-column derivatization with reagents like DIB-Cl offers a powerful, albeit more complex, alternative to the direct analysis of chromanols. By transforming the native analyte into a highly fluorescent derivative, this methodology provides a substantial boost in sensitivity and selectivity. This application note provides a robust, chemically-sound framework for developing and implementing a derivatization-based HPLC-FLD method. It is particularly suited for researchers and drug development professionals tackling the challenges of ultra-trace quantification of Vitamin E in complex biological and pharmaceutical matrices.

References

Development of in vivo models for testing chromanol efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Development of In Vivo Models for Testing Chromanol Efficacy Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The chromanol ring system, the core structure of Vitamin E and its analogues, is a cornerstone of antioxidant research. Its ability to scavenge reactive oxygen species (ROS) makes it a promising therapeutic scaffold for a multitude of pathologies underpinned by oxidative stress, including neurodegenerative and cardiovascular diseases. While in vitro assays provide initial proof-of-concept for antioxidant activity, they fail to replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) and the intricate pathophysiology of a living organism. Therefore, robust in vivo models are indispensable for validating the therapeutic efficacy of novel chromanol derivatives. This guide provides a comprehensive framework for designing, implementing, and validating in vivo models to rigorously assess the therapeutic potential of chromanols, moving beyond simple antioxidant capacity to functional, disease-modifying outcomes.

The Rationale for In Vivo Efficacy Testing

Chromanols and their derivatives exert their primary antioxidant effect through the donation of a hydrogen atom from the hydroxyl group on the chroman ring to neutralize free radicals, thereby terminating damaging chain reactions like lipid peroxidation.[1][2] This mechanism, while demonstrable in a test tube, faces numerous biological hurdles in vivo.

  • Pharmacokinetic Challenges: A compound's efficacy is dictated by its ability to reach the target tissue at a sufficient concentration and for an adequate duration.[3] Many promising antioxidant compounds fail in translation due to poor oral bioavailability, rapid metabolism, or inability to cross critical biological barriers like the blood-brain barrier.[4][5] In vivo studies are essential to characterize the pharmacokinetic profile of a chromanol derivative and establish a rational dosing regimen.

  • Complexity of Disease Pathophysiology: Oxidative stress is rarely the sole driver of disease; it is often intertwined with other pathways like inflammation, apoptosis, and cellular dysfunction.[6][7] In vivo models allow for the assessment of a compound's impact on these interconnected pathways and its ability to produce a meaningful functional recovery, which is the ultimate goal of any therapeutic intervention.[8]

Foundational Principles for Designing In Vivo Studies

A well-designed in vivo study is a self-validating system. The choice of model, endpoints, and protocol must be logically interconnected to provide a clear and unambiguous assessment of the chromanol's efficacy.

Strategic Selection of Animal Models

The chosen animal model must recapitulate key aspects of the human disease pathology. The selection is guided by the therapeutic indication for the chromanol derivative.

  • Neurological Disorders: In vivo investigations in animal models are a crucial step in understanding neurological disorders.[9]

    • Parkinson's Disease (PD): The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced mouse model is widely used. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD and inducing significant oxidative stress.[10] This model is ideal for testing the neuroprotective effects of chromanols like the Vitamin E analog, Trolox.[10]

    • Alzheimer's Disease (AD): Transgenic mouse models (e.g., 5xFAD, APP/PS1) that overexpress human genes associated with familial AD are common.[11] Alternatively, chemical induction models using agents like streptozotocin (STZ) can be used to create a sporadic AD-like pathology characterized by oxidative damage and cognitive deficits.[12]

    • Traumatic Brain/Spinal Cord Injury: Mechanical injury models (e.g., controlled cortical impact, spinal cord contusion) are used to study the secondary injury cascade, which involves massive oxidative stress and lipid peroxidation.[13] Lazaroids, a class of 21-aminosteroids with a chromanol-like antioxidant moiety, were extensively studied in these models.[13][14]

  • Cardiovascular Diseases: A range of animal models has been established to study therapies for cardiovascular diseases.[15][16]

    • Myocardial Infarction (Ischemia-Reperfusion Injury): The most common model involves the temporary ligation of a coronary artery (e.g., the left anterior descending artery) in rats or mice, followed by reperfusion.[15][17] This procedure mimics the damage caused by a heart attack and the subsequent reperfusion injury, which is heavily mediated by a burst of ROS. This model is highly relevant for testing cardioprotective agents.[18][19]

    • Hypertension: The Spontaneously Hypertensive Rat (SHR) is a well-established genetic model that mimics human essential hypertension and its progression to heart failure.[15][17] It is an excellent model to evaluate the long-term effects of a drug on blood pressure and cardiac remodeling.

Visualization of Chromanol's Core Mechanism

The fundamental action of chromanols is the neutralization of damaging free radicals. This process is central to their therapeutic potential in diseases driven by oxidative stress.

G cluster_0 Oxidative Stress Cascade cluster_1 Chromanol Intervention ROS Reactive Oxygen Species (ROS) (e.g., ROO•) Lipid Cellular Lipid (e.g., PUFA) ROS->Lipid attacks Neutral Neutralized Lipid (ROOH) ROS->Neutral Damage Lipid Peroxidation & Cellular Damage Lipid->Damage leads to Chromanol Chromanol-OH Chromanol->ROS donates H• Chromanol->Damage PREVENTS Radical Chromanol-O• (Stable Radical) Chromanol->Radical

Caption: Mechanism of Chromanol Antioxidant Action.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a clear framework for efficacy testing.

Protocol 1: Neuroprotective Efficacy in an MPTP-Induced Parkinson's Disease Mouse Model

This protocol assesses a chromanol derivative's ability to protect dopaminergic neurons and preserve motor function. The Vitamin E analog Trolox has shown efficacy in this model.[10]

A. Objective: To evaluate the neuroprotective efficacy of a test chromanol by measuring its ability to mitigate MPTP-induced dopaminergic neurodegeneration and motor deficits in mice.

B. Materials & Reagents:

  • Test Chromanol Derivative

  • Vehicle (e.g., Saline, DMSO/Cremophor solution)

  • MPTP-HCl (Sigma-Aldrich)

  • Saline (0.9% NaCl)

  • Anesthetics (e.g., Isoflurane)

  • Tissue fixatives (4% Paraformaldehyde)

  • Reagents for immunohistochemistry and biochemical assays

C. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 (known for high susceptibility to MPTP)

  • Age: 8-10 weeks

  • Sex: Male (more consistent response to MPTP)

D. Step-by-Step Methodology:

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, food and water ad libitum).

  • Group Allocation: Randomly assign mice to experimental groups (n=10-12 per group):

    • Group 1: Vehicle only

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + Test Chromanol (Low Dose)

    • Group 4: MPTP + Test Chromanol (High Dose)

  • Treatment Regimen:

    • Begin administration of the test chromanol or vehicle (specify route: oral gavage, IP) daily for 14 days. This pre-treatment is crucial for assessing prophylactic efficacy.

    • On Day 8, induce parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals. The vehicle-only group receives saline injections.

  • Behavioral Assessment (Day 14):

    • Rotarod Test: Assess motor coordination and balance. Place mice on an accelerating rotating rod and record the latency to fall. Perform three trials per mouse.

    • Open Field Test: Evaluate general locomotor activity. Place each mouse in an open arena and track total distance traveled and movement patterns for 10-15 minutes.

  • Tissue Collection (Day 15):

    • Anesthetize mice deeply.

    • For biochemical analysis, rapidly decapitate, dissect the striatum and ventral midbrain, and snap-freeze in liquid nitrogen.

    • For histology, perform transcardial perfusion with saline followed by 4% PFA. Post-fix brains in PFA overnight before transferring to a sucrose solution for cryoprotection.

E. Endpoint Analysis: (See Section 4 for details)

  • Biochemical: Measure levels of oxidative stress markers (MDA, 8-OHdG) and antioxidant enzymes (SOD, GPx) in brain homogenates.

  • Histological: Perform immunohistochemical staining on brain sections for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and striatum. Stain for Iba-1 (microglia) and GFAP (astrocytes) to assess neuroinflammation.

Protocol 2: Cardioprotection in a Rat Model of Ischemia-Reperfusion (I/R) Injury

This protocol evaluates a chromanol derivative's ability to protect the heart from I/R-induced damage. The water-soluble Vitamin E analog Trolox has demonstrated cardioprotective effects in this setting.[18][19]

A. Objective: To determine if a test chromanol can reduce myocardial infarct size and preserve cardiac function following acute I/R injury in rats.

B. Materials & Reagents:

  • Test Chromanol Derivative

  • Vehicle

  • Anesthetics (e.g., Ketamine/Xylazine)

  • Surgical supplies (sutures, retractors, ventilator)

  • 2,3,5-Triphenyltetrazolium Chloride (TTC) stain

  • Reagents for biochemical assays (e.g., Troponin ELISA kits)

C. Animal Model:

  • Species: Rat

  • Strain: Sprague-Dawley or Wistar

  • Weight: 250-300g

  • Sex: Male

D. Step-by-Step Methodology:

  • Acclimatization: House animals as described in Protocol 1.

  • Group Allocation: Randomly assign rats to experimental groups (n=8-10 per group):

    • Group 1: Sham operation + Vehicle

    • Group 2: I/R + Vehicle

    • Group 3: I/R + Test Chromanol (administered pre-ischemia)

    • Group 4: I/R + Test Chromanol (administered at reperfusion)

  • Surgical Procedure:

    • Anesthetize the rat, intubate, and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Pass a suture (e.g., 6-0 silk) under the left anterior descending (LAD) coronary artery.

    • Ischemia: Induce regional ischemia by tightening the suture for 30 minutes. Successful occlusion is confirmed by the appearance of a pale, cyanotic area on the ventricle.

    • Reperfusion: Release the snare to allow blood flow to resume for 2 hours.

    • The Sham group undergoes the same surgical procedure without LAD occlusion.

  • Treatment: Administer the test chromanol or vehicle via the chosen route (e.g., intravenous bolus) either 15 minutes before inducing ischemia or 1 minute before reperfusion, as per the group design.

  • Hemodynamic Monitoring (Optional): Throughout the procedure, monitor ECG, heart rate, and blood pressure using appropriate equipment.[17]

  • Infarct Size Assessment (End of Reperfusion):

    • Re-occlude the LAD and perfuse the heart with Evans Blue dye to delineate the non-ischemic (blue) from the ischemic (Area at Risk - AAR) tissue.

    • Excise the heart, freeze it, and slice the ventricles into 2mm sections.

    • Incubate slices in 1% TTC stain at 37°C for 15 minutes. TTC stains viable myocardium red, leaving the infarcted tissue pale white.

    • Image the slices and use planimetry software to quantify the infarct size as a percentage of the AAR.

E. Endpoint Analysis: (See Section 4 for details)

  • Primary: Myocardial infarct size.

  • Biochemical: Measure serum levels of cardiac troponins (cTnI or cTnT) as markers of cardiac injury.

  • Functional (in separate cohorts): Perform echocardiography at baseline and 24-48 hours post-I/R to assess parameters like Ejection Fraction (EF) and Fractional Shortening (FS).

Experimental Workflow Visualization

A clear workflow ensures all critical steps from animal preparation to data analysis are logically sequenced and executed.

G cluster_setup Phase 1: Setup & Induction cluster_assessment Phase 2: Assessment cluster_analysis Phase 3: Analysis Acclimate Animal Acclimatization Grouping Randomized Group Allocation Acclimate->Grouping Treatment Chromanol/Vehicle Pre-Treatment Grouping->Treatment Induction Disease Induction (e.g., MPTP or I/R Surgery) Treatment->Induction Functional Functional Outcomes (Behavioral Tests / Echo) Induction->Functional Collection Tissue/Blood Collection Functional->Collection Histo Histology & Immunostaining Collection->Histo Biochem Biochemical Assays (Oxidative Stress, Injury Markers) Collection->Biochem Stats Statistical Analysis & Data Interpretation Histo->Stats Biochem->Stats

Caption: General Experimental Workflow for In Vivo Efficacy Testing.

Key Endpoints and Biomarkers for Efficacy

The efficacy of a chromanol derivative should be assessed using a combination of functional, histological, and biochemical endpoints.[20][21]

Endpoint CategoryBiomarker / MethodRationale & Interpretation
Oxidative Stress Malondialdehyde (MDA) [8][22]A key product of lipid peroxidation. Reduced MDA levels in the target tissue (brain, heart) indicate a decrease in oxidative damage. Measured via colorimetric assays (e.g., TBARS).[23]
8-hydroxy-2'-deoxyguanosine (8-OHdG) [8]A marker for oxidative DNA damage. A reduction suggests protection against genotoxicity. Measured by ELISA or LC-MS.
Antioxidant Enzymes (SOD, GPx, Catalase) [8][20]Measures the endogenous antioxidant defense system. An effective chromanol may preserve or enhance the activity of these enzymes. Measured by activity assays in tissue homogenates.
Functional Outcomes Behavioral Tests (Rotarod, Morris Water Maze)For neurological models, these tests provide a direct measure of functional recovery (motor coordination, learning, memory). Improved performance indicates a neuroprotective effect.[11]
Echocardiography (Ejection Fraction, Fractional Shortening)For cardiovascular models, this non-invasively assesses cardiac function. Preservation of these parameters indicates a cardioprotective effect.[17]
Tissue Injury Histology / Immunohistochemistry (TH staining, TTC staining)Provides direct visualization and quantification of tissue damage. Increased TH-positive neuron count (PD model) or reduced TTC-negative infarct area (I/R model) are primary indicators of efficacy.
Disease-Specific Protein Markers (Cardiac Troponins, α-synuclein, GFAP, Iba-1)[10][17]Serum troponins are highly specific markers for myocardial injury.[17] α-synuclein aggregation is a hallmark of PD. GFAP and Iba-1 are markers for astrogliosis and microglial activation, indicating neuroinflammation.[10] A reduction in these markers demonstrates a disease-modifying effect.

Conclusion and Best Practices

The successful translation of a chromanol derivative from a promising antioxidant to a clinically relevant therapeutic agent hinges on rigorous and well-designed in vivo testing. The protocols and principles outlined in this guide emphasize the need to move beyond simplistic measures of antioxidant capacity towards a holistic evaluation that incorporates pharmacokinetics, functional outcomes, and disease-specific biomarkers. By selecting clinically relevant animal models and employing a multi-faceted approach to endpoint analysis, researchers can generate the robust, validated data necessary to advance the development of next-generation chromanol-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 6-Methyl-4-phenyl-2-chromanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methyl-4-phenyl-2-chromanol. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing this valuable synthetic transformation. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of the reaction, enabling you to troubleshoot effectively and maximize your reaction yield and purity.

Synthesis Overview: The Core Reaction

The synthesis of this compound (C₁₆H₁₆O₂) is most commonly achieved via a catalyzed condensation reaction between 4-methylphenol (p-cresol) and cinnamaldehyde.[1] This reaction proceeds through a tandem oxa-Michael addition followed by an intramolecular cyclization to form the chromanol ring system. The resulting 2-chromanol is a hemiacetal, which can be sensitive to reaction and workup conditions.

Understanding and controlling the variables in this synthesis are critical for achieving high yields and minimizing the formation of impurities, such as the over-oxidation or dehydration product, 6-methyl-4-phenyl-2H-chromene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The reaction is a classic example of a tandem reaction, combining two key steps into a single synthetic operation. It is typically catalyzed by an acid or a base. The acid-catalyzed mechanism is generally preferred for activating the aldehyde.

  • Carbonyl Activation: The catalyst (e.g., a Brønsted or Lewis acid) activates the cinnamaldehyde carbonyl group, making it more electrophilic.

  • Oxa-Michael Addition: The hydroxyl group of 4-methylphenol acts as a nucleophile and attacks the β-carbon of the activated α,β-unsaturated aldehyde in a conjugate addition. This is the key bond-forming step that connects the two reagents.

  • Intramolecular Cyclization (Hemiacetal Formation): The intermediate enol tautomerizes, and the phenolic oxygen attacks the aldehyde carbonyl carbon, leading to the formation of the six-membered heterocyclic ring and the final 2-chromanol product.

Below is a diagram illustrating the acid-catalyzed reaction pathway.

reaction_mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product p_cresol 4-Methylphenol oxa_michael Oxa-Michael Addition p_cresol->oxa_michael cinnamaldehyde Cinnamaldehyde activation Carbonyl Activation (Catalyst H+) cinnamaldehyde->activation activation->oxa_michael Electrophilic Intermediate cyclization Intramolecular Cyclization (Hemiacetal Formation) oxa_michael->cyclization Open-chain Intermediate product This compound cyclization->product

Fig 1. Acid-catalyzed reaction pathway for this compound synthesis.
Q2: What types of catalysts are effective, and how do I choose one?

Catalyst selection is crucial for yield and selectivity. Various catalysts, including Brønsted acids, Lewis acids, and organocatalysts, can be employed.[2][3]

Catalyst TypeExamplesMechanism of Action & Considerations
Brønsted Acids p-Toluenesulfonic acid (p-TSA), HCl, H₂SO₄Protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde. Simple and cost-effective, but can sometimes promote dehydration of the product to the corresponding chromene.
Lewis Acids BF₃·OEt₂, Sc(OTf)₃, InCl₃Coordinates to the carbonyl oxygen to activate the aldehyde. Can offer higher selectivity and milder reaction conditions compared to strong Brønsted acids.
Organocatalysts Proline, Diarylprolinol silyl ethersActivates the aldehyde via the formation of a more reactive iminium ion intermediate. This approach is particularly valuable for asymmetric synthesis to obtain specific enantiomers.[3][4]
Heterogeneous Catalysts Silica gel-supported niobium halide clustersCan facilitate cyclizative condensation at higher temperatures, offering advantages in catalyst recovery and reuse.[2]

Recommendation: For initial optimization, a mild Lewis acid like Sc(OTf)₃ or a Brønsted acid like p-TSA at a low catalytic loading (1-10 mol%) is a good starting point. If enantioselectivity is a goal, an organocatalytic approach is necessary.

Q3: How do key reaction parameters influence the yield and purity?

Optimizing reaction parameters is essential to maximize yield and minimize side reactions.[5][6]

ParameterEffect on ReactionOptimization Strategy
Temperature Higher temperatures increase the reaction rate but may also promote side reactions, such as polymerization of cinnamaldehyde or dehydration of the 2-chromanol product.Start at room temperature and monitor progress. If the reaction is slow, gently heat to 40-60°C. Avoid excessive heat to maintain product stability.
Solvent Solvent polarity can influence reaction rate and solubility of reactants. Aprotic solvents are generally preferred to avoid competition with the phenolic nucleophile.Dichloromethane (DCM), acetonitrile (MeCN), or toluene are common choices. Ensure the use of anhydrous solvents, as water can deactivate certain catalysts and lead to hydrolysis.[7]
Concentration Higher concentrations can increase the reaction rate. However, very high concentrations might lead to solubility issues or promote undesired intermolecular side reactions.A starting concentration of 0.1-0.5 M with respect to the limiting reagent is typical.
Stoichiometry Using a slight excess of one reagent can drive the reaction to completion but may complicate purification.Start with a 1:1 or 1:1.1 molar ratio of 4-methylphenol to cinnamaldehyde. Monitor the reaction by TLC to see if an excess of either reactant is beneficial.
Q4: What are the major side products, and how can they be minimized?

The most common side products are the dehydrated chromene and polymers of cinnamaldehyde.

  • 6-Methyl-4-phenyl-2H-chromene: This is formed by the elimination of water from the 2-chromanol product. This dehydration is often catalyzed by strong acids and high temperatures.

    • Minimization: Use milder catalysts (e.g., organocatalysts or mild Lewis acids), maintain lower reaction temperatures, and neutralize the reaction mixture promptly during workup.

  • Cinnamaldehyde Polymerization: Aldehydes, particularly α,β-unsaturated ones, can self-polymerize under acidic or basic conditions.

    • Minimization: Add the aldehyde slowly to the reaction mixture, maintain a moderate temperature, and avoid excessively high catalyst concentrations.

  • Formation of Other Isomers: Depending on the catalyst and conditions, other isomeric products could potentially form, although the desired isomer is generally thermodynamically favored.

    • Minimization: Careful selection of the catalyst and reaction conditions can enhance regioselectivity.

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This guide provides a systematic approach to resolving the most frequent challenges in this synthesis.[8][9]

troubleshooting_workflow cluster_yield Low or No Yield cluster_purity Low Purity / Multiple Spots on TLC start Problem Encountered q_reagents Are reagents/catalyst fresh and pure? start->q_reagents q_side_reactions Is dehydration or polymerization occurring? start->q_side_reactions s_reagents Solution: Use purified starting materials and fresh catalyst. q_reagents->s_reagents No q_conditions Are reaction conditions (T, solvent) optimal? q_reagents->q_conditions Yes s_conditions Solution: Screen temperatures. Ensure anhydrous solvent. q_conditions->s_conditions No q_workup Is product lost during workup? q_conditions->q_workup Yes s_workup Solution: Check aqueous layer for product. Use gentle extraction. q_workup->s_workup Yes s_side_reactions Solution: Lower temperature. Use milder catalyst. q_side_reactions->s_side_reactions Yes q_purification Is purification method appropriate? q_side_reactions->q_purification No s_purification Solution: Optimize column chromatography solvent system. Try recrystallization. q_purification->s_purification No

Fig 2. A logical workflow for troubleshooting common synthesis problems.
ProblemPotential CauseRecommended Solution(s)
Low or No Product Formation Inactive Reagents/Catalyst: Starting materials may be old or impure. Catalysts can be deactivated by moisture.- Purify starting materials (e.g., distill cinnamaldehyde, recrystallize 4-methylphenol).- Use a fresh, unopened bottle of catalyst or verify its activity on a known reaction.[10]
Moisture Contamination: Water can quench Lewis acid catalysts and react with intermediates.- Use oven-dried or flame-dried glassware.- Use anhydrous solvents.[10]- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Sub-optimal Temperature: The reaction may have a significant activation energy barrier that is not overcome at room temperature.- Monitor the reaction at room temperature for 2-4 hours by TLC. If no conversion is observed, gradually increase the temperature to 40°C, then 60°C, while continuing to monitor.[10]
Multiple Products Observed (Low Purity) Formation of Dehydration Product: The 2-chromanol is sensitive to acid and heat, leading to elimination of water to form the corresponding 2H-chromene.- Lower the reaction temperature.- Reduce the amount of acid catalyst or switch to a milder catalyst (e.g., from H₂SO₄ to p-TSA or Sc(OTf)₃).- Quench the reaction carefully with a mild base (e.g., saturated NaHCO₃ solution) during workup.
Incorrect Stoichiometry: An excess of one reactant can lead to side reactions or complicate purification.- Re-verify the mass and molar calculations for all reagents. Ensure accurate weighing and transfer.
Product Degradation During Purification Acidic Silica Gel: Standard silica gel is slightly acidic and can cause the dehydration of the sensitive hemiacetal product on the column.- Neutralize the crude product before loading it onto the column.- Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent, typically 0.1-1%).- Consider using a different stationary phase like neutral alumina.
Prolonged Heating: The product may be thermally unstable.- When removing solvent under reduced pressure (rotary evaporation), use a low-temperature water bath (e.g., <40°C).

Baseline Experimental Protocol

This protocol provides a starting point for the synthesis. Researchers should use this as a baseline and optimize parameters based on their experimental results, closely monitoring the reaction by Thin Layer Chromatography (TLC).

Materials:

  • 4-Methylphenol (p-cresol)

  • Cinnamaldehyde

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-methylphenol (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution). Stir until the solid is fully dissolved.

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 eq, 5 mol%) to the solution and stir for 5 minutes.

  • Aldehyde Addition: Add cinnamaldehyde (1.05 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system) every 1-2 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure at low temperature (<40°C). Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as the final product.[11]

References

Technical Support Center: Minimizing Side Product Formation in Chromanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on the critical aspect of minimizing side product formation. Drawing from established principles and field-proven insights, this resource provides in-depth, practical solutions to common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during chromanol synthesis, offering explanations for their causes and actionable steps for resolution.

Issue 1: Formation of Furan Derivatives and Other Cyclization Byproducts

Question: During the acid-catalyzed cyclization of my hydroquinone precursor, I'm observing significant formation of a furan derivative alongside my desired chromanol. How can I prevent this?

Answer:

The formation of furan derivatives is a common side reaction, particularly when the reaction conditions favor the formation of allylic carbocation intermediates that can undergo alternative cyclization pathways.[1] This is often exacerbated by strong acids and elevated temperatures.

Causality: The key is to control the stability and reactivity of the carbocation intermediate. Harsh acidic conditions can lead to rearrangements and competing cyclization reactions. The formation of a five-membered furan ring can sometimes be kinetically favored over the six-membered pyran ring of the chromanol, especially if the substrate has specific steric or electronic properties.

Solutions:

  • Optimize Acid Catalyst and Temperature:

    • Reduce Acidity: Instead of strong mineral acids like concentrated HCl, consider using milder Brønsted acids such as p-toluenesulfonic acid (p-TSA) or solid acid catalysts like bentonite or kaolin clay.[2] This can help to minimize carbocation rearrangements and undesired side reactions.

    • Lower the Temperature: Reducing the reaction temperature can disfavor the higher activation energy pathway leading to the furan byproduct.[1] It's advisable to run a temperature screening experiment to find the optimal balance between reaction rate and selectivity.

  • Protecting Group Strategy:

    • In some cases, protecting the hydroquinone hydroxyl groups as esters (e.g., acetates) prior to the key cyclization step can be beneficial. The esters can then be hydrolyzed under controlled conditions to yield the chromanol. This strategy can prevent the oxidation of the hydroquinone to a quinone, which can also lead to side products.[1]

  • Solvent Selection:

    • The choice of solvent can influence the stability of intermediates. Aprotic solvents may be preferable to protic solvents like ethanol, which can participate in the reaction or promote side reactions.[3]

Experimental Protocol: Optimization of Acid-Catalyzed Cyclization

  • Set up a series of parallel reactions in small vials.

  • To each vial, add the hydroquinone precursor (1 equivalent) and a suitable solvent (e.g., toluene, dichloromethane).

  • Add a different acid catalyst to each vial (e.g., p-TSA, Amberlyst-15, ZnCl₂).

  • Run the reactions at a range of temperatures (e.g., room temperature, 40°C, 60°C).

  • Monitor the reaction progress and product distribution by TLC or LC-MS at regular intervals.

  • Identify the conditions that provide the highest ratio of chromanol to furan byproduct.

Issue 2: Over-alkylation and Formation of Poly-substituted Products in Friedel-Crafts Reactions

Question: My Friedel-Crafts reaction to form the chromanol ring is resulting in multiple alkylations on the aromatic ring. How can I improve the selectivity for mono-alkylation?

Answer:

Polyalkylation is a well-known limitation of the Friedel-Crafts alkylation reaction.[4] The initial alkylation product is often more nucleophilic than the starting material, making it more susceptible to further alkylation.

Causality: The alkyl group introduced onto the aromatic ring is an activating group, which makes the ring more reactive towards subsequent electrophilic attack. This leads to the formation of di- and tri-alkylated side products.

Solutions:

  • Control Stoichiometry:

    • Use a stoichiometric excess of the aromatic substrate relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the already alkylated product.

  • Catalyst Choice and Amount:

    • The strength and amount of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can significantly impact the reaction outcome.[5] Using a less reactive catalyst or a substoichiometric amount can help to temper the reactivity and reduce polyalkylation.

  • Reaction Temperature:

    • Lowering the reaction temperature can often improve selectivity by favoring the desired mono-alkylation pathway, which typically has a lower activation energy.

  • Consider Friedel-Crafts Acylation:

    • An alternative strategy is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group is a deactivating group, which prevents further acylation of the aromatic ring.[4]

Workflow for Minimizing Polyalkylation:

Caption: Troubleshooting workflow for polyalkylation in Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products in chromanol synthesis?

A1: Besides the furan derivatives and poly-alkylated products mentioned above, other common side products can include:

  • Oxidation products: Hydroquinones are susceptible to oxidation to quinones, which can then undergo further reactions.[1]

  • Rearrangement products: Carbocation intermediates can undergo rearrangements (e.g., hydride or alkyl shifts) to form more stable carbocations, leading to isomeric byproducts.[6]

  • Elimination products: If the alkylating agent has a suitable leaving group and a beta-hydrogen, elimination to form an alkene can compete with the desired alkylation.[7]

Q2: How can I effectively purify my chromanol product from closely related side products?

A2: Purification can be challenging due to the similar polarities of the desired product and its byproducts.

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial. Gradient elution is often necessary to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool.[8]

  • Crystallization: If the chromanol is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Q3: Are there any enzymatic or biocatalytic methods to improve the selectivity of chromanol synthesis?

A3: Yes, biocatalysis is an emerging area for chromanol synthesis. Ketoreductases (KREDs) can be used for the stereoselective reduction of chromanone precursors to chiral chromanols with high enantiomeric excess. This approach can avoid many of the side reactions associated with traditional chemical methods. However, factors like enzyme stability, cofactor regeneration, and substrate solubility need to be carefully optimized.[9]

Quantitative Data Summary: Comparison of Synthetic Strategies

ParameterFriedel-Crafts AlkylationFriedel-Crafts Acylation/ReductionBiocatalytic Reduction (KRED)
Common Side Products Polyalkylation, Rearrangements-Potential for substrate/product inhibition
Selectivity Moderate to LowHighHigh (Stereoselectivity)
Reaction Conditions Often harsh (strong Lewis acids)Milder reduction stepMild (aqueous buffer, room temp)
Typical Yields Variable (can be low)Generally Good to HighGood to Excellent
Chirality Control DifficultDifficultExcellent

Conclusion

Minimizing side product formation in chromanol synthesis requires a careful and systematic approach to reaction optimization. By understanding the underlying mechanisms of side product formation and strategically manipulating reaction parameters such as catalyst, solvent, temperature, and stoichiometry, researchers can significantly improve the yield and purity of their desired chromanol products. The adoption of alternative strategies like Friedel-Crafts acylation/reduction or biocatalytic methods can offer powerful solutions to overcome the inherent limitations of classical synthetic routes.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Intramolecular Heck Reactions for Chromanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to resolving challenges in the synthesis of chromanols via intramolecular Heck reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering issues with catalyst deactivation, leading to low yields and reaction stalls. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues.

Introduction to the Challenge

The intramolecular Heck reaction is a powerful tool for constructing complex cyclic frameworks, such as those found in chromanols.[1][2][3] However, the palladium catalyst at the heart of this transformation is susceptible to various deactivation pathways, which can halt the catalytic cycle and diminish reaction efficiency.[4][5] Understanding these deactivation mechanisms is crucial for effective troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Heck reaction for chromanol synthesis is resulting in a low yield. What are the most common reasons for this?

A1: Low yields in these reactions often point towards catalyst deactivation. The primary culprits are typically:

  • Palladium Black Formation: The active Pd(0) catalyst aggregates into inactive palladium black.[6][7]

  • Ligand Degradation: Phosphine ligands, commonly used to stabilize the catalyst, can degrade at the high temperatures often required for Heck reactions.[8]

  • Oxidation of the Catalyst: Exposure to oxygen can oxidize the active Pd(0) to inactive Pd(II).[7]

  • Incomplete Reduction of Pre-catalyst: If you are using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species may be inefficient.[9][10]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact catalyst stability and reactivity.[11][12]

Q2: I'm observing a black precipitate in my reaction flask. What is it, and how does it affect my reaction?

A2: The black precipitate is likely palladium black, which consists of aggregated, catalytically inactive palladium nanoparticles.[6] Its formation signifies a major catalyst deactivation pathway where the soluble, active Pd(0) species fall out of the catalytic cycle. This aggregation is often promoted by high temperatures and insufficient ligand stabilization.

Q3: Can the choice of base influence catalyst deactivation?

A3: Absolutely. The base is crucial for regenerating the Pd(0) catalyst at the end of the catalytic cycle.[9][10][13] However, an inappropriate base can either be too weak to facilitate this step efficiently or too strong, leading to side reactions and ligand degradation. For instance, while triethylamine is common, hindered amines or inorganic bases like potassium carbonate might offer better stability in certain systems.[14][15]

Q4: My starting material is an aryl chloride. Are there special considerations I should take?

A4: Yes, aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Heck reactions.[16] This often necessitates more forcing conditions (higher temperatures) and specialized, electron-rich, bulky phosphine ligands (e.g., P(tBu)3) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step and maintain catalyst stability.[14][17]

In-Depth Troubleshooting Guides

Issue 1: Rapid Formation of Palladium Black and Reaction Stalling

Causality: This is a classic sign of catalyst aggregation. The rate of palladium nanoparticle formation has surpassed the rate of productive catalytic turnover. This can be due to insufficient ligand concentration, ligand degradation, or excessively high temperatures.

Diagnostic Workflow

A Observe Palladium Black Formation B Hypothesis: Catalyst Aggregation A->B C Action 1: Lower Reaction Temperature B->C D Action 2: Increase Ligand:Pd Ratio B->D E Action 3: Switch to a More Robust Ligand B->E F Monitor Reaction Progress (TLC/LC-MS) C->F D->F E->F G Result: Improved Yield? F->G H Optimization Complete G->H Yes I Further Troubleshooting Required G->I No

Caption: Diagnostic workflow for addressing palladium black formation.

Troubleshooting & Optimization Steps:
  • Lower the Reaction Temperature: High temperatures accelerate both the desired reaction and catalyst decomposition. Attempt the reaction at a lower temperature (e.g., decrease in 10-20 °C increments) to see if a balance between reactivity and stability can be achieved.

  • Increase Ligand-to-Palladium Ratio: A higher concentration of the stabilizing phosphine ligand can help prevent the palladium atoms from aggregating.[14] Experiment with ratios from 2:1 to 4:1 (ligand:Pd). Be aware that excessively high ligand concentrations can sometimes inhibit the reaction by creating a coordinatively saturated metal center.[9]

  • Select a More Robust Ligand: Standard monodentate phosphines like triphenylphosphine (PPh3) can be susceptible to P-C bond cleavage at elevated temperatures.[8] Consider switching to bulkier, more electron-rich monodentate ligands (e.g., P(o-tol)3, PCy3) or thermally stable bidentate phosphine ligands (e.g., dppf).[14] Palladacycles are also known for their enhanced thermal stability.[14][17]

Issue 2: Low or No Conversion with a Clean Reaction Mixture (No Palladium Black)

Causality: This scenario suggests that the catalyst is soluble but inactive. This could be due to several factors: the active Pd(0) species is not being generated, the oxidative addition step is failing, or the catalyst has been poisoned.

Troubleshooting & Optimization Steps:
  • Verify Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)2, ensure its reduction to Pd(0) is occurring.[9][10] This step is often facilitated by phosphine ligands, but additives can sometimes be beneficial.

  • Re-evaluate the Base and Solvent System: The choice of base and solvent is critical and interdependent.[11][12][15] A polar aprotic solvent like DMF or NMP is often effective.[14] Ensure the base is strong enough to regenerate the catalyst but not so strong as to cause undesired side reactions. A screening of bases (e.g., K2CO3, Cs2CO3, triethylamine) is recommended.

  • Test for Catalyst Poisoning: Impurities in reagents or solvents (e.g., sulfur compounds, other halides) can act as catalyst poisons by irreversibly binding to the palladium center.

    Experimental Protocol: Testing for Catalyst Poisoning
    • Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents and solvents. Record the yield and reaction profile.

    • High-Purity Reaction: Repeat the reaction using reagents and solvents of the highest available purity (e.g., anhydrous, degassed solvents; freshly purified starting materials).

    • Comparison: A significant improvement in the high-purity reaction strongly suggests that an impurity in your initial set of reagents or solvents is poisoning the catalyst.[6]

Issue 3: Inconsistent Yields Upon Reaction Scale-Up

Causality: Challenges during scale-up can be due to mass and heat transfer limitations, as well as the amplified effects of trace impurities or atmospheric oxygen.

Troubleshooting & Optimization Steps:
  • Ensure Efficient Stirring: In larger reaction volumes, inefficient mixing can lead to localized "hot spots" and concentration gradients, promoting catalyst deactivation. Use mechanical stirring for larger-scale reactions.

  • Maintain a Strictly Inert Atmosphere: The larger headspace in scaled-up reactions increases the risk of oxygen contamination, which can oxidize the active Pd(0) catalyst. Ensure thorough de-gassing of the solvent and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Consider Catalyst Loading: While low catalyst loadings are desirable, they may not be sufficient on a larger scale where the relative impact of trace poisons is greater. A slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be necessary.

Advanced Diagnostics: Characterizing the Deactivated Catalyst

For persistent issues, characterizing the spent catalyst can provide invaluable insights into the deactivation mechanism.

Analytical Technique Information Gained Interpretation of Results Indicating Deactivation
X-ray Photoelectron Spectroscopy (XPS) Oxidation state of palladium.[18]A shift from Pd(0) to higher oxidation states (e.g., Pd(II)) indicates catalyst oxidation.[6]
Transmission Electron Microscopy (TEM) Particle size and morphology.[18][19][20]Observation of large, agglomerated nanoparticles confirms deactivation via aggregation (palladium black formation).
31P NMR Spectroscopy Integrity and coordination of phosphine ligands.[21]The appearance of new peaks, particularly in the region of phosphine oxides, indicates ligand degradation.[22]

Catalyst Reactivation and Regeneration

In some cases, a deactivated catalyst can be regenerated, particularly in heterogeneous systems.

Protocol: Potential Regeneration of Pd/C Catalysts

For palladium on carbon (Pd/C) catalysts that have been deactivated, a common issue is the deposition of carbonaceous materials on the surface.[23] A potential regeneration method involves controlled oxidation.

  • Washing: The deactivated catalyst can be washed sequentially with deionized water and a solvent like methanol to remove adsorbed species.[23]

  • Thermal Treatment: Careful heating in an air stream can burn off carbon deposits. This must be done with caution to avoid excessive oxidation of the palladium itself.[24]

  • Reduction: Following oxidative treatment, a reduction step (e.g., with a reducing agent) may be necessary to restore the palladium to its active Pd(0) state.[23]

It's important to note that regeneration is not always successful and the activity of the regenerated catalyst may be lower than that of the fresh catalyst.[23]

Conclusion

Troubleshooting catalyst deactivation in intramolecular Heck reactions for chromanol synthesis requires a systematic and logical approach. By understanding the fundamental mechanisms of deactivation—catalyst aggregation, ligand degradation, and oxidation—researchers can effectively diagnose issues and implement targeted solutions. This guide provides a framework for identifying the root cause of poor reaction performance and offers actionable strategies for optimization, ultimately leading to more robust and efficient syntheses.

References

Technical Support Center: Column Chromatography of 6-Methyl-4-phenyl-2-chromanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 6-Methyl-4-phenyl-2-chromanol. As a moderately polar phenolic compound, its purification by silica gel column chromatography can present unique challenges, including peak tailing, co-elution with impurities, and on-column degradation. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chromatographic principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the column chromatography of this compound. Each issue is presented with its probable causes and a step-by-step solution.

Q1: Why is my compound showing significant peak tailing on the column?

Peak tailing, where the back of the chromatographic peak is drawn out, is a common issue with phenolic compounds like this compound.

  • Primary Cause: Secondary Interactions with Silica Gel. The acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly interact with the phenolic hydroxyl group of your compound through hydrogen bonding. This strong, non-ideal interaction leads to a portion of the molecules being retained longer than the bulk, causing tailing.[1]

  • Solution & Mitigation Strategy:

    • Mobile Phase Modification: Add a small amount of a polar, acidic modifier to your eluent. Acetic acid (0.1-1%) or formic acid can protonate the silanol groups, reducing their ability to interact with your compound. This is a common strategy for improving the chromatography of acidic and phenolic compounds.[1]

    • Solvent System Optimization: Sometimes, the choice of solvent itself can mitigate tailing. For aromatic compounds, incorporating toluene into the mobile phase (e.g., 10% EtOAc in toluene) can improve separation and peak shape compared to standard hexane/EtOAc systems.[2]

    • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be effective for purifying compounds that are sensitive to the acidity of silica gel.[2] Alternatively, deactivated (end-capped) silica gel can be used.

Q2: My compound is not eluting from the column, or the recovery/yield is very low. What's happening?

Low or no recovery suggests that your compound is either irreversibly binding to the stationary phase or degrading during the purification process.

  • Probable Cause 1: Irreversible Adsorption. The interaction with acidic silica sites can be so strong that the compound does not elute under the chosen solvent conditions. This is particularly true if the mobile phase is not polar enough.

  • Probable Cause 2: On-Column Degradation. As a phenolic compound, this compound is susceptible to oxidation.[3][4] The large surface area and potential presence of metal impurities in silica gel can catalyze oxidative degradation, especially during long run times. Exposure to light can also contribute to the degradation of phenolic compounds.[5]

  • Troubleshooting Workflow:

    Troubleshooting flowchart for low recovery.

Q3: I'm seeing poor separation between my product and a close-running impurity. How can I improve resolution?

Achieving good resolution is critical, especially when this compound is an impurity in a drug substance like tolterodine.[3]

  • Cause: Insufficient Selectivity. The chosen mobile phase and stationary phase are not differentiating enough between the molecules of interest.

  • Optimization Strategies:

    • Flatten the Gradient: If you are using a gradient elution, make the increase in polarity more gradual in the region where your compound elutes. For example, instead of jumping from 10% to 20% EtOAc, try increments of 2% (10%, 12%, 14%, etc.).

    • Change Solvent Selectivity: The "selectivity" of a solvent system refers to its ability to separate compounds based on different types of interactions. If a hexane/ethyl acetate system fails, switch to a system with different properties, such as dichloromethane/methanol or toluene/ethyl acetate.[2] Dichloromethane offers different interactions than hexane, while toluene can engage in pi-pi stacking interactions with your aromatic compound, potentially altering the elution order and improving separation.[2]

    • Column Dimensions & Packing: Use a longer, narrower column for more difficult separations. Ensure the column is packed perfectly, as channels or cracks in the silica bed will ruin resolution.[6] A well-packed column is paramount for good separation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?
  • Silica Gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for this type of moderately polar compound.[8] It is the standard starting point for developing a purification method. An example protocol uses Geduran Si 60 (0.040-0.063 mm) silica.[9]

  • Reversed-Phase Silica (C18 or C8) can also be used, particularly for HPLC or if normal-phase fails. With reversed-phase, you would use a polar mobile phase (like water/acetonitrile or water/methanol) and the elution order would be inverted, with non-polar compounds eluting last.[8] This is highly effective for separating compounds with subtle differences in hydrophobicity.

  • Polyamide stationary phases are known to be effective for separating phenolic compounds and flavonoids due to their ability to form hydrogen bonds.[10]

Q2: How do I select the optimal mobile phase (eluent)?

The selection process should be systematic and always begin with Thin Layer Chromatography (TLC).

  • TLC Screening: Test various solvent systems. Good starting points for a compound like this include mixtures of a non-polar solvent (Hexane, Heptane) and a moderately polar solvent (Ethyl Acetate, Dichloromethane).[11]

  • Target Rf Value: Aim for an Rf (retention factor) of 0.25-0.35 for your target compound on the TLC plate. This Rf value generally translates well to good separation on a column, ensuring the compound elutes in a reasonable volume without moving too quickly (co-eluting) or too slowly (band broadening).[12]

  • Solvent System Examples: Based on literature and compound class, here are some recommended systems to screen:

    • Hexane : Ethyl Acetate (gradient from 95:5 to 70:30)[9]

    • Dichloromethane : Methanol (gradient from 100:0 to 95:5)[2]

    • Toluene : Ethyl Acetate (isocratic or gradient)[2]

Solvent SystemPolarity IndexPrimary InteractionsBest For...
Hexane / Ethyl Acetate Low to MediumDipole-DipoleGeneral purpose, good starting point.
DCM / Methanol Medium to HighDipole & H-BondingSeparating more polar compounds or when Hex/EtOAc fails.
Toluene / Ethyl Acetate Low to Mediumπ-π Stacking, DipoleAromatic compounds where selectivity is an issue.
Q3: What is the correct way to pack and load the column?

Proper column packing and sample loading are critical for success.[13] A poorly loaded sample will lead to broad bands and poor separation, regardless of the solvent system.

Workflow_ColumnChromatography cluster_prep Preparation cluster_loading Sample Loading cluster_run Elution & Collection slurry_prep 1. Prepare Silica Slurry in initial eluent packing 2. Pour slurry and let settle. Open stopcock to drain excess. slurry_prep->packing equilibration 3. Add sand layer. Equilibrate with 2-3 column volumes of eluent. packing->equilibration dissolve 4. Dissolve crude sample in MINIMUM amount of solvent. dry_load_prep 4a. (Dry Load) Adsorb sample onto a small amount of silica. load 5. Carefully apply sample to top of silica bed. dissolve->load dry_load_prep->load Alternative absorb 6. Drain solvent just to the top of the sand layer. load->absorb elute 7. Carefully add eluent. Begin elution (isocratic or gradient). absorb->elute collect 8. Collect fractions systematically. elute->collect tlc_fractions 9. Analyze fractions by TLC. collect->tlc_fractions combine 10. Combine pure fractions and evaporate solvent. tlc_fractions->combine end Pure Compound combine->end start Start start->slurry_prep

General workflow for column chromatography.
  • Recommended Method: Dry Loading. For compounds that are not highly soluble in the initial, non-polar eluent, dry loading is superior to wet loading.[9][13]

    • Dissolve your crude product in a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column. This method ensures that the initial sample band is extremely narrow, which is key to a high-resolution separation.[13]

Experimental Protocol Example

This protocol is a generalized example based on a published procedure for a similar separation and should be optimized for your specific crude material.[9]

Objective: Purify 1.0 g of crude this compound.

  • TLC Analysis:

    • Develop a TLC plate using 80:20 Hexane:Ethyl Acetate.

    • Visualize under UV light (254 nm).

    • Confirm the product Rf is ~0.3. Adjust solvent ratio if necessary.

  • Column Preparation (Wet Packing):

    • Select a glass column (e.g., 3 cm diameter).

    • Plug the bottom with a small piece of cotton or glass wool.

    • Add a ~1 cm layer of sand.

    • Prepare a slurry of ~40-50 g of silica gel in 95:5 Hexane:EtOAc.

    • Pour the slurry into the column, tapping the side gently to dislodge air bubbles.

    • Open the stopcock and allow the silica to pack under gravity or gentle pressure, ensuring the solvent level never drops below the top of the silica bed.

    • Once packed, add another ~1 cm layer of sand on top.

    • Wash the column with 2-3 column volumes of 95:5 Hexane:EtOAc to equilibrate.

  • Sample Loading (Dry Method):

    • Dissolve the 1.0 g of crude material in ~10 mL of dichloromethane.

    • Add ~2-3 g of silica gel.

    • Evaporate the solvent to dryness on a rotary evaporator.

    • Carefully layer the resulting powder onto the sand at the top of the column.

  • Elution (Gradient):

    • Begin eluting with 95:5 Hexane:EtOAc, collecting fractions (e.g., 15-20 mL per tube).

    • After several column volumes, systematically increase the polarity of the mobile phase. A suggested gradient:

      • 500 mL of 95:5 Hexane:EtOAc

      • 500 mL of 90:10 Hexane:EtOAc

      • 500 mL of 85:15 Hexane:EtOAc

      • Continue increasing polarity as needed based on TLC analysis of the fractions.

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop and visualize to identify which fractions contain the pure product.

    • Combine the pure fractions into a clean, tared round-bottom flask.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Navigating the Solubility Challenges of 6-Methyl-4-phenyl-2-chromanol in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methyl-4-phenyl-2-chromanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this hydrophobic compound in various experimental assays. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are its basic solubility properties?

A1: this compound (C₁₆H₁₆O₂) is a hydrophobic molecule, as indicated by its predicted LogP value of approximately 3.2 to 3.6.[1][2] This inherent lipophilicity means it has very low solubility in aqueous solutions like buffers and cell culture media. For most in vitro and cell-based assays, a stock solution in a suitable organic solvent is necessary.

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[2][3] DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar molecules.[2]

Key Considerations for Stock Solutions:

  • Purity: Always use anhydrous, research-grade DMSO to avoid introducing water, which can lower the solubility of your compound.

  • Concentration: Aim for a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your final assay, thereby reducing the risk of solvent-induced artifacts or toxicity.[3]

  • Storage: Aliquot your stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What is happening and how can I prevent this?

A3: This common issue is known as "crashing out" or "solvent shock."[1] It occurs when the compound, highly soluble in the concentrated DMSO stock, is rapidly transferred to an aqueous environment where its solubility is significantly lower. The sudden change in solvent polarity causes the compound to precipitate out of the solution.

Here are several strategies to mitigate this issue:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of your aqueous medium, perform one or more intermediate dilution steps. First, dilute the stock into a smaller volume of the medium with gentle mixing, and then add this intermediate dilution to the final volume.[1] This gradual reduction in solvent polarity can help keep the compound in solution.

  • Pre-warm the Medium: Ensure your assay buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[1][4] Solubility is often temperature-dependent, and warming the medium can help.[5]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid cellular toxicity and other off-target effects.[2][6] Always include a vehicle control in your experiments with the same final DMSO concentration as your test samples.[2]

Troubleshooting Guide

Issue 1: Persistent Precipitation Despite Following Basic Dilution Protocols

If you continue to observe precipitation, consider the following advanced strategies:

For particularly challenging compounds, a co-solvent system can be effective. This involves using a combination of solvents to improve solubility.

Recommended Co-solvents:

Co-solventTypical Final Concentration in AssayConsiderations
Ethanol < 1%Can be toxic to some cell lines at higher concentrations.
PEG 400 1-5%Generally well-tolerated by cells, can enhance solubility of many hydrophobic compounds.[7]
Glycerol 1-5%Can increase the viscosity of the medium.[3][7]

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their lipophilic core, thereby increasing their aqueous solubility.[8][9][10]

  • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations and in vitro studies.[10]

  • Mechanism: The cyclodextrin forms an inclusion complex with the drug molecule, effectively shielding it from the aqueous environment.[8][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of this compound (MW: ~240.3 g/mol ) required to make a 10 mM stock solution.

  • Weighing: Accurately weigh the calculated amount of the compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO.

  • Mixing: Vortex the solution gently until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[2][12] Gentle warming (e.g., 37°C) may also be used, but be cautious of potential compound degradation with heat.[2][12]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[2]

Protocol 2: Stepwise Dilution into Aqueous Medium

This protocol is designed to minimize precipitation when preparing a working solution from a DMSO stock.

G cluster_0 Step 1: High Concentration Stock cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution stock 10 mM Stock in 100% DMSO intermediate 1:10 Dilution in Pre-warmed Medium (Result: 1 mM in 10% DMSO) stock->intermediate Add stock to medium while vortexing working 1:100 Dilution of Intermediate (Result: 10 µM in 0.1% DMSO) intermediate->working Add intermediate to final volume of medium

Caption: Workflow for stepwise dilution to prevent precipitation.

The Role of pH in Solubility

As a phenolic compound, the solubility of this compound can be significantly influenced by the pH of the aqueous medium.[13][14]

  • Acidic to Neutral pH: In this range, the phenolic hydroxyl group is protonated, and the compound remains largely in its less soluble, neutral form.

  • Alkaline pH: At a pH above the pKa of the phenolic hydroxyl group, the compound will be deprotonated, forming a phenoxide ion. This charged species is generally more soluble in aqueous solutions.[13][15]

Caution: While increasing the pH can enhance solubility, it is crucial to consider the stability of this compound at alkaline pH, as some phenolic compounds can be susceptible to degradation.[15] Furthermore, the pH of your assay medium must be compatible with the biological system you are studying (e.g., cell viability).

G cluster_pH Impact of pH on Solubility Low_pH Low pH (Acidic) -OH group protonated Low Solubility High_pH High pH (Alkaline) -O⁻ group deprotonated Increased Solubility Low_pH->High_pH Increase pH > pKa High_pH->Low_pH Decrease pH < pKa

Caption: The effect of pH on the ionization and solubility of a phenolic compound.

Final Recommendations

  • Characterize Solubility: Before initiating large-scale experiments, perform a small-scale solubility test to determine the maximum soluble concentration of this compound in your specific assay medium.

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.

  • Consistency is Key: Use the same validated protocol for preparing your compound solutions throughout your study to ensure reproducibility.

By understanding the physicochemical properties of this compound and employing the strategies outlined in this guide, you can successfully overcome solubility challenges and generate high-quality, reliable data in your research.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amidation reaction kinetics optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation. Here, we will move beyond simple protocols to explore the underlying principles that govern these reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: My amidation reaction is sluggish or not proceeding to completion. What are the most common culprits?

A1: A slow or incomplete amidation reaction can often be traced back to a few key factors:

  • Insufficient Activation of the Carboxylic Acid: The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. If you are using a coupling reagent, its efficacy might be compromised.

  • Poor Nucleophilicity of the Amine: Sterically hindered amines or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and will react more slowly.[2][3]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and concentration play a crucial role in reaction kinetics. An inappropriate choice for your specific substrates can significantly hinder the reaction rate.

  • Reversibility of the Reaction: Amidation is a reversible reaction.[4] The accumulation of the byproduct, often water or an alcohol, can drive the equilibrium back towards the starting materials.[4]

Q2: How do I choose the right coupling reagent for my specific amidation reaction?

A2: The selection of a coupling reagent is critical and depends on the nature of your substrates.

  • Carbodiimides (e.g., DCC, EDC, DIC): These are widely used for their effectiveness in forming an active O-acylisourea intermediate.[5] EDC is particularly useful for its water-soluble urea byproduct, which simplifies purification.[6] However, a significant drawback of carbodiimides is the potential for racemization of chiral carboxylic acids.[6][7] The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction.[6]

  • Uronium/Aminium and Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more reactive than carbodiimides and are often preferred for challenging couplings, including those involving sterically hindered amino acids.[3][7][] They are known for faster reaction times and minimal racemization.[6][7]

  • Acyl Halide Formation: Converting the carboxylic acid to an acyl chloride (using, for example, thionyl chloride or oxalyl chloride) creates a highly reactive intermediate.[5][] This method is robust but can be too harsh for sensitive substrates and may require a base to neutralize the HCl byproduct.[9]

Q3: What is the role of the solvent in amidation kinetics, and how do I select an appropriate one?

A3: The solvent influences reaction rates by stabilizing or destabilizing the reactants and the transition state.[10]

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN) are commonly used.[11] They are effective at solvating the charged intermediates formed during the activation of the carboxylic acid. However, some, like DMF, have toxicity concerns.[12]

  • "Green" Solvents: There is a growing interest in replacing traditional solvents with more environmentally friendly alternatives like 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and cyclopentyl methyl ether (CPME).[11] Studies have shown that these can be effective replacements without compromising reaction rates.[11]

  • Solvent-Free Conditions: In some cases, particularly with boric acid-catalyzed transamidations, running the reaction neat can lead to higher conversions.[13]

Q4: How does temperature affect the rate of my amidation reaction?

A4: Generally, increasing the temperature increases the reaction rate.[14] However, there are important considerations:

  • Side Reactions: Higher temperatures can lead to an increase in side reactions and decomposition of sensitive substrates or reagents.[14] For peptide synthesis, elevated temperatures can increase the risk of racemization.

  • Dehydrogenative Coupling: Some modern catalytic methods, such as dehydrogenative coupling of alcohols and amines, traditionally require high temperatures (e.g., refluxing toluene).[15] However, recent advances have enabled these reactions to proceed at near-ambient temperatures.[15]

  • Equilibrium: For reversible amidations, temperature can also affect the position of the equilibrium.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during amidation reactions.

Issue 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Inactive Coupling Reagent Check the age and storage conditions of the reagent. Run a control reaction with known reactive substrates.Use a fresh batch of the coupling reagent. Consider switching to a more powerful reagent like HATU or PyBOP for challenging substrates.[6][7]
Poor Substrate Solubility Observe the reaction mixture for undissolved starting materials.Choose a solvent in which all reactants are fully soluble. Gentle heating may improve solubility, but monitor for potential degradation.
Formation of Ammonium Carboxylate Salt This is the default state if no activating agent is used.Ensure the proper stoichiometry of the coupling reagent and base. For acyl chloride-based methods, a base is essential to neutralize HCl and free the amine.[9]
Steric Hindrance Analyze the 3D structure of your carboxylic acid and amine.For sterically hindered substrates, consider using more potent coupling reagents or alternative synthetic routes, such as the coupling of Grignard reagents to isocyanates.[2][16] Acyl fluoride-based methods can also be effective.[3]
Issue 2: Presence of Significant Side Products

| Potential Cause | Diagnostic Check | Recommended Solution | | :--- | :--- | | Racemization of Chiral Centers | Analyze the product's enantiomeric excess (ee) or diastereomeric ratio (dr) using chiral HPLC or NMR with a chiral shift reagent. | If using a carbodiimide, add an equivalent of HOBt or HOAt.[6] Alternatively, switch to a less racemization-prone coupling reagent like HATU or COMU.[6] Lowering the reaction temperature can also help. | | Formation of N-acylurea | This is a common byproduct when using carbodiimide reagents, where the activated O-acylisourea intermediate rearranges. | Add HOBt or HOAt to trap the O-acylisourea as a less rearrangement-prone active ester. | | Reaction with Solvent | If using a reactive solvent like an alcohol, it may compete with the amine nucleophile. | Choose a non-nucleophilic, aprotic solvent such as DCM, THF, or MeCN. | | Dimerization or Polymerization | This can occur with bifunctional molecules (e.g., amino acids). | Use protecting groups for the non-reacting functional groups. High dilution conditions can also favor intramolecular reactions over intermolecular ones. |

Issue 3: Difficult Product Purification

| Potential Cause | Diagnostic Check | Recommended Solution | | :--- | :--- | | Water-Soluble Byproducts | Byproducts from reagents like EDC and HOBt can be water-soluble. | Perform an aqueous workup. A typical sequence involves washing the organic layer with a dilute acid (e.g., 1M HCl or citric acid) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO3) to remove acidic impurities, and finally a brine wash.[17][18] | | Insoluble Urea Byproduct | DCC forms a dicyclohexylurea (DCU) byproduct that is often insoluble in common organic solvents.[6] | The DCU can often be removed by filtration. If it remains in solution, recrystallization from a solvent like acetonitrile might be effective.[19] Using DIC instead of DCC results in a more soluble urea byproduct that can be removed during workup.[6] | | Residual Coupling Reagent/Additives | These can co-elute with the product during chromatography. | Optimize the stoichiometry to avoid using a large excess of reagents. A proper aqueous workup is crucial for removing many of these impurities.[17] |

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for EDC/HOBt Mediated Amidation
  • Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 eq.) to the mixture and stir for 15-30 minutes to allow for the formation of the active ester.

  • In a separate flask, dissolve the amine (1.0-1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (1.2 eq.) in the same anhydrous solvent.

  • Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.[17][20]

  • Upon completion, proceed with an aqueous workup as described in the troubleshooting section.

Workflow for Reaction Monitoring and Optimization

The following diagram illustrates a systematic workflow for monitoring and optimizing an amidation reaction.

Amidation_Optimization_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis & Decision A Select Substrates (Acid, Amine) B Choose Coupling Reagent & Base A->B C Select Solvent & Concentration B->C D Set Initial Temperature C->D E Run Reaction & Take Aliquots at Time Intervals D->E F Analyze by TLC, LC-MS, or GC-MS E->F G Quantify Reactant Consumption & Product Formation F->G H Reaction Complete? G->H I Reaction Sluggish? H->I No K Proceed to Workup & Purification H->K Yes J Side Products? I->J No L Troubleshoot & Optimize Conditions I->L Yes J->E No, continue monitoring J->L Yes L->B Change Reagent L->C Change Solvent L->D Adjust Temperature

Caption: Workflow for Amidation Optimization.

Section 4: Advanced Concepts

Dealing with Sterically Hindered Substrates

Coupling sterically demanding carboxylic acids or amines is a significant challenge.[2][16] The slow nucleophilic attack in a congested environment often leads to low yields.[2]

Strategies:

  • High-Activity Coupling Reagents: Reagents like BTFFH have shown excellent results in the coupling of sterically hindered amino acids.[3]

  • Acyl Fluoride Intermediates: Acyl fluorides are less sterically demanding than other activated species and exhibit high reactivity towards amines.[3]

  • Alternative Methodologies: For particularly challenging cases, unconventional methods such as the direct coupling of Grignard reagents to isocyanates can provide a robust solution.[2]

Driving Reversible Reactions to Completion

Amidation is often a reversible process, and the removal of byproducts can be key to achieving high conversion.[4]

Strategies:

  • Water Removal: For direct thermal amidations or those catalyzed by reagents like boric acid, the removal of water is crucial.[21] This can be achieved using molecular sieves or by azeotropic distillation with a Dean-Stark trap.

  • Volatile Byproduct Removal: In reactions where a volatile byproduct like methanol is formed, applying a vacuum or sparging with an inert gas can effectively shift the equilibrium towards the product.[4]

The logical flow for addressing a stalled amidation reaction is depicted below.

Troubleshooting_Stalled_Reaction Start Stalled Amidation Reaction CheckActivation Is the carboxylic acid fully activated? Start->CheckActivation IncreaseTemp Increase Temperature CheckActivation->IncreaseTemp No CheckNucleophilicity Is the amine sufficiently nucleophilic? CheckActivation->CheckNucleophilicity Yes ChangeReagent Use a more potent coupling reagent IncreaseTemp->ChangeReagent Success Reaction Proceeds IncreaseTemp->Success ChangeReagent->Success IncreaseEquivalents Increase equivalents of amine CheckNucleophilicity->IncreaseEquivalents No CheckEquilibrium Is the reaction at equilibrium? CheckNucleophilicity->CheckEquilibrium Yes AlternativeRoute Consider an alternative synthetic route IncreaseEquivalents->AlternativeRoute IncreaseEquivalents->Success AlternativeRoute->Success RemoveByproduct Actively remove byproduct (e.g., water) CheckEquilibrium->RemoveByproduct Yes RemoveByproduct->Success

Caption: Troubleshooting a Stalled Amidation Reaction.

References

Technical Support Center: Greener Synthesis of 6-Methyl-4-phenyl-2-chromanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for greener chemistry approaches to the synthesis of 6-Methyl-4-phenyl-2-chromanol. This document is designed for researchers, chemists, and drug development professionals seeking to implement more sustainable, efficient, and environmentally benign methodologies in their work. We will move beyond simple protocols to explore the causality behind experimental choices, providing you with the robust knowledge needed to troubleshoot and optimize your syntheses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the adoption of green chemistry principles for the synthesis of this compound and related chromene derivatives.

Q1: What are the primary greener chemistry strategies applicable to this compound synthesis?

A1: The core of greening this synthesis involves replacing traditional methods that often rely on hazardous solvents and stoichiometric reagents with more sustainable alternatives. Key strategies include the use of alternative energy sources, eco-friendly solvents, and recyclable catalysts.[1][2] Innovative methods such as microwave irradiation, ultrasound-assisted synthesis, mechanochemistry (solvent-free grinding), and photocatalysis are at the forefront of this shift, offering benefits in scalability, cost-effectiveness, and ease of purification.[1][3][4]

Q2: How does microwave irradiation enhance the reaction compared to conventional heating?

A2: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat.[5] This process, known as dielectric heating, results in rapid and uniform heating of the reaction mixture, often leading to dramatic acceleration of reaction rates, reduced side-product formation, and higher yields compared to conventional heating methods.[5][6] For chromene synthesis, this can reduce reaction times from several hours to mere minutes.[7]

Q3: What is the mechanism behind ultrasound-assisted synthesis, and what are its advantages?

A3: Ultrasound-assisted synthesis employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the reaction medium—the formation, growth, and implosive collapse of microscopic bubbles.[8] This collapse generates localized hot spots with extreme temperatures and pressures, creating immense shear forces and microjets. This enhances mass transfer and dramatically increases the reactivity of the chemical species, leading to milder reaction conditions, shorter reaction times, and improved yields.[9][10][11]

Q4: Can this synthesis be performed without any solvent?

A4: Yes, solvent-free synthesis is a key goal of green chemistry and is highly applicable to chromene derivatives.[12] Two primary approaches are:

  • Thermal Method: Heating a neat mixture of the reactants with a suitable catalyst. Many solid-supported or nanocatalysts are effective under these conditions.[13]

  • Mechanochemistry: Using mechanical force, typically in a ball mill, to induce a chemical reaction between solid reactants.[14] This method, sometimes with liquid-assisted grinding (LAG) using a minimal amount of liquid, avoids bulk solvents entirely, significantly reducing waste.[15]

Q5: What types of catalysts are considered "green" for this synthesis?

A5: Green catalysts are characterized by their efficiency, selectivity, and, crucially, their reusability and low toxicity. For chromene synthesis, this includes:

  • Heterogeneous Catalysts: Solid catalysts like metal oxides (e.g., ZnO, TiO2), supported metals on magnetic nanoparticles, or functionalized polymers that can be easily filtered or magnetically separated from the reaction mixture and reused for multiple cycles.[4][13][16]

  • Natural and Waste-Derived Catalysts: Biodegradable and readily available catalysts, such as chicken eggshell waste, have been successfully used for the synthesis of 2-amino-4H-chromenes, demonstrating high efficacy under solvent-free conditions.[17]

  • Organocatalysts: Metal-free small organic molecules that can catalyze the reaction, avoiding the use of potentially toxic and expensive heavy metals.[18][19]

Part 2: Troubleshooting and Optimization Guide

This guide provides solutions to common experimental issues encountered during the greener synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Scientific Explanation & Recommended Solution
Ineffective Catalyst Activity The chosen catalyst may have low intrinsic activity for the specific substrates or may be poisoned by impurities. Solution: Screen a panel of catalysts (e.g., Lewis acids like Yb(OTf)₃, heterogeneous catalysts like nano-CuFe₂O₄@SO₃H, or organocatalysts).[4][20] Ensure the catalyst is properly activated and not expired. Verify catalyst loading; too little may result in incomplete conversion, while too much can sometimes promote side reactions.[21]
Suboptimal Reaction Conditions Greener methods like microwave and ultrasound are highly sensitive to parameters. Solution: Systematically optimize the reaction conditions. For microwave synthesis, vary the temperature (100-140 °C) and irradiation time (5-20 min).[7] For ultrasound, optimize the frequency and temperature of the ultrasonic bath.[10] Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress and identify the optimal endpoint before product degradation occurs.[22]
Impure Reagents or Starting Materials Impurities in the starting phenol, aldehyde, or ketone can inhibit the catalyst or lead to unwanted side reactions, consuming reactants.[23] Solution: Purify reagents before use via recrystallization or distillation. Ensure solvents (if used) are dry and of appropriate grade. Confirm the purity of your starting materials via NMR or GC-MS.[22]
Losses During Work-up & Purification The product may be lost during extraction, washing, or chromatography steps. Solution: Minimize transfers between glassware. Ensure complete extraction by using an appropriate solvent and performing multiple extractions. When rinsing drying agents or filtering, use fresh solvent in small portions. If the product is a solid, prioritize recrystallization over chromatography to minimize losses on the stationary phase.[22]

Problem 2: Significant Impurity Formation

Possible Cause Scientific Explanation & Recommended Solution
Undesired Side Reactions The reaction conditions (e.g., high temperature) or catalyst may be promoting competing reaction pathways, such as self-condensation of the aldehyde or undesired cyclizations. Solution: Lower the reaction temperature to favor the thermodynamically more stable product. Screen for a more selective catalyst that preferentially catalyzes the desired transformation.[18] For example, some catalysts may promote retro-aldol cleavage, which can be mitigated by reducing catalyst concentration.[20]
Product Decomposition Chromene derivatives can be sensitive to prolonged heating or acidic/basic conditions, leading to degradation. Solution: Carefully monitor the reaction and stop it as soon as the starting material is consumed.[22] Ensure that the work-up procedure is performed promptly and under neutral conditions if possible. Store the purified product in a cool, dark place.

Problem 3: Catalyst Deactivation & Poor Reusability

Possible Cause Scientific Explanation & Recommended Solution
Catalyst Poisoning Trace impurities (e.g., sulfur compounds, water) in the reactants or solvent can irreversibly bind to the active sites of the catalyst, rendering it inactive.[24] Solution: Use highly purified reagents and solvents. If a specific poison is suspected, incorporate a purification step for the feedstock before it enters the reactor.
Fouling or Coking Carbonaceous materials or polymeric byproducts can deposit on the surface of a heterogeneous catalyst, blocking active sites.[24] Solution: After each run, wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethanol, acetone) to remove adsorbed species. If severe coking has occurred, controlled calcination (heating in air) may be necessary to burn off the carbon deposits, though this risks thermal degradation (sintering) of the catalyst.
Leaching of Active Species For supported catalysts, the active metal or ligand may detach from the solid support and dissolve into the reaction medium. Solution: Perform a hot filtration test: run the reaction for a short time, filter the solid catalyst while the mixture is still hot, and then allow the filtrate to react further. If the reaction continues, leaching is occurring.[4] To mitigate this, strengthen the linkage between the active species and the support or choose a more robust support material.

Part 3: Experimental Protocols & Data

Visualized Workflow: Troubleshooting Low Product Yield

G start Low Product Yield cause1 Check Catalyst Activity start->cause1 cause2 Optimize Reaction Conditions start->cause2 cause3 Verify Reagent Purity start->cause3 cause4 Review Work-up/Purification start->cause4 sol1a Screen Different Catalysts cause1->sol1a sol1b Verify Catalyst Loading & Ensure Freshness cause1->sol1b sol2a Adjust Temperature & Reaction Time cause2->sol2a sol2b Monitor with TLC cause2->sol2b sol3a Purify Starting Materials cause3->sol3a sol3b Check Stoichiometry cause3->sol3b sol4a Minimize Transfers cause4->sol4a sol4b Prioritize Recrystallization cause4->sol4b

Caption: A troubleshooting workflow for addressing low product yield.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

This protocol is a generalized procedure based on the multicomponent synthesis of chromene derivatives using a recyclable magnetic nanocatalyst.[13]

Reactants:

  • 4-Methylphenol (1 mmol)

  • Cinnamaldehyde (1 mmol)

  • Magnetic Nanoparticle Catalyst (e.g., MNPs@Cu, specified mol%)[13]

Procedure:

  • Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-methylphenol (1 mmol), cinnamaldehyde (1 mmol), and the magnetic nanocatalyst.

  • Reaction: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 90-120 °C) for 10-15 minutes.[13]

  • Monitoring: After the initial time, cool the vessel to room temperature and take a small aliquot to monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). If the starting material is still present, irradiate for an additional 5 minutes.

  • Work-up: Once the reaction is complete, add 10 mL of ethyl acetate to the vessel and stir. Use an external magnet to hold the catalyst to the side of the vessel and decant the organic solution.

  • Purification: Wash the organic solution with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield pure this compound.

  • Catalyst Recovery: Wash the recovered magnetic catalyst with ethanol (3 x 5 mL) and dry it in an oven for reuse.

Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Media

This protocol adapts general procedures for ultrasound-assisted synthesis of heterocyclic compounds in water, a green solvent.[11][25]

Reactants:

  • 4-Methylphenol (1 mmol)

  • Cinnamaldehyde (1 mmol)

  • Catalyst (e.g., Morpholine, 10 mol%)[11][25]

  • Deionized Water (5 mL)

Procedure:

  • Preparation: In a 25 mL round-bottom flask, combine 4-methylphenol (1 mmol), cinnamaldehyde (1 mmol), morpholine (0.1 mmol), and deionized water (5 mL).

  • Reaction: Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is at the same level as the reaction mixture. Irradiate with ultrasound at a constant temperature (e.g., 50-60 °C) for 30-60 minutes.

  • Monitoring: Periodically pause the irradiation and check the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate out of the aqueous medium.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water (3 x 10 mL) to remove the catalyst and any water-soluble impurities. Dry the product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Data Summary: Comparison of Greener Synthesis Methods for Chromenes
MethodTypical CatalystSolventEnergy SourceReaction TimeTypical Yield (%)Reference(s)
Microwave-Assisted In(OTf)₃, Piperidine, NanoparticlesEthanol or Solvent-FreeMicrowave Irradiation5-20 min85-99%[3]
Ultrasound-Assisted Morpholine, Sm(ClO₄)₃Water, EthanolAcoustic Cavitation15-60 min80-95%[9][10][25]
Photocatalysis WO₃/ZnO@NH₂-EY, TiO₂-AgSolvent-FreeVisible Light (LED)1-3 hours90-98%[4][16]
Mechanochemistry None (grinding)Solvent-Free (LAG)Mechanical Force30-120 minHigh[14][15][26]
Green Catalyst Chicken Eggshell WasteSolvent-FreeConventional Heating15-30 min80-97%[17]
Visualized Mechanism: Plausible Pathway for Chromene Synthesis

The synthesis of the target molecule can proceed via a condensation reaction. A related and well-understood green synthesis is the three-component reaction to form 2-amino-4H-chromenes, whose mechanism provides a valid model for the key bond-forming steps.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization A Aldehyde + Malononitrile B Knoevenagel Adduct A->B Base Catalyst D Intermediate Adduct B->D Base Catalyst C Phenol Derivative C->D Base Catalyst E Final Chromene Product D->E Tautomerization & Ring Closure

Caption: A plausible mechanism for multicomponent chromene synthesis.

References

Optimizing temperature and reaction time for chromanol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromanol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize chromanol derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on optimizing temperature and reaction time.

Introduction: The Critical Role of Temperature and Time in Chromanol Synthesis

The synthesis of the chromanol ring is a cornerstone in the preparation of numerous biologically active molecules, including vitamin E analogues and various therapeutic agents.[1][2] The core of this synthesis often involves an acid-catalyzed intramolecular hydroalkoxylation, a reaction that is highly sensitive to temperature and reaction time.[3][4] Inadequate control over these parameters can lead to low yields, the formation of unwanted side products, and purification challenges. This guide will provide you with the expertise to navigate these complexities and achieve optimal results in your chromanol synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for acid-catalyzed chromanol synthesis?

A1: The most common route to a chromanol ring involves the acid-catalyzed reaction of a phenol or hydroquinone with an appropriate isoprenoid side chain precursor, such as an allylic alcohol. The reaction proceeds in two key steps:

  • Friedel-Crafts Alkylation: The acid catalyst activates the allylic alcohol, making it susceptible to electrophilic attack by the electron-rich aromatic ring of the phenol. This forms a C-C bond and creates an intermediate with the isoprenoid chain attached to the aromatic ring.[4][5]

  • Intramolecular Hydroalkoxylation (Cyclization): The phenolic hydroxyl group then attacks the double bond of the newly attached side chain in an intramolecular fashion. This cyclization step, also promoted by the acid catalyst, forms the characteristic six-membered heterocyclic ring of the chromanol.[3][4][6]

Below is a diagram illustrating this general mechanism.

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Intramolecular Hydroalkoxylation Phenol Phenol Intermediate Intermediate Phenol->Intermediate Electrophilic Aromatic Substitution Allylic_Alcohol Allylic_Alcohol Allylic_Alcohol->Intermediate H+ Catalyst Cyclization Cyclization Intermediate->Cyclization Intramolecular Attack Chromanol Chromanol Cyclization->Chromanol H+ Catalyst

Caption: General mechanism of acid-catalyzed chromanol synthesis.

Q2: How does temperature affect the yield and purity of my chromanol product?

A2: Temperature is a critical parameter in chromanol synthesis that directly influences both reaction rate and selectivity.

  • Low Temperatures: At lower temperatures, the reaction rate will be slow, potentially leading to incomplete conversion of starting materials even after extended reaction times. This will result in a lower yield of the desired chromanol.

  • Optimal Temperatures: There is typically an optimal temperature range where the rate of the desired intramolecular cyclization is maximized relative to side reactions. This range will vary depending on the specific substrates, catalyst, and solvent used.

  • High Temperatures: Excessively high temperatures can be detrimental. While they increase the overall reaction rate, they can also promote undesirable side reactions such as:

    • Decomposition: Starting materials, intermediates, or the final chromanol product may degrade at elevated temperatures.

    • Formation of Byproducts: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of impurities. A common side product is the open-chain ether, which may be an intermediate that fails to cyclize.[7] In some cases, intermolecular reactions can also occur, leading to polymeric materials.

Therefore, it is crucial to carefully optimize the reaction temperature to achieve a balance between a reasonable reaction rate and high selectivity for the desired chromanol.

Q3: What is the typical range for reaction time, and how do I know when my reaction is complete?

A3: The optimal reaction time is intrinsically linked to the reaction temperature. A higher temperature will generally require a shorter reaction time, while a lower temperature will necessitate a longer one. Typical reaction times for chromanol synthesis can range from a few hours to overnight.

The best way to determine the optimal reaction time is to monitor the progress of the reaction using an appropriate analytical technique, such as:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively track the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the consumption of reactants and the formation of the product, allowing for a more precise determination of reaction completion.

It is advisable to quench the reaction once the starting material has been consumed to prevent the formation of degradation products from prolonged exposure to the reaction conditions.

Troubleshooting Guide

Problem 1: Low or No Yield of Chromanol Product
Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Temperature 1. Increase Temperature: If the reaction is sluggish, gradually increase the temperature in 10-20°C increments. 2. Decrease Temperature: If significant byproduct formation is observed, try running the reaction at a lower temperature for a longer period.Reaction kinetics are highly temperature-dependent. Increasing the temperature provides more energy to overcome the activation barrier, while decreasing it can favor the desired reaction pathway over side reactions with higher activation energies.
Insufficient Reaction Time Monitor the reaction progress using TLC or HPLC and extend the reaction time until the starting materials are consumed.The reaction may simply not have had enough time to go to completion at the given temperature.
Catalyst Inactivity 1. Use a Fresh Batch of Catalyst: Acid catalysts can degrade over time. 2. Increase Catalyst Loading: A higher concentration of the catalyst can increase the reaction rate. 3. Screen Different Catalysts: Some reactions may require a stronger or weaker acid catalyst for optimal performance.The catalyst is essential for activating the substrates. Inactive or insufficient catalyst will result in a slow or stalled reaction.
Poor Quality of Starting Materials Ensure that your phenol/hydroquinone and allylic alcohol are pure and dry. Impurities can inhibit the catalyst or participate in side reactions.Impurities can act as catalyst poisons or lead to the formation of a complex mixture of products, reducing the yield of the desired chromanol.
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps Scientific Rationale
Reaction Temperature is Too High Lower the reaction temperature. This may require a longer reaction time to achieve full conversion.High temperatures can promote side reactions such as elimination, rearrangement, or decomposition, which compete with the desired cyclization.[8]
Incorrect Reaction Time Quench the reaction as soon as the starting material is consumed. Over-running the reaction can lead to product degradation.The desired chromanol product may not be stable under the reaction conditions for extended periods, leading to the formation of degradation products.
Friedel-Crafts Side Reactions 1. Modify the Catalyst: A less active Lewis acid might reduce unwanted Friedel-Crafts alkylations. 2. Change the Order of Addition: In some cases, adding the phenol slowly to a mixture of the catalyst and allylic alcohol can minimize side reactions.The initial Friedel-Crafts alkylation can sometimes lead to multiple alkylations on the aromatic ring, especially with highly activated phenols.[5][9][10][11]
Formation of Open-Chain Intermediate 1. Increase Reaction Temperature or Time: The cyclization of the open-chain intermediate to the chromanol may be slow. 2. Use a Stronger Acid Catalyst: A more potent catalyst can facilitate the intramolecular hydroalkoxylation.The formation of the chromanol ring is a distinct step that may have a higher activation energy than the initial C-C bond formation.[7]

Experimental Protocols

General Procedure for the Synthesis of a Substituted Chromanol

This protocol is a general guideline and may require optimization for your specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol or hydroquinone (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, toluene, or hexane).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, triflic acid, or a Lewis acid like BF₃·OEt₂) (0.1-1.0 equivalents) to the stirred solution.

  • Substrate Addition: Slowly add the allylic alcohol (1.0-1.2 equivalents) to the reaction mixture at room temperature or a pre-determined optimal temperature.

  • Reaction: Heat the reaction mixture to the optimized temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired chromanol.

Data Presentation

The following table provides a summary of typical reaction conditions for the synthesis of chromanols and related compounds, highlighting the impact of temperature and time on the outcome.

Reactants Catalyst Solvent Temperature (°C) Time (h) Yield (%) Key Observations Reference
2'-Hydroxyacetophenone + AldehydeDIPAEthanol160-170 (MW)117-88Yield is highly dependent on the substituents on the acetophenone.[8][12]
Phenol + Allylic AlcoholGold(I) ComplexDichloromethane50-6018-19~65Lower temperatures lead to the formation of the Friedel-Crafts intermediate without cyclization.[4][13][14]
Trimethylhydroquinone + GeraniolAlPMo₁₂O₄₀/CarbonHexane1101~99At this temperature, the chromanol is the sole product. Lower temperatures yield a mixture with the open-chain intermediate.[7]
o-Hydroxy Benzyl Alcohol + AlkeneTriflimideDichloromethaneRoom Temp2~73Mild conditions for the synthesis of chromane derivatives.[15]

Visualization of Key Relationships

G cluster_0 Reaction Parameters cluster_1 Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Increases rate, but can decrease yield if too high Purity Purity Temp->Purity High temps can decrease purity Side_Products Side Products Temp->Side_Products High temps favor side reactions Time Reaction Time Time->Yield Longer time can increase conversion, but also degradation Yield->Purity

References

Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of Chromanols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of chromanols. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of lipophilic antioxidants, which includes tocopherols and tocotrienols (Vitamin E isomers). Achieving adequate resolution between these structurally similar isomers can be a significant challenge.

This document provides in-depth, field-proven insights in a comprehensive question-and-answer format. We will explore the causality behind common chromatographic problems and offer systematic, self-validating protocols to diagnose and resolve them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Fundamental Resolution Problems

Question 1: Why am I seeing poor or no separation between my chromanol isomers (e.g., β- and γ-tocopherols)?

Answer: Poor resolution between chromanol isomers is a frequent challenge, primarily because they are structurally very similar, often differing only by the number and position of methyl groups on the chromanol ring.[1] The key to separating them lies in maximizing the subtle differences in their interactions with the stationary and mobile phases.

Underlying Causes & Systematic Solutions:

  • Inappropriate Column Chemistry: The choice of stationary phase is the most critical factor.[2] Chromanols are typically analyzed using either normal-phase (NP) or reversed-phase (RP) HPLC.[1]

    • Normal-Phase (NP-HPLC): NP columns, such as silica or diol, are often superior for separating positional isomers like β- and γ-tocopherols, which can be difficult to resolve on standard C18 columns.[3] NP-HPLC relies on polar interactions, and the subtle differences in the polarity of the chromanol ring isomers can be exploited.

    • Reversed-Phase (RP-HPLC): While widely used, standard C18 columns may not provide sufficient selectivity. The hydrophobic phytyl tail dominates retention, often causing the isomers to co-elute.

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the elution strength and selectivity of the separation.[4]

    • For NP-HPLC: The mobile phase is typically a non-polar solvent like n-hexane with a small amount of a polar modifier, such as isopropanol or ethanol.[5] The type and percentage of the alcohol modifier are critical for achieving separation.

    • For RP-HPLC: A mixture of organic solvents like methanol, acetonitrile, and water is common. The choice of organic solvent can significantly impact selectivity. Methanol and acetonitrile have different solvent properties and will interact differently with the analytes and the stationary phase.

**dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Troubleshooting workflow for poor isomer resolution.

Question 2: My peaks are broad and tailing. What is causing this and how can I fix it?

Answer: Peak tailing is a common issue that degrades resolution and compromises accurate quantification.[6] It is often caused by secondary interactions between the analyte and the stationary phase or by issues outside the column itself.

Underlying Causes & Systematic Solutions:

  • Secondary Silanol Interactions (Primary Cause for Tailing): Standard silica-based columns have residual silanol groups (-Si-OH) on their surface.[7] The slightly acidic hydroxyl group on the chromanol ring can interact strongly with these silanols, leading to peak tailing.

    • Solution 1: Use an End-Capped Column: Modern, high-purity, end-capped columns (like C18 or C8) are designed to have minimal accessible silanols, which significantly reduces these secondary interactions.[8]

    • Solution 2: Mobile Phase pH Adjustment (RP-HPLC): For RP-HPLC, adding a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress the ionization of the silanol groups, thereby minimizing interactions and improving peak shape.[9]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[7]

    • Solution: Perform a dilution series (e.g., dilute your sample 5-fold and 10-fold) and inject again. If peak shape improves, you were overloading the column. Reduce your sample concentration or injection volume accordingly.

  • Extra-Column Effects (Dead Volume): Peak broadening and tailing affecting all peaks, especially early eluting ones, can be a sign of excessive dead volume in the system.[9] This can be caused by using tubing with too large an internal diameter or by improper connections between the tubing and the column.

    • Solution: Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005"). Check that all fittings are correctly installed and that the ferrule is properly seated to avoid gaps.

Problem Likely Cause Recommended Action Expected Outcome
Tailing on All Peaks Extra-column dead volume or column failure.1. Check tubing and fittings for proper installation.[9] 2. Replace the guard column. 3. Flush or replace the analytical column.[7]Symmetrical peaks for all analytes.
Tailing on Chromanol Peaks Only Secondary interactions with silanols.1. Switch to a modern, end-capped column.[8] 2. Add 0.1% acid (e.g., formic acid) to the mobile phase (RP-HPLC).[10]Sharper, more symmetrical peaks.
Broad, Rounded Peaks Mass overload.1. Reduce sample concentration by 5-10x.[7] 2. Decrease injection volume.Sharper peaks with improved height.
Category 2: Method Optimization & Stability

Question 3: My retention times are drifting between injections. What could be the cause?

Answer: Retention time instability is a critical issue that affects the reliability and reproducibility of your analysis. It usually points to a lack of equilibrium in the system or changes in the mobile phase or column conditions.

Underlying Causes & Systematic Solutions:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. Any changes in the mobile phase composition on the column surface will cause retention times to shift.

    • Solution: Always flush the column with at least 10-20 column volumes of the mobile phase before the first injection. When changing mobile phases, ensure the system is thoroughly flushed. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Instability or Inaccurate Preparation:

    • Volatile Solvents (NP-HPLC): Solvents like n-hexane can evaporate over time, changing the mobile phase composition and affecting retention.

    • Inaccurate Mixing: If preparing the mobile phase manually, small errors in measurement can lead to run-to-run variability.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[11] If using a gradient pump to mix solvents online, ensure the pump's proportioning valves are functioning correctly. Premixing solvents can sometimes improve reproducibility.

  • Temperature Fluctuations: Column temperature is a critical parameter that affects solvent viscosity and analyte retention.[12] Even small changes in ambient lab temperature can cause retention times to drift.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30 °C or 40 °C).[13] This will ensure consistent retention times and improve overall method robustness. Increasing temperature generally leads to shorter retention times.[14]

**dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Diagnostic workflow for retention time instability.

Question 4: I am observing extra peaks in my chromatogram that are not in my standard. Could my chromanols be degrading?

Answer: Yes, on-column degradation is a real possibility, especially for sensitive compounds like chromanols, which are susceptible to oxidation and hydrolysis.[15][16] The active surface of the HPLC column can sometimes catalyze degradation reactions.

Underlying Causes & Systematic Solutions:

  • Oxidation: Chromanols are potent antioxidants and can be easily oxidized, especially in the presence of trace metals in the HPLC system or on the column packing material.

    • Solution 1: Use Antioxidants: Prepare samples in a solvent containing a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to protect them from oxidation prior to injection.[17][18]

    • Solution 2: Use High-Purity Solvents: Ensure you are using high-purity, HPLC-grade solvents to minimize contaminants.

  • Hydrolytic Degradation on Column: The silica surface of the column can be hydrolytically active, especially at pH extremes.[16]

    • Solution: Consider using a column with a less active surface, such as one based on silica-hydride, if degradation is suspected.[16] Also, ensure the mobile phase pH is within the stable range for your column (typically pH 2-8).

Experimental Protocol: Diagnosing On-Column Degradation

  • Prepare a Fresh Standard: Dissolve your chromanol standard in the mobile phase and inject it immediately.

  • Incubate and Inject: Let the same standard solution sit in the autosampler for a few hours and inject it again. Compare the chromatograms to see if new peaks have appeared or if the main peak area has decreased.

  • Vary Residence Time: Change the flow rate of your method. If degradation is happening on the column, a slower flow rate (longer residence time) should result in more degradation products, while a faster flow rate should show less.[15]

Category 3: Chiral Separations

Question 5: I need to separate chromanol enantiomers (e.g., RRR-α-tocopherol from synthetic all-rac-α-tocopherol). How should I approach this?

Answer: Separating enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP).[19] Enantiomers have identical properties in a non-chiral environment, so a standard C18 or silica column will not separate them.[2]

Core Strategy & Methodology:

  • Column Selection is Key: The success of a chiral separation is almost entirely dependent on the choice of the CSP.[20] Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are widely used and have proven effective for a broad range of compounds, including chromanols.[2][21]

  • Mode of Separation: Chiral separations are most often performed using normal-phase chromatography.[21] The mobile phase typically consists of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (isopropanol or ethanol).

  • Method Development:

    • Screening: Begin by screening several different polysaccharide-based CSPs with a standard mobile phase, such as 90:10 n-Hexane:Isopropanol.[2]

    • Optimization: Once partial separation is achieved on a column, optimize the resolution by systematically adjusting the percentage of the alcohol modifier. The type of alcohol can also have a significant effect on selectivity.

    • Temperature: Temperature can influence the conformation of the chiral selector and the analyte, affecting the separation. Test different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum.

Experimental Protocol: Initial Screening for Chiral Chromanol Separation

  • Select Columns: Choose 2-3 different polysaccharide-based chiral columns (e.g., one cellulose-based, one amylose-based).

  • Prepare Mobile Phase: Start with a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol.

  • Equilibrate: Equilibrate the first column at a flow rate of 1.0 mL/min until the baseline is stable.

  • Inject Sample: Inject a racemic standard of the chromanol.

  • Evaluate: If no separation is observed, repeat the process with a mobile phase of 90:10 (v/v) n-Hexane:Ethanol.

  • Repeat: Test the other selected columns using the same procedure.

This systematic screening process is the most efficient way to identify a suitable CSP for your specific chromanol enantiomers.[20]

References

Technical Support Center: Automated Optimization of Multi-Step Chromanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the automated optimization of multi-step chromanol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging automated synthesis platforms to accelerate their discovery and development workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the robustness and success of your automated chromanol synthesis campaigns.

Section 1: Troubleshooting Guide

This section provides detailed solutions to common problems encountered during the automated multi-step synthesis of chromanols. Each issue is analyzed from a mechanistic perspective to help you not only solve the immediate problem but also to build a deeper understanding of your automated system.

T-01: Low Yield or Incomplete Conversion in the Chromanol Ring-Forming Step

Question: My automated synthesis of the chromanol ring, particularly through Friedel-Crafts alkylation or cyclization of a hydroquinone intermediate, is showing low yield and incomplete conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Low yield in the crucial ring-forming step of chromanol synthesis is a common challenge that can often be traced back to several factors, especially in a continuous flow or automated batch setup.

Possible Causes & Solutions:

  • Catalyst Deactivation: The Lewis or Brønsted acid catalysts typically used in Friedel-Crafts reactions are susceptible to deactivation.[1][2][3][4][5]

    • Troubleshooting:

      • Moisture Scavenging: Ensure rigorous exclusion of moisture from your reagents and solvents. Water can hydrolyze and deactivate many Lewis acids. Implement an in-line drying column or use anhydrous solvents.

      • Catalyst Screening: Not all catalysts are created equal. Screen a panel of catalysts with varying strengths and sensitivities to impurities. For instance, Sc(OTf)₃ has shown high efficiency in asymmetric Friedel-Crafts alkylation for chroman synthesis.[6]

      • Packed-Bed Reactor Considerations: If using a packed-bed reactor for a solid-supported catalyst, channeling or bed compaction can lead to poor mass transfer. Periodically check for pressure increases across the reactor and consider periodic back-flushing or catalyst regeneration cycles.

  • Sub-optimal Reaction Temperature: Temperature control is critical for both reaction rate and selectivity.

    • Troubleshooting:

      • Temperature Screening: Utilize the automated platform to screen a range of temperatures. While higher temperatures can increase reaction rates, they may also promote side reactions or catalyst degradation. An optimal temperature profile is key.[7]

      • Exotherm Management: In flow chemistry, the high surface-area-to-volume ratio allows for excellent heat exchange. However, highly exothermic reactions can still create localized hot spots. Ensure your reactor has adequate temperature monitoring and control.

  • Inefficient Mixing: In a flow setup, inefficient mixing of reagent streams can lead to localized concentration gradients and incomplete reaction.

    • Troubleshooting:

      • Static Mixers: Incorporate static mixers before the reactor to ensure homogeneous mixing of the reagent streams.

      • Flow Rate Optimization: Adjust the flow rates to promote turbulence, which can enhance mixing. However, be mindful of the impact on residence time.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired chromanol.

    • Troubleshooting:

      • In-line Analysis: Employ in-line analytical techniques such as FTIR or Raman spectroscopy to monitor the formation of key intermediates and byproducts in real-time.[][9] This can provide valuable insights into the reaction kinetics and help identify conditions that favor the desired product.

      • Stoichiometry Optimization: Use the automation platform to precisely control and optimize the stoichiometry of your reactants. An excess of one reagent may favor a side reaction.

T-02: Poor Stereoselectivity in Asymmetric Chromanol Synthesis

Question: I am performing an enantioselective chromanol synthesis using a chiral catalyst, but the stereoselectivity of the product is low. How can I improve this?

Answer:

Achieving high stereoselectivity in automated asymmetric synthesis requires careful control over several experimental parameters.

Possible Causes & Solutions:

  • Sub-optimal Temperature: Temperature can significantly impact the conformational flexibility of the catalyst-substrate complex, which in turn affects stereoselectivity.

    • Troubleshooting:

      • Low-Temperature Screening: Screen a range of lower temperatures. Often, lower temperatures lead to a more ordered transition state and higher enantioselectivity, albeit at the cost of a slower reaction rate. Your automated platform should allow for precise temperature control to find the optimal balance.[7]

  • Incorrect Solvent Choice: The solvent can influence the solubility of the catalyst and reactants, as well as the stability of the transition state.

    • Troubleshooting:

      • Solvent Screening: Dedicate a set of experiments on your automated platform to screen a variety of solvents with different polarities and coordinating abilities. Non-coordinating solvents are often preferred in asymmetric catalysis to avoid interference with the catalyst.

  • Catalyst and Ligand Choice: The choice of chiral catalyst and ligand is paramount for achieving high stereoselectivity.

    • Troubleshooting:

      • Ligand Screening: If using a metal-based catalyst, screen a library of chiral ligands. Small changes in the ligand structure can have a profound impact on the stereochemical outcome.

      • Catalyst Loading Optimization: The catalyst loading can sometimes influence stereoselectivity. Use your automated system to screen a range of catalyst concentrations.

T-03: Reactor Clogging and Pressure Buildup

Question: My continuous flow reactor is experiencing frequent clogging and pressure increases, leading to system shutdown. What are the common causes and how can I prevent this?

Answer:

Reactor clogging is a frequent issue in continuous flow chemistry, often caused by the precipitation of materials out of the reaction stream.[10]

Possible Causes & Solutions:

  • Poor Solubility of Reagents, Intermediates, or Products: If any component in the reaction mixture has poor solubility in the chosen solvent system, it can precipitate and block the reactor channels.

    • Troubleshooting:

      • Solubility Studies: Before running the automated synthesis, perform solubility tests for all starting materials, known intermediates, and the final product in the reaction solvent at the intended operating temperatures.

      • Solvent Optimization: If solubility is an issue, consider using a co-solvent to improve it. However, be sure to evaluate the impact of the co-solvent on the reaction itself.[11][12]

      • Telescoped Reactions: In a multi-step synthesis, byproducts from a previous step can sometimes precipitate in a subsequent step.[3][13] Consider in-line purification or solvent exchange between steps if this is a concern.[14][15][16][17]

  • Formation of Solid Byproducts: Some reactions can generate insoluble byproducts that lead to clogging.

    • Troubleshooting:

      • Reaction Monitoring: Use in-line monitoring to detect the formation of solids.

      • Quenching Strategy: Design an effective in-line quenching step that dissolves any solid byproducts before they can accumulate.[11][12]

  • Handling of Solid Reagents or Catalysts: Pumping slurries of solid reagents or catalysts can be challenging and can lead to blockages.

    • Troubleshooting:

      • Packed-Bed Reactors: For solid catalysts, using a packed-bed reactor is often a more robust solution than pumping a slurry.[18]

      • Solid-Supported Reagents: Consider using solid-supported reagents that can be packed into a column, allowing the reaction to proceed as the solution flows through.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions about the setup, optimization, and execution of automated multi-step chromanol synthesis.

Q1: What are the key considerations when selecting a synthetic route for automated chromanol synthesis?

A1: When adapting a chromanol synthesis for automation, consider the following:

  • Reaction Compatibility: Choose reactions that are known to be robust and high-yielding. For example, the synthesis of the vitamin E chromanol ring often involves the condensation of trimethylhydroquinone with isophytol.[19][20]

  • Reagent and Catalyst Form: Favor liquid reagents or those that are highly soluble in a suitable solvent. For catalysts, consider homogeneous catalysts that remain in solution or heterogeneous catalysts that can be used in a packed-bed reactor.

  • Number of Steps: While automation can handle multi-step sequences, fewer steps generally lead to higher overall yields and less complexity. Look for convergent synthetic routes where possible.[7]

  • Workup and Purification: Consider how intermediates and the final product will be purified. Routes that minimize the need for complex workups are ideal for automation. In-line separation techniques can be highly beneficial.[10]

Q2: What in-line analytical techniques are most suitable for monitoring chromanol synthesis?

A2: Several process analytical technology (PAT) tools can be integrated into your automated system for real-time reaction monitoring:

  • FTIR and Raman Spectroscopy: These techniques are excellent for monitoring the consumption of starting materials and the formation of products by tracking characteristic vibrational bands. They can provide real-time kinetic data.[][9]

  • UV-Vis Spectroscopy: If your reactants or products have a chromophore, UV-Vis spectroscopy can be a simple and effective way to monitor reaction progress.

  • NMR Spectroscopy: Benchtop NMR spectrometers can now be integrated into flow systems to provide detailed structural information on the components of the reaction mixture.[21]

  • Mass Spectrometry: In-line mass spectrometry can provide information on the molecular weight of the species in the reaction stream, helping to identify intermediates and byproducts.

Q3: How can I efficiently purify a library of chromanol derivatives synthesized using an automated platform?

A3: Automated purification is a critical part of the high-throughput synthesis workflow.

  • Automated HPLC and SFC: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the workhorses for purifying compound libraries.[22][23][24] Mass-directed fractionation is a powerful feature that allows for the collection of fractions based on the mass of the target compound.

  • Solid-Phase Extraction (SPE): For rapid cleanup, arrays of SPE cartridges can be used to remove common impurities.

  • Liquid-Liquid Extraction: Automated liquid-liquid extraction systems can be used for workup and initial purification steps.

Q4: What are the common sources of impurities in automated chromanol synthesis, and how can they be minimized?

A4: Impurities can arise from various sources in a multi-step synthesis.[][25]

  • Side Reactions: As discussed in the troubleshooting section, side reactions can generate impurities. Careful optimization of reaction conditions is key to minimizing these.

  • Incomplete Reactions: Unreacted starting materials and intermediates are common impurities. Drive reactions to completion by optimizing stoichiometry, temperature, and residence time.

  • Reagent Degradation: Some reagents may be unstable under the reaction conditions. Ensure the stability of all reagents before use.

  • Cross-Contamination: In a high-throughput system, there is a risk of cross-contamination between wells or reaction channels. Implement rigorous washing protocols between runs.

Q5: How should I approach solvent selection for a multi-step continuous flow synthesis of chromanols?

A5: Solvent selection in a telescoped continuous flow process is a critical decision.

  • Solvent Compatibility: Ideally, a single solvent that is suitable for all reaction steps is used to avoid the need for solvent exchange.[26]

  • Solvent Exchange: If different solvents are required for consecutive steps, in-line solvent exchange modules, such as membrane-based systems, can be employed.[14][16][17]

  • Green Solvents: Whenever possible, choose greener solvents to reduce the environmental impact of your synthesis.[26]

Section 3: Visualizations and Protocols

Diagrams

Workflow for Automated Multi-Step Chromanol Synthesis

Automated_Chromanol_Synthesis cluster_reagents Reagent Delivery cluster_synthesis Synthesis Module cluster_analysis_purification Analysis & Purification Reagent1 Reagent A (e.g., Hydroquinone) Mixer Static Mixer Reagent1->Mixer Reagent2 Reagent B (e.g., Isoprenoid side chain) Reagent2->Mixer Catalyst Catalyst Solution Catalyst->Mixer Reactor1 Reactor 1 (e.g., Friedel-Crafts Alkylation) Mixer->Reactor1 PAT In-line Analysis (FTIR/Raman) Reactor1->PAT Quench In-line Quench Reactor2 Reactor 2 (e.g., Cyclization) Quench->Reactor2 Purification Automated Purification (HPLC/SFC) Reactor2->Purification PAT->Quench Collection Fraction Collection Purification->Collection

Caption: Automated multi-step chromanol synthesis workflow.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low Yield Detected CheckConversion In-line analysis shows incomplete conversion? Start->CheckConversion CheckPurity Crude product shows significant impurities? CheckConversion->CheckPurity No CheckCatalyst Evaluate Catalyst: - Deactivation? - Optimal choice? CheckConversion->CheckCatalyst Yes IdentifyByproducts Identify Byproducts (LC-MS, NMR) CheckPurity->IdentifyByproducts Yes PurificationLoss Investigate Purification Step: - Method optimization - Product stability CheckPurity->PurificationLoss No OptimizeConditions Optimize Reaction Conditions: - Temperature - Residence Time - Stoichiometry CheckCatalyst->OptimizeConditions CheckMixing Improve Mixing: - Add static mixer - Adjust flow rates CheckCatalyst->CheckMixing ModifyConditions Modify conditions to suppress side reactions IdentifyByproducts->ModifyConditions

Caption: Troubleshooting decision tree for low yield.

Experimental Protocols

Protocol 1: Automated Screening of Reaction Conditions for Friedel-Crafts Alkylation

  • System Preparation:

    • Prime all pumps and lines with the appropriate anhydrous solvents.

    • Ensure the reactor is clean, dry, and brought to the starting temperature.

    • Calibrate all pumps for accurate flow rates.

  • Reagent Preparation:

    • Prepare stock solutions of the hydroquinone derivative, the isoprenoid alcohol, and the Lewis acid catalyst in the chosen anhydrous solvent.

    • Load the solutions into the appropriate reservoirs of the automated synthesis platform.

  • Experiment Design:

    • Use the platform's software to design a Design of Experiments (DoE) to screen for temperature, residence time, and stoichiometry.

    • Set the ranges for each parameter (e.g., Temperature: 0-60 °C; Residence Time: 5-30 minutes; Stoichiometry of Lewis Acid: 0.1-1.2 equivalents).

  • Execution:

    • Initiate the automated run. The platform will automatically adjust the pump flow rates and reactor temperature according to the DoE.

    • The reaction mixture is passed through an in-line analytical probe (e.g., FTIR) for real-time monitoring.

  • Quenching and Collection:

    • The output from the reactor is directed to an in-line quenching module (e.g., a stream of cooled, saturated sodium bicarbonate).

    • The quenched reaction mixture is then collected in a 96-well plate for subsequent analysis.

  • Analysis:

    • Analyze the collected samples by UPLC-MS to determine the conversion and yield for each set of reaction conditions.

    • Use the data to model the reaction space and identify the optimal conditions.

Protocol 2: Automated Purification of a Chromanol Library using Mass-Directed HPLC

  • System Preparation:

    • Equilibrate the preparative HPLC system with the starting mobile phase.

    • Ensure the fraction collector is properly aligned and configured.

  • Sample Preparation:

    • The crude reaction mixtures from the automated synthesis are dissolved in a suitable solvent (e.g., DMSO) in a 96-well plate.

  • Method Setup:

    • In the chromatography software, create a purification method specifying the gradient, flow rate, and column.

    • Enable mass-directed fraction collection and enter the molecular weight of the target chromanol derivative.

  • Execution:

    • Load the 96-well plate into the autosampler.

    • Start the automated purification sequence. The system will inject each sample, perform the chromatographic separation, and collect the fractions containing the target compound based on the mass spectrometer signal.

  • Post-Purification Processing:

    • The collected fractions are typically dried down in a centrifugal evaporator.

    • The purified compounds are then re-dissolved to a known concentration for biological screening and further analysis.

References

Technical Support Center: Enhancing the Stability of 6-Methyl-4-phenyl-2-chromanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methyl-4-phenyl-2-chromanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of this compound in solution. Understanding and mitigating degradation is critical for reliable experimental outcomes and the development of stable formulations.

Introduction to this compound Stability

This compound is a phenolic compound belonging to the chromanol class.[1] Its structure, featuring a hydroxyl group on an aromatic ring, makes it an effective antioxidant and radical scavenger.[1][2] However, this same reactive hydroxyl group also renders the molecule susceptible to degradation, particularly through oxidation.[1] This guide will address common stability challenges and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments with this compound.

Q1: My solution of this compound is changing color. What is happening and how can I prevent it?

A1: Cause and Prevention of Discoloration

A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is primarily due to the oxidation of the phenolic hydroxyl group, which can lead to the formation of quinone-like structures or other colored degradation products.[1]

Troubleshooting Steps:

  • Minimize Oxygen Exposure: Oxygen is a key driver of oxidation.[3]

    • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: If possible, prepare and handle your solutions in a glovebox or under a constant stream of inert gas.

    • Use Sealed Vials: Store solutions in tightly sealed vials with minimal headspace to reduce contact with air.

  • Control Light Exposure: UV and visible light can provide the energy to initiate and accelerate degradation reactions.[3]

    • Use Amber Vials: Store solutions in amber glass vials or wrap clear vials in aluminum foil to block light.

    • Work in a Dimly Lit Area: Minimize exposure to direct laboratory light during experiments.

  • Maintain Low Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation.[3]

    • Refrigerate or Freeze: Store stock solutions and even working solutions at low temperatures (2-8°C or -20°C) when not in use. Be mindful of the solvent's freezing point.

Q2: I'm observing a loss of potency or inconsistent results in my assays. Could this be related to the stability of this compound?

A2: Impact of Degradation on Biological Activity

Yes, a loss of potency is a direct consequence of the degradation of your compound. As this compound degrades, its concentration decreases, leading to weaker than expected effects in your assays. The appearance of degradation products can also sometimes interfere with analytical measurements or even exhibit their own biological activity, leading to confounding results.

Troubleshooting and Verification:

  • Implement a Stability-Indicating Analytical Method: A robust analytical method is crucial to monitor the integrity of your compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[4]

    • Your HPLC method should be able to separate the intact this compound from its potential degradation products.

    • Regularly check the purity of your stock and working solutions.

  • Perform Forced Degradation Studies: To understand the degradation profile of this compound, you can perform forced degradation studies.[5][6][7] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the resulting products.[6][7]

    • Common Stress Conditions:

      • Acid Hydrolysis: e.g., 0.1 M HCl at room temperature or slightly elevated temperature.

      • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature.

      • Oxidation: e.g., 3% hydrogen peroxide at room temperature.

      • Thermal Stress: Heating the solution (e.g., 60-80°C).

      • Photostability: Exposing the solution to UV and visible light.

Q3: What is the best solvent for dissolving and storing this compound to maximize its stability?

A3: Solvent Selection for Optimal Stability

The choice of solvent can significantly impact the stability of this compound.

  • Recommended Solvents:

    • Aprotic Organic Solvents: Solvents like acetonitrile, acetone, or ethyl acetate are generally good choices as they are less likely to participate in degradation reactions compared to protic solvents.

    • Ethanol or Methanol: If an alcohol is required, ensure it is of high purity and deoxygenated.

  • Solvents to Use with Caution:

    • Aqueous Solutions: Water can facilitate hydrolysis and oxidation, especially if the pH is not controlled. If you must use an aqueous buffer, ensure it is deoxygenated and consider the addition of antioxidants.

    • Chlorinated Solvents: Solvents like dichloromethane or chloroform can contain acidic impurities that may promote degradation.

  • pH Considerations: The stability of phenolic compounds can be pH-dependent.[8]

    • Acidic to Neutral pH: Generally, a slightly acidic to neutral pH (around 4-7) is preferable for stability.

    • Alkaline pH: Alkaline conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.

Q4: Can I add stabilizers to my solutions of this compound? If so, what do you recommend?

A4: Utilizing Antioxidants for Enhanced Stability

Adding a small amount of an antioxidant can significantly improve the stability of your this compound solutions by acting as a sacrificial agent that is preferentially oxidized.

  • Recommended Antioxidants:

    • Butylated Hydroxytoluene (BHT): A common and effective antioxidant for organic solutions. A typical concentration is 0.01-0.1%.

    • Ascorbic Acid (Vitamin C): Suitable for aqueous solutions. It is a potent oxygen scavenger.

    • Tocopherols (Vitamin E): Being structurally related, tocopherols are also excellent radical scavengers and can be used to protect your compound.[9]

  • Chelating Agents:

    • Ethylenediaminetetraacetic acid (EDTA): Trace metal ions can catalyze oxidation reactions.[8] Adding a chelating agent like EDTA (at a low concentration, e.g., 0.01%) can sequester these metal ions and improve stability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound
  • Solvent Preparation:

    • Choose a suitable solvent (e.g., HPLC-grade acetonitrile).

    • Place the desired volume of solvent in a flask and sparge with dry nitrogen or argon gas for 15-30 minutes.

    • If desired, add an antioxidant like BHT to a final concentration of 0.05% (w/v).

  • Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Under a gentle stream of inert gas, add the deoxygenated solvent to the compound.

    • Mix gently until fully dissolved. Sonication can be used if necessary, but avoid excessive heating.

  • Storage:

    • Transfer the solution to an amber glass vial.

    • Purge the headspace of the vial with inert gas before sealing tightly.

    • Store the vial at the recommended low temperature (e.g., -20°C).

Protocol 2: Monitoring Stability Using HPLC
  • Method Development:

    • Develop a reverse-phase HPLC method capable of separating the parent compound from its degradation products. A C18 column is often a good starting point.

    • Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to ensure good separation.

    • A UV detector set at a wavelength where the compound and potential degradants absorb is suitable.

  • Sample Analysis:

    • Prepare your this compound solution as per Protocol 1.

    • Inject a sample of the freshly prepared solution to obtain a baseline chromatogram (Time 0).

    • Store the solution under your desired experimental conditions.

    • At specified time points (e.g., 1, 3, 7, 14 days), inject another sample.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the Time 0 sample. A decrease in peak area indicates degradation.

    • Observe the appearance of any new peaks, which represent degradation products.

Visualizing Degradation and Stabilization

Potential Degradation Pathway of this compound

G A This compound C Phenoxyl Radical A->C Oxidation B Oxidizing Agent (e.g., O2, H2O2) B->A D Quinone-type Degradation Products C->D E Other Degradation Products C->E

Caption: Oxidative degradation of this compound.

Workflow for Enhancing Stability

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Monitoring A Deoxygenate Solvent B Add Antioxidant/Chelator A->B C Dissolve Compound under Inert Gas B->C D Amber Vial C->D E Low Temperature C->E F Sealed Container C->F G HPLC Analysis (Time 0) C->G H Incubate under Test Conditions G->H I HPLC Analysis (Time X) H->I J Compare Results I->J

Caption: Workflow for preparing and monitoring stable solutions.

Quantitative Data Summary

FactorConditionImpact on StabilityRecommendation
Temperature Elevated (e.g., >40°C)High degradation rateStore at 2-8°C or -20°C.[3]
Light UV/Visible Light ExposurePromotes photodegradationUse amber vials and minimize light exposure.[3]
Oxygen Presence of AirAccelerates oxidationDeoxygenate solvents and use inert atmosphere.[3]
pH Alkaline (>8)Increases susceptibility to oxidationMaintain pH in the acidic to neutral range (4-7).
Additives Antioxidants (e.g., BHT)Scavenges free radicals, preventing degradationAdd 0.01-0.1% of a suitable antioxidant.[10]
Additives Chelating Agents (e.g., EDTA)Sequesters catalytic metal ionsAdd ~0.01% EDTA to aqueous solutions.[11]

References

Technical Support Center: Managing Oxidative Degradation of Chromanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromanol compound stability. This guide is designed for researchers, scientists, and drug development professionals who work with chromanol-based molecules, such as tocopherols (Vitamin E), tocotrienols, and their synthetic analogs. Oxidative degradation is a critical challenge that can compromise sample integrity, experimental results, and product shelf-life. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you proactively manage and mitigate these risks.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The format follows a "Problem -> Probable Cause -> Solution" structure to guide you directly to actionable resolutions.

Problem 1: Rapid loss of compound potency or concentration in stored samples.
  • Probable Cause A: Oxygen Exposure

    • Scientific Rationale: The primary antioxidant mechanism of chromanols involves the donation of a hydrogen atom from the phenolic hydroxyl group on the chromanol ring to neutralize free radicals.[1][2] This process is the first line of defense against lipid peroxidation.[3] However, in the presence of atmospheric oxygen, this process can lead to the formation of a tocopheroxyl radical, which can undergo further reactions to form inactive products, thus consuming the active compound.[4]

    • Solution:

      • Inert Atmosphere Overlay: Before sealing, purge the headspace of the storage vial with an inert gas like high-purity nitrogen or argon. This displaces oxygen and minimizes oxidative reactions.

      • Solvent Degassing: If the compound is in solution, ensure the solvent is thoroughly degassed before use. This can be achieved by sparging with an inert gas, sonication under vacuum, or freeze-pump-thaw cycles.

      • Use of Appropriate Vials: Use vials with tight-sealing caps, such as those with PTFE-lined septa, to prevent atmospheric oxygen from leaking in over time.

  • Probable Cause B: Inappropriate Storage Temperature

    • Scientific Rationale: Chemical degradation rates, including oxidation, are accelerated at higher temperatures.[5] Even room temperature can be detrimental for long-term storage.[6][7] Storing samples at reduced temperatures significantly slows down these kinetic processes.

    • Solution:

      • Recommended Storage: For short-term storage (days to weeks), refrigerate at 2-8°C. For long-term storage (months to years), store at ≤ -20°C or, for maximum stability, at ≤ -80°C.

      • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a sample can introduce moisture and accelerate degradation. Aliquot samples into single-use volumes to avoid this.

  • Probable Cause C: Light Exposure

    • Scientific Rationale: UV and visible light can provide the energy to initiate and propagate free radical reactions, a process known as photodegradation.[5][8] Chromanol compounds are susceptible to this, leading to accelerated loss of the parent molecule.[9]

    • Solution:

      • Use Protective Containers: Always store chromanol compounds and their solutions in amber glass vials or containers that block UV and visible light.

      • Storage Location: Store vials in a dark location, such as a closed cabinet or freezer box. Avoid leaving them on the lab bench, even for short periods.

Problem 2: Appearance of unknown peaks in HPLC or GC analysis.
  • Probable Cause: Formation of Oxidation Products

    • Scientific Rationale: The oxidation of the chromanol ring leads to the formation of specific degradation products. Common products include tocopherylquinones, which are formed from the hydrolysis of 8a-(lipid-dioxy)-α-tocopherones, as well as dimers and trimers.[4] These new chemical entities will appear as distinct peaks in a chromatographic separation.

    • Solution:

      • Conduct a Forced Degradation Study: Intentionally stress your compound under oxidative conditions (e.g., with hydrogen peroxide) to generate the primary degradation products. This provides a reference chromatogram to help identify the unknown peaks in your stored samples. See the protocol in Section 3 .[10][11]

      • Utilize Mass Spectrometry (LC-MS): High-resolution mass spectrometry is a powerful tool for structural elucidation. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can tentatively or definitively identify the degradation products.[12][13]

      • Review Literature: Search for known degradation products of your specific chromanol compound. The oxidative pathways of common chromanols like α-tocopherol are well-documented.[4][14]

Problem 3: Inconsistent results in bioassays.
  • Probable Cause A: Loss of Active Compound

    • Scientific Rationale: If the chromanol compound has degraded, its concentration in the solution used for the assay will be lower than expected, leading to a diminished or inconsistent biological effect.

    • Solution:

      • Quantify Before Use: Always verify the concentration of your chromanol stock solution via a validated analytical method (e.g., HPLC-UV) immediately before preparing dilutions for a bioassay. Do not rely on the concentration calculated at the time of initial preparation if the stock has been stored for any length of time.

      • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions from a solid standard that has been stored under optimal conditions (cold, dark, inert atmosphere).

  • Probable Cause B: Interference from Degradation Products

    • Scientific Rationale: Degradation products may not be inert. They could have their own biological activity, potentially antagonistic or synergistic to the parent compound, or they could be cytotoxic, confounding the assay results.[15]

    • Solution:

      • Establish a Purity Threshold: Define a minimum purity level for your compound (e.g., >98%) for use in sensitive biological experiments. Use a stability-indicating method like HPLC to confirm purity before each experiment.

      • Isolate and Test Degradants: In advanced drug development, it may be necessary to isolate the primary degradation products and test them in the bioassay to understand their pharmacological profile.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidative degradation for chromanol compounds?

The antioxidant activity and concurrent degradation of chromanols are centered on the phenolic hydroxyl (-OH) group on the 6-position of the chromanol ring. The process is a free-radical scavenging reaction where the hydroxyl group donates its hydrogen atom to a peroxyl radical (ROO•), terminating the lipid peroxidation chain reaction.[2][3] This creates a resonance-stabilized chromanoxyl radical intermediate. This radical is relatively stable but can be further oxidized or react with another radical to form stable, non-radical products such as tocopheryl quinone, which lacks the antioxidant capacity of the parent compound.[4]

Oxidative Degradation Pathway cluster_0 Chain Propagation cluster_1 Chain Termination by Chromanol LH Lipid (LH) L_rad Lipid Radical (L•) LH->L_rad + R• LOO_rad Peroxyl Radical (LOO•) L_rad->LOO_rad + O2 LOO_rad->LH + LH - LOOH Chromanol Chromanol-OH (Active) LOO_rad->Chromanol Chroma_rad Chromanoxyl Radical (Chroma-O•) Chromanol->Chroma_rad + LOO• - LOOH Inactive Inactive Products (e.g., Quinone) Chroma_rad->Inactive + O2, H2O

Caption: Oxidative degradation of chromanols via free radical scavenging.

Q2: What are the key environmental factors that accelerate degradation?

The stability of chromanol compounds is primarily influenced by five factors:

  • Oxygen: The presence of molecular oxygen is a prerequisite for oxidative degradation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[5][6]

  • Light: Exposure to UV or high-intensity visible light can initiate photo-oxidative reactions.[5][9]

  • pH: Chromanols are generally more stable in acidic to neutral conditions. Alkaline conditions can promote degradation.[8]

  • Presence of Metal Ions: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can act as catalysts, accelerating the formation of reactive oxygen species and subsequent chromanol degradation.

Q3: What are the best practices for long-term storage of chromanol compounds?

To maximize the shelf-life of your chromanol compounds, a multi-faceted approach is required. The following table summarizes the recommended conditions.

ParameterSolid CompoundIn Solution (Aprotic Solvent)
Temperature ≤ -20°C≤ -80°C
Atmosphere Store under Nitrogen or ArgonPurge solvent and headspace with N₂/Ar
Light Store in amber, sealed containers in the darkUse amber glass vials with PTFE-lined caps
Container Tightly sealed glass or inert plasticBorosilicate glass vials
Handling Equilibrate to room temp before opening to prevent condensationPrepare single-use aliquots to avoid freeze-thaw cycles

Q4: How can I effectively monitor the degradation of my chromanol samples?

A stability-indicating analytical method is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.[12][16] A proper stability-indicating method is one that can separate the active compound from its degradation products, excipients, and any other impurities. The method should be validated for specificity, linearity, accuracy, and precision. By running samples at regular intervals and quantifying the peak area of the parent compound, you can accurately track its degradation over time.

Q5: Are certain chromanol isomers (e.g., alpha- vs. gamma-tocopherol) more or less susceptible to oxidation?

Yes, there are differences in antioxidant activity and degradation susceptibility among isomers. Tocotrienols, with their unsaturated side chains, are suggested to have a more effective interaction with lipid peroxyl radicals within cell membranes compared to tocopherols.[1] Among the tocopherols, α-tocopherol is known for its high in vivo activity, but other forms like γ-tocopherol have unique properties, including the ability to trap reactive nitrogen species.[1] The relative antioxidant activity in vitro often follows the order δ > γ > β > α, which is inversely proportional to their in vivo vitamin E activity.[15] This is because the methyl groups on the chromanol ring influence the rate of hydrogen donation.

Q6: What stabilizers or antioxidants can be added to formulations to protect chromanol compounds?

Co-antioxidants can be used to "recycle" the chromanoxyl radical back to its active phenolic form. The most common example is ascorbic acid (Vitamin C) , which can reduce the tocopheroxyl radical, thereby regenerating the tocopherol.[2] In formulations, other stabilizers can be employed:

  • Chelating Agents (e.g., EDTA): These agents sequester metal ions that can catalyze oxidation.

  • Other Antioxidants: Synergistic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be used in some formulations.

  • Polyols: Compounds like glycerol or sorbitol can act as stabilizers in aqueous formulations by maintaining the protein structure and creating a protective hydration layer.[17][18]

Section 3: Experimental Protocols

These protocols provide a starting point for developing in-house stability testing programs.

Protocol 1: Forced Degradation Study to Predict Stability

This study intentionally exposes the drug substance to harsh conditions to rapidly identify potential degradation pathways and products, as recommended by ICH guidelines.[11][19]

Forced Degradation Workflow cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) control Control Sample (Stored at 4°C in dark) start->control stress Apply Stress Conditions (Parallel Samples) start->stress analyze Analyze All Samples by Stability-Indicating HPLC/LC-MS control->analyze acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, RT) stress->base oxid Oxidation (3% H₂O₂, RT) stress->oxid therm Thermal (80°C, Dry Heat) stress->therm photo Photolytic (ICH Light Box) stress->photo neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize neutralize->analyze end Compare Chromatograms Identify Degradants Assess Mass Balance analyze->end

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of the chromanol compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).[10]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a set time (e.g., 2, 8, 24 hours). Cool and neutralize with an equivalent amount of NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature. Take samples at set time points and neutralize with an equivalent amount of HCl.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature in the dark.

  • Thermal Degradation: Place a solid sample or a solution in a vial in an oven at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Expose a solution to a calibrated light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample wrapped in foil should be run in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient; if degradation is excessive, reduce the stress duration or temperature.[10]

Protocol 2: HPLC-UV Method for Quantifying Chromanol and its Degradation Products

This protocol describes a general-purpose reversed-phase HPLC method suitable for monitoring the stability of many chromanol compounds.[16]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary or Binary Gradient System with UV-Vis Detector
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start at 60% B, ramp to 95% B over 10 min, hold for 2 min, return to 60% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection λ 292 nm for Tocopherols (adjust based on compound's λmax)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards from a high-purity reference standard. A typical range might be 1-100 µg/mL.

  • Sample Preparation: Dilute the sample to be tested with the mobile phase to a concentration that falls within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared samples.

  • Quantification: Calculate the concentration of the chromanol compound in the samples by comparing its peak area to the calibration curve. Degradation is measured by the percentage decrease in the parent peak area relative to a control sample.

Section 4: References

  • Towards the interaction mechanism of tocopherols and tocotrienols (vitamin E) with selected metabolizing enzymes. PMC - NIH. Available at: --INVALID-LINK--

  • Natural forms of vitamin E: metabolism, antioxidant and anti-inflammatory activities and the role in disease prevention and therapy. PMC. Available at: --INVALID-LINK--

  • Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt?. PMC - PubMed Central. Available at: --INVALID-LINK--

  • Vitamin E. Wikipedia. Available at: --INVALID-LINK--

  • Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. PubMed Central. Available at: --INVALID-LINK--

  • Beneficial effects of δ-tocotrienol against oxidative stress in osteoblastic cells: studies on the mechanisms of action. PubMed Central. Available at: --INVALID-LINK--

  • Vitamin E beyond Its Antioxidant Label. MDPI. Available at: --INVALID-LINK--

  • (PDF) Vitamin E: Mechanism of Its Antioxidant Activity. ResearchGate. Available at: --INVALID-LINK--

  • Effect of α-tocopherol and α-tocotrienol on oxidative stress. Reactive... ResearchGate. Available at: --INVALID-LINK--

  • The Role of Vitamin E in Human Health and Some Diseases. PMC - NIH. Available at: --INVALID-LINK--

  • Vitamin E, Antioxidant and Nothing More. PMC - NIH. Available at: --INVALID-LINK--

  • Transformation of α-Tocopherol (Vitamin E) and Related Chromanol Model Compounds into Their Phenoxonium Ions by Chemical Oxidation with the Nitrosonium Cation. The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • Transformation of r-Tocopherol (Vitamin E) and Related Chromanol Model Compounds into Their Phenoxonium Ions by Chemical. ACS Publications. Available at: --INVALID-LINK--

  • Transformation of alpha-tocopherol (vitamin E) and related chromanol model compounds into their phenoxonium ions by chemical oxidation with the nitrosonium cation. PubMed. Available at: --INVALID-LINK--

  • Transformation of α-tocopherol (vitamin E) and related chromanol model compounds into their phenoxonium ions by chemical oxidation with the nitrosonium cation. The Australian National University. Available at: --INVALID-LINK--

  • 6 Structure of chromanol ring and mechanism of peroxide radical addition to α-tocopherols including vitamin E. ResearchGate. Available at: --INVALID-LINK--

  • Application Notes and Protocols for the Analysis of 4-Chromanol using HPLC and GC-MS. Benchchem. Available at: --INVALID-LINK--

  • Transformation of alpha-tocopherol (vitamin E) and related chromanol model compounds into their phenoxonium ions by chemical oxidation with the nitrosonium cation. Semantic Scholar. Available at: --INVALID-LINK--

  • Top 5 Factors Affecting Chemical Stability. Air-innovations. Available at: --INVALID-LINK--

  • Transformation of α-Tocopherol (Vitamin E) and Related Chromanol Model Compounds into Their Phenoxonium Ions by Chemical Oxidation with the Nitrosonium Cation | Request PDF. ResearchGate. Available at: --INVALID-LINK--

  • US5837759A - Stabilizer mixture of chroman derivatives and inert organic solvents, and microcapsules containing this stabilizer mixture. Google Patents. Available at: --INVALID-LINK--

  • Co-oxidation of 2,2,5,7,8-pentamethyl-6-chromanol and diphenyl disulfide with 3-chloroperoxybenzoic acid. PubMed. Available at: --INVALID-LINK--

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: --INVALID-LINK--

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate. Available at: --INVALID-LINK--

  • Forced Degradation Studies. MedCrave online. Available at: --INVALID-LINK--

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: --INVALID-LINK--

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: --INVALID-LINK--

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. Available at: --INVALID-LINK--

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Available at: --INVALID-LINK--

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: --INVALID-LINK--

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available at: --INVALID-LINK--

  • Special Issue “Cellular Redox Mechanisms in Inflammation and Programmed Cell Death”. MDPI. Available at: --INVALID-LINK--

  • Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. MDPI. Available at: --INVALID-LINK--

  • The protection of bioenergetic functions in mitochondria by new synthetic chromanols. PubMed. Available at: --INVALID-LINK--

  • A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. NIH. Available at: --INVALID-LINK--

  • Chromanol derivatives--a novel class of CETP inhibitors. PubMed. Available at: --INVALID-LINK--

  • Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells. PMC - NIH. Available at: --INVALID-LINK--

  • Effects of Protein Stabilizing Agents on Thermal Backbone Motions: A Disulfide Trapping Study. PMC - NIH. Available at: --INVALID-LINK--

  • Enzyme Stabilizers And Additives For Enhanced Longevity. Patsnap Eureka. Available at: --INVALID-LINK--

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. Available at: --INVALID-LINK--

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Available at: --INVALID-LINK--

  • Technical Support Center: Montanol Degradation Product Identification. Benchchem. Available at: --INVALID-LINK--

  • Effects of Temperature and UV Light on Degradation of α-Tocopherol in Free and Dissolved Form. ResearchGate. Available at: --INVALID-LINK--

  • Complex Evaluation of Storage Impact on Maize (Zea mays L.) Quality Using Chromatographic Methods. MDPI. Available at: --INVALID-LINK--

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC - NIH. Available at: --INVALID-LINK--

  • Pre-analytical factors related to the stability of ethanol concentration during storage of ante-mortem blood alcohol specimens. Sigma-Aldrich - Merck Millipore. Available at: --INVALID-LINK--

References

Validation & Comparative

A Comparative Technical Guide: 6-Methyl-4-phenyl-2-chromanol vs. Vitamin E (α-tocopherol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chromanol Core in Antioxidant Defense

In the landscape of antioxidant research, compounds featuring a chromanol ring system are of paramount importance. This guide provides a detailed comparative analysis of a synthetic chromanol derivative, 6-Methyl-4-phenyl-2-chromanol, and the well-established natural antioxidant, Vitamin E (α-tocopherol). Both molecules share the fundamental chromanol scaffold, which is critical to their function as radical scavengers. However, substitutions on this core structure give rise to distinct physicochemical properties and biological activities. This document will delve into their mechanisms of action, comparative antioxidant efficacy based on available data, and other pertinent biological effects, supported by experimental protocols and visual representations to aid in research and development.

Molecular Structures and Physicochemical Properties

The antioxidant activity of both this compound and α-tocopherol is intrinsically linked to their molecular architecture.

This compound is a synthetic organic compound with a chromanol backbone.[1][2] Key structural features include a methyl group at the 6-position and a phenyl group at the 4-position of the chroman ring.[1] Its molecular formula is C₁₆H₁₆O₂ with a molecular weight of approximately 240.30 g/mol .[2]

Vitamin E (α-tocopherol) is the most biologically active form of a group of eight fat-soluble compounds.[3] Its structure consists of a chromanol ring with a hydroxyl group and a long phytyl tail, which anchors the molecule in cellular membranes.[3] The molecular formula for α-tocopherol is C₂₉H₅₀O₂ and it has a molecular weight of 430.71 g/mol .[3]

FeatureThis compoundα-Tocopherol (Vitamin E)
Molecular Formula C₁₆H₁₆O₂[2]C₂₉H₅₀O₂[3]
Molecular Weight ~240.30 g/mol [2]~430.71 g/mol [3]
Core Structure ChromanolChromanol[3]
Key Substituents 6-methyl, 4-phenyl[1]Phytyl tail, three methyl groups on the ring[3]
Nature SyntheticNatural[3]

Comparative Analysis of Antioxidant Mechanisms and Efficacy

The primary role of both molecules as antioxidants lies in their ability to donate a hydrogen atom from the hydroxyl group on the chromanol ring to neutralize free radicals, thereby terminating damaging chain reactions.

Mechanism of Action

The antioxidant mechanism for both compounds is centered on the hydrogen-donating ability of the phenolic hydroxyl group on the chromanol ring. This process is visually represented in the following diagram.

G Antioxidant Mechanism of Chromanols cluster_0 Radical Scavenging cluster_1 Regeneration Chromanol Chromanol-OH Chromanol_Radical Chromanol-O• (Stabilized Radical) Chromanol->Chromanol_Radical Donates H• FreeRadical R• (Free Radical) Neutralized RH (Neutralized Molecule) FreeRadical->Neutralized Accepts H• Ascorbate Ascorbate (Vitamin C) Dehydroascorbate Dehydroascorbate Ascorbate->Dehydroascorbate Donates H• Chromanol_Radical_regen Chromanol-O• Chromanol_regen Chromanol-OH Chromanol_Radical_regen->Chromanol_regen Accepts H•

Caption: Generalized antioxidant mechanism of chromanols and regeneration by ascorbate.

α-Tocopherol is renowned as a potent chain-breaking antioxidant, particularly effective in inhibiting lipid peroxidation within cell membranes.[4] The lipophilic phytyl tail ensures its localization within lipid bilayers, where it can efficiently scavenge lipid peroxyl radicals.

This compound , owing to its chromanol structure, also functions as a radical scavenger.[1] While direct comparative studies with α-tocopherol are limited, research on similar synthetic chromanol derivatives suggests that modifications to the chromanol ring can significantly influence antioxidant activity. For instance, studies on 2,2,5,7,8-pentamethyl-6-hydroxychromane (PMC), a derivative of α-tocopherol, have shown it to be more potent in inhibiting iron-induced lipid peroxidation.[5]

Antioxidant Efficacy: A Look at the Data
Antioxidant Assayα-Tocopherol IC₅₀Reference CompoundNotes
DPPH Radical Scavenging ~12.1 µMPMC (~12.1 µM)A study on PMC, a potent antioxidant derived from α-tocopherol, showed comparable DPPH scavenging activity to α-tocopherol.[5]
Lipid Peroxidation Inhibition Not specified (PMC IC₅₀: 0.21 µM)PMCPMC was found to be more potent than α-tocopherol in inhibiting non-enzymatic iron-induced lipid peroxidation in rat brain homogenates.[5]
ABTS Radical Scavenging VariableTroloxThe antioxidant activity of different vitamin E forms can vary depending on the assay conditions.[6]

It is important to note that the antioxidant capacity of a compound can be influenced by the specific assay used, as different assays measure different aspects of antioxidant activity (e.g., hydrogen atom transfer vs. electron transfer).[6]

Other Biological Activities and Potential Applications

Beyond their antioxidant properties, both molecules have been investigated for other biological effects.

This compound has been explored for its potential in several areas:

  • Pharmaceuticals: Its antioxidant properties suggest it could be used in formulations to combat oxidative stress-related diseases.[1]

  • Cosmetics: The ability to scavenge free radicals makes it a potential ingredient in anti-aging products.[1]

  • Food Industry: It could potentially be used as a natural antioxidant to extend the shelf life of food products.[1]

It is also identified as an impurity in the drug tolterodine.[1]

α-Tocopherol has a well-documented range of biological activities, including:

  • Immune function modulation: It plays a role in maintaining a healthy immune system.

  • Anti-inflammatory effects: It can help to reduce inflammation in the body.

  • Neuroprotection: Some studies suggest a potential role in protecting against neurodegenerative diseases.[7]

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further research and direct comparison, detailed protocols for standard in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.

Experimental Workflow:

G DPPH Assay Workflow Prep_Sample Prepare Sample Solutions (Varying Concentrations) Mix Mix Sample and DPPH Solution Prep_Sample->Mix Prep_DPPH Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Prep_DPPH->Mix Incubate Incubate in the Dark (e.g., 30 minutes) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Samples: Dissolve the test compounds (this compound and α-tocopherol) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction: Add a specific volume of the test sample dilutions to the DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Conclusion

Both this compound and α-tocopherol are effective antioxidants due to their shared chromanol structure. α-Tocopherol is a well-established, potent, lipid-soluble antioxidant with a clearly defined role in protecting cell membranes. The synthetic compound, this compound, also demonstrates antioxidant potential as a radical scavenger. While direct comparative data is currently scarce, the study of related synthetic chromanols suggests that targeted structural modifications can lead to enhanced antioxidant activity. Further head-to-head studies employing standardized assays are necessary to definitively quantify the relative antioxidant efficacy of these two compounds and to fully elucidate the potential of this compound in various applications. This guide provides the foundational knowledge and experimental framework to facilitate such investigations.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-4-phenyl-2-chromanol Analogs as Potassium Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for analogs of 6-Methyl-4-phenyl-2-chromanol. Moving beyond the well-documented antioxidant properties of the general chromanol family, we focus on a more specific and potent pharmacological application: the modulation of ATP-sensitive potassium channels (K-ATP channels). The insights and data presented herein are curated for researchers, medicinal chemists, and drug development professionals working to design novel, selective potassium channel openers (KCOs).

Introduction: The Benzopyran Scaffold as a Privileged Structure

The benzopyran ring system is a cornerstone in medicinal chemistry, most famously represented by the archetypal K-ATP channel opener, cromakalim.[1][2] These agents induce smooth muscle relaxation by opening K-ATP channels, leading to cellular hyperpolarization, which has therapeutic applications in managing hypertension and other cardiovascular disorders.[3][4][5]

The this compound scaffold is a specific derivative of this class. While retaining the core benzopyran structure essential for KCO activity, it introduces a phenyl group at the C-4 position. This modification presents a critical vector for synthetic alteration, allowing for the fine-tuning of potency, tissue selectivity, and pharmacokinetic properties. This guide will dissect the structural nuances of this scaffold, explaining the causality behind how specific modifications influence biological activity.

The this compound Core: Key Loci for Modification

The biological activity of this scaffold is not monolithic; it is the sum of contributions from distinct structural features. Synthetic efforts to optimize these molecules logically focus on three primary locations: the C-4 phenyl ring, the C-6 methyl group on the benzopyran ring, and the stereocenters at C-2 and C-4.

SAR_Points cluster_0 This compound Scaffold scaffold C4_label C4-Phenyl Ring (Primary Target for SAR) C4_label->scaffold C6_label C6-Methyl Group (Modulates Potency) C6_label->scaffold Stereo_label C2/C4 Stereocenters (Crucial for Activity) Stereo_label->scaffold Synthesis_Workflow cluster_workflow Generalized Synthesis & Evaluation Workflow A Step 1: Synthesis (Phenol + Cinnamaldehyde derivative) B Step 2: Purification (Column Chromatography) A->B Crude Product C Step 3: Characterization (NMR, MS, HPLC) B->C Purified Analog D Step 4: Biological Screening (Patch-Clamp Electrophysiology) C->D Characterized Compound E Step 5: SAR Analysis (Correlate Structure with EC50) D->E Quantitative Data (EC50)

References

A Researcher's Guide to the In Vivo Validation of 6-Methyl-4-phenyl-2-chromanol as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-inflammatory properties of the novel compound, 6-Methyl-4-phenyl-2-chromanol, using established in vivo models. We move beyond mere procedural descriptions to delve into the scientific rationale behind model selection, the choice of appropriate comparators, and the multi-faceted endpoints required for a robust assessment. This document is designed to ensure scientific integrity and generate compelling, publishable data.

Introduction: The Therapeutic Promise of Chromanols and the Inflammatory Cascade

Chromanols and their derivatives represent an emerging class of bioactive compounds with significant therapeutic potential.[1] Structurally related to Vitamin E, these molecules have been investigated for a range of activities, with a growing focus on their ability to modulate inflammatory pathways.[1] The compound of interest, this compound, is hypothesized to interfere with key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of pro-inflammatory gene expression.[1][2][3]

Inflammation is a complex biological response involving vascular changes, immune cell recruitment, and the release of chemical mediators.[4][5][6] Key players in this process include:

  • Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) amplify the inflammatory response.[1][7]

  • Prostaglandins: Synthesized via the cyclooxygenase (COX) enzymes, these lipids contribute to pain, fever, and vasodilation.[4][8][9]

  • Leukocytes: Immune cells, such as neutrophils and macrophages, infiltrate the tissue to clear pathogens and damaged cells but can also cause tissue damage in chronic inflammation.[6]

Validating the efficacy of a new anti-inflammatory agent requires demonstrating its ability to suppress these processes in a living organism.

Strategic Approach: Selecting the Right Models and Comparators

A multi-model approach is essential to characterize the anti-inflammatory profile of this compound, assessing its efficacy in acute, systemic, and chronic inflammatory settings.

In Vivo Model Selection

We propose a tiered validation strategy using three well-established and highly reproducible rodent models:

  • Carrageenan-Induced Paw Edema: A foundational model for acute inflammation. The subplantar injection of carrageenan, a polysaccharide, induces a predictable, biphasic inflammatory response characterized by fluid accumulation (edema).[10][11][12] This model is ideal for initial screening and determining a compound's effect on vascular permeability and mediator release.[5][10]

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics the systemic inflammatory response seen in sepsis.[13] LPS, a component of Gram-negative bacteria cell walls, triggers a potent, systemic release of pro-inflammatory cytokines.[13][14] It is invaluable for assessing the compound's ability to modulate the systemic cytokine storm.[13][15]

  • Collagen-Induced Arthritis (CIA): A gold-standard model for chronic, autoimmune-driven inflammation that shares many pathological features with human rheumatoid arthritis (RA).[16][17][18] Inducing arthritis via immunization with type II collagen allows for the evaluation of the compound's effects on joint inflammation, cartilage destruction, and bone erosion over a longer duration.[17][19][20]

Benchmarking Performance: Selection of Positive Controls

To contextualize the efficacy of this compound, its performance must be compared against clinically relevant anti-inflammatory drugs with distinct mechanisms of action.

  • Indomethacin: A potent, non-selective nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis.[8][9][21][22] It is a standard positive control, particularly effective in the later, prostaglandin-mediated phase of carrageenan-induced edema.[9][10]

  • Dexamethasone: A powerful synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[23][24][25][26] Its mechanism involves suppressing the migration of neutrophils, inhibiting pro-inflammatory cytokine production (like TNF-α and IL-6), and modulating gene transcription via glucocorticoid receptors.[2][23][24] It is highly effective in both the LPS and CIA models.[13]

Experimental Workflows and Protocols

The following section details the step-by-step protocols for each proposed in vivo model. Adherence to ethical guidelines for animal research is mandatory throughout all procedures.

Diagram: General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_eval Phase 3: Evaluation acclimatize Animal Acclimatization (7 days) grouping Randomization into Treatment Groups acclimatize->grouping prep Compound & Control Formulation grouping->prep baseline Baseline Measurements (e.g., Paw Volume) prep->baseline admin Drug Administration (Vehicle, Test Compound, Controls) baseline->admin induce Induction of Inflammation (Carrageenan, LPS, or Collagen) admin->induce measure Endpoint Measurement (Edema, Cytokines, Arthritis Score) induce->measure collect Sample Collection (Blood, Tissue) measure->collect analysis Data & Histological Analysis collect->analysis

Caption: A generalized workflow for in vivo validation studies.

Protocol 1: Carrageenan-Induced Paw Edema (Acute Model)
  • Objective: To evaluate the effect of this compound on acute local inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220g).

  • Experimental Groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, p.o.).

    • Group 2-4: this compound (e.g., 10, 30, 100 mg/kg, p.o.).

    • Group 5: Indomethacin (10 mg/kg, p.o.).[10]

  • Methodology:

    • Fast animals overnight with free access to water.

    • Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (V₀).

    • Administer the vehicle, test compound, or Indomethacin by oral gavage (p.o.).

    • One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[10][27][28]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[10][11]

  • Primary Endpoint:

    • Increase in Paw Volume: Calculated as (Vₜ - V₀).

    • Percentage Inhibition of Edema: Calculated as: [(V_control - V_treated) / V_control] * 100.

Diagram: Phases of Carrageenan-Induced Edema

G cluster_early Early Phase (0-2.5h) cluster_late Late Phase (2.5-6h) carrageenan Carrageenan Injection histamine Histamine carrageenan->histamine release serotonin Serotonin carrageenan->serotonin release prostaglandins Prostaglandins (Target of Indomethacin) carrageenan->prostaglandins synthesis edema Paw Edema histamine->edema serotonin->edema leukocytes Leukocyte Infiltration prostaglandins->leukocytes prostaglandins->edema cytokines Cytokines leukocytes->edema

Caption: Biphasic response in the carrageenan edema model.

Protocol 2: LPS-Induced Systemic Inflammation (Systemic Acute Model)
  • Objective: To assess the ability of this compound to suppress systemic cytokine production.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Experimental Groups (n=6-8 per group):

    • Group 1: Vehicle Control (PBS, i.p.) + Saline (i.p.).

    • Group 2: Vehicle Control (PBS, i.p.) + LPS (i.p.).

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, i.p.) + LPS (i.p.).

    • Group 6: Dexamethasone (e.g., 1-5 mg/kg, i.p.) + LPS (i.p.).[13][29]

  • Methodology:

    • Administer the vehicle, test compound, or Dexamethasone via intraperitoneal (i.p.) injection.

    • One hour after treatment, induce systemic inflammation by injecting LPS (e.g., 1-5 mg/kg, i.p.).[30][31] The optimal dose should be determined in a pilot study to induce a robust cytokine response without excessive mortality.[14][30]

    • At a predetermined time point (e.g., 2, 4, or 6 hours post-LPS), euthanize animals and collect blood via cardiac puncture.[15]

    • Process blood to obtain serum and store at -80°C until analysis.

  • Primary Endpoints:

    • Quantify serum levels of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[32][33][34]

Protocol 3: Collagen-Induced Arthritis (Chronic Model)
  • Objective: To determine the therapeutic potential of this compound in a chronic autoimmune arthritis model.

  • Animals: Male Lewis rats or DBA/1 mice, which are highly susceptible to CIA.[16][18]

  • Experimental Groups (n=8-10 per group):

    • Group 1: Naive Control (No immunization).

    • Group 2: CIA Vehicle Control (Immunized, treated with vehicle).

    • Group 3-4: this compound (e.g., 10, 50 mg/kg/day, p.o.), therapeutic regimen.

    • Group 5: Dexamethasone (e.g., 0.5 mg/kg/day, p.o.), therapeutic regimen.

  • Methodology:

    • Immunization (Day 0): Anesthetize animals. Inject 0.1 mL of an emulsion containing bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) intradermally at the base of the tail.[16][19][20]

    • Booster (Day 7 or 21): Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[16][20]

    • Disease Monitoring: Beginning around day 10, monitor animals daily for the onset and severity of arthritis. Score each paw based on a scale (e.g., 0-4) for erythema and swelling. The maximum score per animal is typically 16.[16]

    • Treatment: Begin daily oral administration of vehicle, test compound, or Dexamethasone upon the first signs of clinical arthritis (therapeutic regimen).

    • Termination: At the end of the study (e.g., Day 28-35), euthanize animals.

  • Primary Endpoints:

    • Clinical Arthritis Score: Sum of scores from all four paws, recorded every 2-3 days.

    • Paw Thickness: Measured with digital calipers.

    • Histopathological Analysis: Collect hind paws/joints, fix in formalin, decalcify, and embed in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E). Score for inflammation (leukocyte infiltration), pannus formation, cartilage damage, and bone erosion.[6][17][35][36]

    • Serum Cytokine Levels: Measure serum TNF-α and IL-6 via ELISA as described in Protocol 2.[20]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison across treatment groups.

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-1.25 ± 0.08-
This compound10DataData
This compound30DataData
This compound100DataData
Indomethacin100.55 ± 0.0556%
Table 2: Effect on Systemic Cytokine Levels in LPS Model
Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (Mean ± SEM)Serum IL-6 (pg/mL) (Mean ± SEM)
Naive (Saline)-< 50< 100
Vehicle + LPS-2500 ± 2108500 ± 650
This compound + LPS30DataData
This compound + LPS100DataData
Dexamethasone + LPS5450 ± 601200 ± 150
Table 3: Summary of Outcomes in Collagen-Induced Arthritis Model
Treatment GroupDose (mg/kg/day)Mean Arthritis Score (Day 28)Final Paw Thickness (mm)Histology Score (Inflammation)
Naive Control-02.1 ± 0.10
CIA Vehicle-11.5 ± 1.24.5 ± 0.33.5 ± 0.4
This compound50DataDataData
Dexamethasone0.52.5 ± 0.52.8 ± 0.21.0 ± 0.2

Mechanistic Insights: Targeting the NF-κB Signaling Pathway

A key mechanism by which many anti-inflammatory compounds exert their effects is through the inhibition of the NF-κB pathway.[2][3] LPS, via Toll-like receptor 4 (TLR4), and pro-inflammatory cytokines like TNF-α are potent activators of this pathway.[3] Inhibition of IκBα phosphorylation and degradation prevents the translocation of the p65/p50 NF-κB dimer to the nucleus, thereby suppressing the transcription of genes for cytokines, chemokines, and enzymes like iNOS and COX-2.[3][37] Future ex vivo analyses on tissues from these studies could probe for this specific mechanism.

Diagram: Simplified NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_translocation LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK activates IkBa IκBα IKK->IkBa phosphorylates Chromanol 6-Methyl-4-phenyl- 2-chromanol (Hypothesized Target) IKK->Chromanol NFkB NF-κB (p65/p50) IkBa->NFkB Bound ubiquitination\n& degradation ubiquitination & degradation IkBa->ubiquitination\n& degradation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription NFkB_free NF-κB (p65/p50) NFkB_free->Nucleus translocates

Caption: Hypothesized inhibition of the NF-κB pathway.

Conclusion

This guide outlines a rigorous, multi-model in vivo strategy to validate and characterize the anti-inflammatory activity of this compound. By comparing its performance against standard drugs like Indomethacin and Dexamethasone across acute, systemic, and chronic inflammation models, researchers can build a comprehensive data package. This approach not only establishes efficacy but also provides critical insights into the compound's potential therapeutic applications and underlying mechanisms of action, paving the way for further preclinical development.

References

A Comparative Guide to the Antioxidant Activity of Synthetic vs. Natural Chromanols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision that can profoundly impact experimental outcomes. Chromanol-based antioxidants, characterized by a core 6-hydroxychroman ring, are among the most potent chain-breaking antioxidants available.[1] This guide provides an in-depth, objective comparison of the two primary classes of chromanols: natural forms, principally the vitamin E family (tocopherols and tocotrienols), and their synthetic analogue, Trolox. We will delve into their structural and mechanistic differences, compare their performance in established antioxidant assays, and provide detailed experimental protocols to empower you to make informed decisions for your research applications.

The Chromanol Core: A Hub of Antioxidant Power

All chromanol-based antioxidants owe their function to the 6-hydroxychroman ring structure.[2] The phenolic hydroxyl group on this ring is the active site, capable of donating a hydrogen atom to neutralize highly reactive free radicals (R•), thereby terminating the damaging chain reactions of oxidation.[3] This process, known as Hydrogen Atom Transfer (HAT), is the fundamental mechanism behind their antioxidant activity. Upon donating a hydrogen atom, the chromanol itself becomes a resonance-stabilized radical, which is significantly less reactive and unable to propagate the oxidative chain.[3]

Caption: Hydrogen Atom Transfer (HAT) mechanism of chromanols.

Profiling the Contenders: Natural vs. Synthetic

While they share a common active moiety, significant structural differences between natural and synthetic chromanols dictate their physical properties, biological roles, and experimental applications.

Natural Chromanols: The Vitamin E Family

The term "vitamin E" refers to a family of eight related, lipid-soluble compounds: four tocopherols (alpha, beta, gamma, delta) and four tocotrienols (alpha, beta, gamma, delta).[4]

  • Structure: Their defining feature is a long hydrophobic side chain attached to the chromanol ring. Tocopherols possess a saturated phytyl tail, while tocotrienols have an unsaturated farnesyl tail.[5][6] This lipophilic tail anchors the molecule within biological membranes, positioning the active chromanol head at the membrane-cytosol interface to protect polyunsaturated fatty acids from lipid peroxidation.[3][7]

  • Biological Significance: As essential nutrients, these vitamers are the primary chain-breaking antioxidants in tissues and cells.[8] Alpha-tocopherol is the most abundant form in the human body.[9] However, studies suggest that tocotrienols and other tocopherol forms, like gamma-tocopherol, possess unique anti-inflammatory and signaling properties beyond simple radical scavenging.[6][9]

Synthetic Chromanol: Trolox

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a synthetic, water-soluble analogue of vitamin E.[10]

  • Structure: In Trolox, the hydrophobic tail of vitamin E is replaced with a carboxyl group.[11] This single modification dramatically increases its water solubility, making it an ideal tool for in vitro antioxidant capacity assays performed in aqueous or alcoholic media.

  • Primary Application: Due to its water solubility and potent antioxidant activity, Trolox is widely used as a reference standard in many antioxidant assays, including ABTS, DPPH, and ORAC.[12] The antioxidant capacity of a test compound is often expressed in "Trolox Equivalents" (TE), providing a standardized benchmark for comparison.[10][13]

Comparative Analysis of Antioxidant Activity

The structural divergence between natural and synthetic chromanols leads to critical differences in their performance and applicability.

Mechanistic and Environmental Considerations
  • Solubility and Localization: This is the most significant differentiator. Vitamin E isomers are strictly lipophilic, partitioning into cell membranes, lipoproteins, and lipid droplets.[3] This makes them highly effective at inhibiting lipid peroxidation in situ.[1] Conversely, Trolox is hydrophilic and operates in aqueous phases. This makes it an excellent scavenger of radicals in biological fluids or buffered assay solutions but a poor model for membrane-specific antioxidant events.[14]

  • Reactivity and Efficacy: In homogenous solutions, the intrinsic radical-scavenging activities of α-tocopherol and α-tocotrienol are roughly equivalent.[15][16] Some studies suggest tocotrienols have superior antioxidant activity due to their unsaturated side chain, which may allow for better distribution within cell membranes and a more effective interaction with lipid radicals.[6][16] However, the results can be highly dependent on the specific assay system used.[17]

  • Biological Context: Natural vitamin E can be "recycled" in vivo, where the tocopheryl radical is reduced back to its active form by other antioxidants like vitamin C, enabling it to scavenge multiple radicals. Trolox, used in in vitro assays, typically acts stoichiometrically without a recycling system.

Performance in Standard Antioxidant Assays

The efficacy of an antioxidant is not an absolute value but is context-dependent on the assay used. Here, we compare the chromanols across several standard methods.

Assay TypePrincipleNatural Chromanols (Vitamin E)Synthetic Chromanol (Trolox)
ABTS Assay Measures scavenging of the pre-formed ABTS•+ radical cation.[18]Effective scavengers. Activity is often compared to Trolox to determine TEAC value.Reference Standard. Used to create the standard curve against which all other compounds are measured.[10]
DPPH Assay Measures scavenging of the stable DPPH• free radical.[19]Effective scavengers. Can be limited by solubility in the typical alcoholic media.Reference Standard. Commonly used as a positive control and for TEAC determination.[20]
ORAC Assay Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe.[21]Potent inhibitors of peroxyl radicals.Reference Standard. The ORAC value is expressed in micromoles of Trolox Equivalents (TE).[21][22]
Lipid Peroxidation Assay (e.g., TBARS) Measures malondialdehyde (MDA), a byproduct of lipid peroxidation.[23][24]Highly effective due to their lipophilicity and ability to integrate into lipid membranes.[8]Less effective in membrane systems unless the radical source is aqueous and can be scavenged before reaching the lipid phase.[14]

Experimental Protocols: A Practical Guide

To ensure scientific integrity, the following are detailed, self-validating protocols for common antioxidant capacity assays.

Protocol 1: ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable blue/green ABTS radical cation (ABTS•+).[25] The reduction of ABTS•+ by the antioxidant results in a loss of color, measured spectrophotometrically.[18]

Caption: Workflow for the ABTS antioxidant assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.[25]

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

  • Generation of ABTS•+:

    • Mix the ABTS stock solution and potassium persulfate stock solution in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[26]

  • Assay Preparation:

    • On the day of the assay, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[26] This ensures a consistent starting radical concentration.

    • Prepare serial dilutions of a Trolox standard (e.g., 0-15 µM) to generate a standard curve.

    • Prepare your test samples (natural or other synthetic chromanols) at various concentrations.

  • Reaction and Measurement:

    • To a microplate well or cuvette, add a small volume of your sample or standard (e.g., 10 µL).

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 200 µL) and mix thoroughly.

    • Incubate for a defined period (e.g., 6 minutes) at room temperature.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage inhibition of absorbance caused by your sample compared to a blank control (solvent + ABTS•+).

    • Plot the percentage inhibition for the Trolox standards against their concentrations to create a standard curve.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of your sample by comparing its inhibition to the Trolox standard curve.[18]

Protocol 2: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable violet-colored radical DPPH• to the yellow-colored non-radical form, DPPH-H, by hydrogen-donating antioxidants.[19][27]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[28] This solution should be freshly made and protected from light, as DPPH is light-sensitive.[28]

  • Assay Preparation:

    • Prepare serial dilutions of your test samples and a positive control (like Trolox or ascorbic acid) in the same solvent.[19]

  • Reaction and Measurement:

    • In a microplate well, mix a volume of the sample solution with a volume of the DPPH working solution (e.g., equal volumes).[28]

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark for a specific time (e.g., 30 minutes).[28] The incubation time is crucial as it allows the reaction to reach a steady state.

    • Measure the decrease in absorbance at approximately 517 nm.[19]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[19]

    • The results can be expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) or converted to a TEAC value if a Trolox standard curve is run in parallel.[20]

Conclusion and Recommendations

The choice between natural and synthetic chromanols is not a matter of which is "better," but which is the most appropriate tool for the scientific question being asked.

  • For in vitro antioxidant capacity screening of extracts, pure compounds, or biological fluids in aqueous/alcoholic systems, Trolox is the undisputed standard. Its water solubility, stable performance, and established role as a reference for TEAC values make it essential for standardized, reproducible assays like ABTS, DPPH, and ORAC.

  • For studies investigating lipid peroxidation in biological membranes, cell cultures, or in vivo models, natural vitamin E isomers (tocopherols and tocotrienols) are the relevant choice. Their lipophilic nature ensures they are localized where lipid-soluble radicals cause damage. Using Trolox in such systems would yield misleading information about membrane protection.

By understanding the fundamental structural and mechanistic differences between these two classes of chromanols and applying the appropriate, validated experimental protocols, researchers can ensure the accuracy, relevance, and integrity of their antioxidant activity studies.

References

A Senior Application Scientist's Guide to Benchmarking Novel Antioxidants: The Case of 6-Methyl-4-phenyl-2-chromanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Superior Antioxidant Efficacy

In the continuous pursuit of novel therapeutic agents to combat oxidative stress-related pathologies, the evaluation of new chemical entities for their antioxidant potential is a critical first step.[1][2][3] This guide provides a comprehensive framework for the robust in vitro assessment of a promising chromanol derivative, 6-Methyl-4-phenyl-2-chromanol, against established antioxidant benchmarks. Chromanol-type compounds are known to act as potent antioxidants by reducing oxygen-centered radicals.[4] this compound, a member of this class, exhibits significant potential due to its structural features, which suggest radical scavenging and anti-inflammatory properties.[4]

This document is designed for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded protocol for a head-to-head comparison. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative literature.

Chapter 1: The Contenders - Structures and Mechanisms

A thorough understanding of the chemical structures and antioxidant mechanisms of both the test compound and the benchmarks is fundamental to interpreting the experimental outcomes.

The Challenger: this compound

This compound is an organic compound belonging to the chromanol family, characterized by a chroman backbone with methyl and phenyl substitutions.[4] Its antioxidant activity is presumed to stem from the hydroxyl group on the chroman ring, which can donate a hydrogen atom to neutralize free radicals, a hallmark of phenolic antioxidants.

References

A Comparative In Vitro Efficacy Analysis of Chromanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic compound discovery, chromanol derivatives have emerged as a compelling class of molecules, demonstrating significant potential in mitigating oxidative stress and inflammation. This guide offers a comprehensive in vitro comparison of various natural and synthetic chromanol derivatives, providing researchers, scientists, and drug development professionals with the foundational data and methodologies to inform their own investigations. Our focus is on presenting objective performance metrics, substantiated by experimental data, to elucidate the structure-activity relationships that govern the efficacy of these compounds.

The Chromanol Scaffold: A Foundation for Diverse Biological Activity

The core structure of chromanol, a bicyclic ether, is the foundation for a wide array of biologically active compounds, most notably the vitamin E family, which includes tocopherols and tocotrienols.[1] These molecules are recognized for their potent antioxidant properties, primarily attributed to the hydroxyl group on the chromanol ring, which can donate a hydrogen atom to neutralize free radicals.[2] Beyond this fundamental antioxidant activity, variations in the methylation pattern of the chromanol ring and the saturation of the phytyl tail give rise to a spectrum of biological functions, including anti-inflammatory and anti-cancer effects.[1][2] This guide will delve into the in vitro efficacy of these derivatives, exploring how subtle structural modifications translate into significant differences in their biological performance.

Comparative Analysis of In Vitro Efficacy

To provide a clear and objective comparison, the following sections summarize the in vitro efficacy of various chromanol derivatives in key areas of therapeutic interest: anti-inflammatory, cytotoxic, and antioxidant activities. The data is presented in tabular format to facilitate direct comparison of half-maximal inhibitory concentrations (IC50) and other relevant metrics.

Anti-inflammatory Efficacy

Inflammation is a critical physiological response, but its dysregulation is implicated in numerous chronic diseases. Chromanol derivatives have been shown to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).

The following table summarizes the IC50 values of various chromanol derivatives against key inflammatory mediators.

DerivativeTarget/AssayCell LineIC50 (µM)Reference
Tocopherols & Metabolites
γ-TocopherolPGE₂ productionRAW 264.7 Macrophages7.5[3]
γ-TocopherolPGE₂ productionA549 Human Epithelial Cells4[3]
α-TocopherolPGE₂ productionRAW 264.7 Macrophages> 50 (slight inhibition at 50 µM)[3]
α-TocopherolCOX-1 InhibitionHuman Recombinant~12[4][5]
γ-TocopherolCOX-1 InhibitionHuman Recombinant1-2.5[4][5]
δ-TocopherolCOX-1 InhibitionHuman Recombinant1-2.5[4][5]
δT-13'-COOH (δ-Tocopherol metabolite)COX-1 InhibitionHuman Recombinant2.5[4]
δT-13'-COOH (δ-Tocopherol metabolite)COX-2 InhibitionHuman Recombinant4[4][6]
Tocotrienols & Metabolites
γ-TocotrienolCOX-1 InhibitionHuman Recombinant1-2.5[4][5]
δ-TocotrienolCOX-1 InhibitionHuman Recombinant1-2.5[4][5]
δTE-13'-COOH (δ-Tocotrienol metabolite)COX-1 InhibitionHuman Recombinant4[4]
δTE-13'-COOH (δ-Tocotrienol metabolite)COX-2 InhibitionHuman Recombinant~10[4]
Other Natural Derivatives
Sargachromenol GNitric Oxide ProductionRAW 264.7 MacrophagesDose-dependent inhibition observed[7]

Expert Insights: The data clearly indicates that γ- and δ-tocopherols and tocotrienols are more potent inhibitors of COX-1 than α-tocopherol.[4][5] Furthermore, the metabolites of tocopherols, such as δT-13'-COOH, demonstrate significant inhibitory activity against both COX-1 and COX-2, suggesting that the in vivo biotransformation of vitamin E is crucial for its anti-inflammatory effects.[4][6] The superior anti-inflammatory activity of a tocotrienol-rich fraction (TRF) compared to α-tocopherol has also been demonstrated by its potent inhibition of nitric oxide (NO), prostaglandin E₂ (PGE₂), and various pro-inflammatory cytokines.[8]

Cytotoxic Efficacy

The cytotoxic potential of chromanol derivatives is of significant interest in oncology research. Several studies have demonstrated their ability to induce apoptosis and inhibit the proliferation of cancer cells.

The following table presents the IC50 values of various tocotrienol isomers against human cancer cell lines.

DerivativeCell LineIC50 (µM)Reference
Tocotrienols
α-TocotrienolA549 (Lung Carcinoma)> 100[9]
α-TocotrienolU87MG (Glioblastoma)32.5[9]
γ-TocotrienolA549 (Lung Carcinoma)12.5[9]
γ-TocotrienolU87MG (Glioblastoma)18.2[9]
δ-TocotrienolA549 (Lung Carcinoma)3.8[9]
δ-TocotrienolU87MG (Glioblastoma)4.2[9]

Expert Insights: The data highlights a clear structure-activity relationship, with δ-tocotrienol exhibiting the most potent cytotoxic activity against both lung and brain cancer cell lines, followed by γ-tocotrienol.[9] α-Tocotrienol showed significantly lower potency.[9] Notably, these tocotrienol isomers did not show significant toxicity towards non-cancerous MRC5 cells, suggesting a degree of selectivity for cancer cells.[9] The pro-apoptotic activity of tocotrienols is linked to their ability to inhibit the NF-κB signaling pathway.[10][11]

Antioxidant Capacity

The hallmark of chromanol derivatives is their antioxidant activity. Various in vitro assays are employed to quantify their ability to scavenge free radicals. The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely used method to assess the antioxidant capacity of various substances.

Expert Insights: While direct comparative ORAC values for a wide range of chromanol derivatives are not consolidated in a single study, the literature consistently demonstrates their potent radical scavenging properties. For instance, the synthetic dimeric chromanol, twin-chromanol, has been shown to have better radical scavenging properties than α-tocopherol.[12] The antioxidant mechanism involves the donation of a hydrogen atom from the hydroxyl group on the chromanol ring to neutralize reactive oxygen species.

Key Mechanistic Pathways

The biological effects of chromanol derivatives are mediated through the modulation of key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation. Several chromanol derivatives, particularly tocotrienols, have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.[10][11][13]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nStimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory\nStimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates Ubiquitination &\nDegradation Ubiquitination & Degradation IκBα->Ubiquitination &\nDegradation NF-κB\n(p50/p65) NF-κB (p50/p65) Nuclear\nTranslocation Nuclear Translocation NF-κB\n(p50/p65)->Nuclear\nTranslocation IκBα-NF-κB IκBα-NF-κB (Inactive Complex) IκBα-NF-κB->NF-κB\n(p50/p65) Releases Chromanol\nDerivatives Chromanol Derivatives Chromanol\nDerivatives->IKK Inhibits NF-κB_nuc NF-κB (p50/p65) Nuclear\nTranslocation->NF-κB_nuc DNA DNA NF-κB_nuc->DNA Binds to Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression DNA->Pro-inflammatory\nGene Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by chromanol derivatives.

The Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. As demonstrated in the comparative data, certain chromanol derivatives and their metabolites are effective inhibitors of COX enzymes, providing a direct mechanism for their anti-inflammatory effects.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key in vitro assays used to evaluate the efficacy of chromanol derivatives.

Cell Viability Assessment: MTT Assay

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT tetrazolium salt to formazan, resulting in a purple color. The intensity of this color is directly proportional to the number of viable cells. This assay is crucial for determining the cytotoxic effects of the chromanol derivatives and for ensuring that observed anti-inflammatory effects are not simply a result of cell death.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chromanol derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1% to avoid solvent-induced toxicity. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Chromanol Derivatives (serial dilutions) A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate Cell Viability and IC50 values F->G

References

A Comparative Guide to the Antifungal Potential of Chromanol and Chromenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antifungal agents, the chromane scaffold has emerged as a promising template for the development of potent therapeutics. This guide provides an in-depth comparison of the antifungal activities of two key classes of chromane derivatives: chromanols and chromenols. By examining their structural nuances, mechanisms of action, and available experimental data, we aim to furnish researchers with the critical insights needed to navigate this promising area of drug discovery.

Structural Distinction: The Foundation of Differential Activity

At the heart of their differing biological profiles lies a fundamental structural variance. The chromanol core features a saturated dihydropyran ring, whereas the chromenol core possesses a double bond in this ring, rendering it unsaturated. This seemingly subtle difference significantly impacts the molecule's three-dimensional conformation and electron distribution, which in turn dictates its interaction with biological targets.

G cluster_0 Core Structures Chromanol Chromanol (Saturated Dihydropyran Ring) Chromenol Chromenol (Unsaturated Dihydropyran Ring)

Caption: Core structures of Chromanol and Chromenol.

Chromenol Derivatives: Potent Inhibitors of Fungal Growth

Current research paints a compelling picture of chromenol derivatives as formidable antifungal agents. A significant body of evidence points to their efficacy against a broad spectrum of pathogenic fungi, often exhibiting potency comparable or superior to commercially available antifungal drugs.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

A primary mechanism of action for many antifungal chromenol derivatives is the inhibition of lanosterol 14α-demethylase (CYP51) .[1][2][3] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity, leading to fungal cell death. This targeted action is a hallmark of the azole class of antifungals, and the ability of chromenol derivatives to inhibit this enzyme underscores their therapeutic potential.

G Chromenol_Derivative Chromenol Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Chromenol_Derivative->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Key Enzyme In Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption Leads To

Caption: Proposed mechanism of action for antifungal Chromenol derivatives.

Experimental Data: A Showcase of Antifungal Efficacy

Numerous studies have demonstrated the potent in vitro antifungal activity of chromenol derivatives. For instance, a series of 1H-1,2,4-triazole functionalized chromenols displayed remarkable activity against a panel of pathogenic fungi.[1][2][3] The minimum inhibitory concentration (MIC) values for some of these compounds were found to be significantly lower than those of the reference drugs, ketoconazole and bifonazole.[1][2][3]

Compound/DrugMIC Range (µM) against various fungiReference
Chromenol Derivative 3k 22.1–184.2[1][2][3]
Chromenol Derivative 3n 71.3–199.8[1][2][3]
Ketoconazole (Higher than many tested chromenols)[1][2][3]
Bifonazole (Higher than many tested chromenols)[1][2][3]

Note: The above table is a summary of findings from a study on 1H-1,2,4-triazole functionalized chromenols. The exact MIC values for the reference drugs were not provided in the abstract, but the study states that twelve of the fourteen tested compounds were more active.

The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the chromenol ring play a crucial role in determining the antifungal potency. For example, the presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent at the 4th position of a triazole ring was found to be highly beneficial for antifungal activity.[1][2][3]

Chromanol Derivatives: A More Nuanced Antifungal Profile

In stark contrast to the wealth of data on chromenols, the scientific literature presents a more limited and nuanced view of the direct antifungal activity of chromanol derivatives. The most extensively studied chromanols in this context are the tocopherols, commonly known as Vitamin E.

Limited Direct Antifungal Activity

Studies on α-tocopherol and its derivatives have generally indicated weak or no direct antimicrobial activity against a range of bacteria and fungi at physiologically relevant concentrations.[4][5] While some studies have reported concentration-dependent inhibition, the MIC values are often high, suggesting low potency.

A Promising Role in Anti-Biofilm Activity and Potentiation

Despite their limited direct fungicidal or fungistatic effects, chromanol derivatives like α-tocopherol have demonstrated significant potential in two key areas:

  • Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Α-tocopherol and its esters have been shown to interfere with bacterial adhesion and prevent biofilm formation, particularly by pathogenic Staphylococcus species.[1][2] This anti-biofilm activity is a crucial area of research, as it offers an alternative strategy to combat persistent microbial infections.

  • Potentiation of Existing Antifungals: Research suggests that Vitamin E can enhance the efficacy of conventional antifungal drugs.[3][6] For example, combining Vitamin E with ketoconazole has been shown to reduce the MIC of the drug against Candida species.[3] The proposed mechanism for this synergistic effect involves the disruption of the fungal cell membrane by the lipophilic chromanol, thereby increasing the permeability and uptake of the antifungal drug.[4]

G cluster_0 Chromanol Derivative (e.g., α-tocopherol) cluster_1 Mechanisms of Action Chromanol Chromanol Biofilm Biofilm Formation Chromanol->Biofilm Inhibits Potentiation Potentiation of Antifungals Chromanol->Potentiation Enhances Efficacy G Start Start Prepare_Compounds Prepare serial dilutions of test compounds Start->Prepare_Compounds Inoculate Inoculate microplate wells with standardized fungal suspension Prepare_Compounds->Inoculate Incubate Incubate at appropriate temperature and duration Inoculate->Incubate Read_Results Visually or spectrophotometrically determine lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End G Start Start Prepare_Plate Add test compounds and fungal suspension to microplate Start->Prepare_Plate Incubate Incubate to allow biofilm formation Prepare_Plate->Incubate Wash Wash wells to remove planktonic cells Incubate->Wash Stain Stain adherent biofilm (e.g., with crystal violet) Wash->Stain Quantify Solubilize stain and measure absorbance to quantify biofilm Stain->Quantify End End Quantify->End

References

A Comparative Guide to the Quantitative Analysis of 6-Methyl-4-phenyl-2-chromanol: qNMR vs. Alternative Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise quantification of 6-Methyl-4-phenyl-2-chromanol, a known impurity in the manufacturing of the drug Tolterodine, is paramount for ensuring pharmaceutical quality, safety, and regulatory compliance.[1][2] This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Our analysis demonstrates that qNMR stands as a superior primary method for the definitive purity assessment of reference materials due to its direct, structure-based quantification. For trace-level detection in complex matrices, LC-MS offers unmatched sensitivity, while validated HPLC methods provide robust and efficient solutions for routine quality control. This guide delivers the experimental data and procedural insights necessary for selecting the optimal analytical strategy based on specific application requirements.

Introduction: The Analytical Imperative for a Critical Impurity

This compound is a chromanol derivative with the chemical formula C₁₆H₁₆O₂ and a molecular weight of approximately 240.30 g/mol .[3][4] While possessing antioxidant properties, its primary significance in the pharmaceutical industry is its status as a process-related impurity in the synthesis of Tolterodine, a medication used to treat overactive bladder.[1][2] Regulatory bodies mandate strict control over impurities in active pharmaceutical ingredients (APIs). Therefore, the development of accurate, precise, and reliable analytical methods for the quantification of this compound is not merely a technical exercise but a critical component of drug safety and quality assurance.

This guide explores the nuances of quantifying this specific molecule, providing a head-to-head comparison of the premier analytical techniques available to the modern researcher.

Section 1: The Primary Standard Bearer: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, distinguished by its status as a primary ratio measurement technique.[5][6] Unlike chromatographic methods that rely on the comparison of a response to a certified reference standard of the same compound, qNMR allows for direct quantification against a structurally unrelated internal standard of known purity.

The Principle of qNMR: A Fundamental Advantage

The core principle of qNMR is that the integral area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[6][7] This fundamental relationship allows for the determination of the molar concentration of an analyte relative to an internal standard without the need for compound-specific calibration curves. This makes qNMR exceptionally valuable for assigning the purity of new chemical entities, synthesized impurities, and reference materials where a certified standard of the analyte itself may not exist.[8]

Experimental Protocol: 1H qNMR for this compound

This protocol is designed to ensure the highest level of accuracy and precision, adhering to the core tenets of qNMR methodology.[7][9]

1. Sample Preparation (The Self-Validating System):

  • Internal Standard Selection: Choose a high-purity (>99.5%), chemically inert internal standard with simple, sharp signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone (DMSO₂) are excellent candidates. The standard should be accurately weighed.
  • Analyte Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
  • Standard Addition: Accurately weigh and add a known mass (e.g., 5-10 mg) of the chosen internal standard to the same vial. The precise mass ratio is critical.
  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃) ensuring complete dissolution of both analyte and standard.

2. NMR Data Acquisition (Ensuring Proportionality):

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
  • Pulse Angle: Use a 90° pulse (or a calibrated 30° pulse with more scans) to maximize signal intensity.
  • Relaxation Delay (d1): This is the most critical parameter for accuracy.[9] Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard signals being integrated. A conservative value of 30-60 seconds is often used to ensure all protons have fully relaxed.
  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to keep integration errors below 1%.[9][10]
  • Acquisition Time (aq): Set to a value that provides adequate digital resolution (e.g., >3 seconds).

3. Data Processing and Quantification:

  • Processing: Apply a small exponential line broadening factor (e.g., 0.3 Hz) to improve S/N. Carefully perform phase and baseline correction across the entire spectrum.
  • Integration: Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methyl group singlet) and a signal for the internal standard. Ensure the integration region is wide enough to encompass the entire peak, including 13C satellites if a consistent approach is used.[7]
  • Calculation: The purity of the analyte is calculated using the following formula[7]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
  • I = Integral area
  • N = Number of protons for the integrated signal
  • MW = Molar mass
  • m = mass
  • Purity = Purity of the standard

qNMR Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve nmr_acq Acquire Spectrum (Long d1, High S/N) dissolve->nmr_acq process Phase & Baseline Correction nmr_acq->process integrate Integrate Signals process->integrate calculate Calculate Purity (Molar Ratio) integrate->calculate result Final Purity (%) calculate->result

Caption: Workflow for quantitative NMR (qNMR) analysis.

Performance and Validation

A properly executed qNMR method is capable of achieving high accuracy and precision, often with results within 1-2% of the true value. Method validation should be performed according to ICH Q2(R2) guidelines, demonstrating specificity (through non-overlapping signals), linearity over the desired concentration range, and accuracy confirmed by analyzing samples of known purity.[11][12]

Section 2: Comparison with Alternative Analytical Methods

While qNMR is the gold standard for purity assignment, other techniques are indispensable for routine analysis, trace quantification, and impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical quality control laboratory, separating compounds based on their differential partitioning between a stationary and a mobile phase.[13]

  • Principle & Causality: For this compound, a reversed-phase method using a C18 or Phenyl-Hexyl column is appropriate.[14] Separation is driven by the compound's hydrophobicity. The choice of mobile phase (e.g., acetonitrile/water or methanol/water) is critical for achieving selectivity between the main compound and related impurities.[14] While UV detection is common, the chromanol's chromophore may not be sufficiently unique or strong for highly sensitive and specific detection, making it susceptible to interference. Coupling HPLC with a mass spectrometer (LC-MS) provides vastly superior sensitivity and specificity, making it the preferred method for detecting trace levels in complex matrices like biological fluids.[15][16]

  • Experimental Protocol (HPLC-UV):

    • System: HPLC with a UV/Vis or Diode Array Detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by scanning a standard solution (typically in the 220-280 nm range).

    • Quantification: External standard calibration curve using a reference standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is ideal for analyzing volatile and thermally stable compounds.[17]

  • Principle & Causality: Direct analysis of chromanols by GC can be challenging due to their polarity and potential for thermal degradation in the injector.[18] To overcome this, a derivatization step, such as silylation with BSTFA, is often required.[19] This process replaces the active hydroxyl proton with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, leading to sharper peaks and more reliable quantification.[19] The mass spectrometer provides definitive identification based on the compound's fragmentation pattern.

  • Experimental Protocol (GC-MS):

    • Derivatization: React the dried sample with a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine or acetonitrile) at 60-70°C for 30 minutes.

    • System: GC coupled to a Mass Spectrometer (e.g., single quadrupole).

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injector Temperature: 250-280°C.

    • Oven Program: A temperature gradient, e.g., starting at 100°C and ramping to 300°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Quantification: Based on an external standard calibration curve of the derivatized analyte.

UV-Vis Spectrophotometry

This technique measures the absorption of light by a compound in solution, governed by the Beer-Lambert Law.

  • Principle & Causality: While simple and cost-effective, UV-Vis spectrophotometry is inherently non-specific.[20][21] Many organic molecules absorb in the UV range, and any absorbing impurities will lead to an overestimation of the analyte concentration. For chromanol and flavonoid-type compounds, specificity can be enhanced by using a complexing agent like aluminum chloride, which forms a colored complex and shifts the maximum absorbance to the visible region, away from many common interferences.[22][23] This method is best suited for preliminary screening or for quantifying total chromanol content in a simple, known matrix.

  • Experimental Protocol (with Complexation):

    • System: A dual-beam UV-Vis spectrophotometer.

    • Reagent: 5% Aluminum chloride (AlCl₃) in methanol.

    • Procedure: Add a known volume of AlCl₃ reagent to the sample solution, allow time for the complex to form (e.g., 30 minutes), and measure the absorbance at the wavelength of maximum absorption (e.g., ~410-430 nm).[22]

    • Quantification: External standard calibration curve prepared in the same manner.

Comparative Analytical Workflow

References

Head-to-head comparison of different synthesis routes for 6-Methyl-4-phenyl-2-chromanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Head-to-Head Comparison of Synthetic Routes for 6-Methyl-4-phenyl-2-chromanol

Authored by a Senior Application Scientist

This guide provides a comprehensive, head-to-head comparison of distinct synthetic strategies for obtaining this compound, a heterocyclic compound belonging to the chromanol class. The chromanol scaffold is a privileged structure in medicinal chemistry and is a known impurity in the synthesis of the drug tolterodine.[1] Understanding the nuances, efficiencies, and challenges of its synthesis is critical for researchers in process development and medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind three divergent synthetic philosophies: a classic acid-catalyzed condensation, a stepwise reduction of a chromanone intermediate, and a modern photoredox-catalyzed cyclization. Each route is critically evaluated based on yield, scalability, reaction conditions, and precursor accessibility, providing the empirical grounding necessary for informed decision-making in a research and development setting.

Retrosynthetic Analysis: Conceptualizing the Pathways

A retrosynthetic analysis of this compound reveals several logical disconnections. The chromane ring can be formed via an intramolecular cyclization, or the core scaffold can be built and then functionalized. The phenyl and methyl groups can be introduced as part of the initial building blocks. This leads to three primary strategies that we will explore in detail.

G cluster_A Route A: Condensation cluster_B Route B: Reduction cluster_C Route C: Photoredox Target This compound A_Disconnect C-O & C-C Bond (Oxa-Michael/Aldol) Target->A_Disconnect B_Disconnect Reduction (C=O -> C-OH) Target->B_Disconnect C_Disconnect Radical C-C Bond (Ketyl-Olefin Coupling) Target->C_Disconnect A_SM1 p-Cresol A_SM2 Cinnamaldehyde A_Disconnect->A_SM1 A_Disconnect->A_SM2 B_Intermediate 6-Methyl-4-phenylchroman-2-one B_Disconnect->B_Intermediate C_Precursor o-Allylphenyl Benzaldehyde Derivative C_Disconnect->C_Precursor

Caption: Retrosynthetic analysis of this compound.

Route A: Acid-Catalyzed [4+2] Annulation

This approach represents the most atom-economical and convergent synthesis, constructing the chromanol ring in a single step from readily available precursors: p-cresol and cinnamaldehyde.

Principle and Mechanistic Insight

The reaction proceeds via a cascade mechanism initiated by the acid-catalyzed oxa-Michael (conjugate) addition of the phenolic hydroxyl group of p-cresol to the protonated cinnamaldehyde. This forms a key enol intermediate. A subsequent intramolecular electrophilic attack of the enol onto the aromatic ring (a Friedel-Crafts-type alkylation) closes the heterocyclic ring, and tautomerization yields the final chromanol product. The choice of catalyst is crucial; a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid is typically employed to activate the aldehyde.

G cluster_workflow Route A: Workflow Start Combine p-Cresol & Cinnamaldehyde in Toluene Step1 Add Catalyst (e.g., p-TsOH) Start->Step1 Step2 Reflux with Dean-Stark Trap (8-12 h) Step1->Step2 Step3 Reaction Monitoring by TLC Step2->Step3 Step4 Aqueous Workup (NaHCO3 wash) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End This compound Step5->End

Caption: Workflow for the Acid-Catalyzed Annulation synthesis.

Experimental Protocol
  • To a solution of p-cresol (1.0 eq) and cinnamaldehyde (1.1 eq) in toluene (0.2 M), add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and stir vigorously for 8-12 hours, monitoring the removal of water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Discussion
  • Advantages: This one-pot synthesis is highly efficient and utilizes inexpensive, commercially available starting materials. It aligns well with green chemistry principles due to its high atom economy.

  • Disadvantages: The reaction can sometimes suffer from the formation of polymeric side products. The control of diastereoselectivity can be challenging, often yielding a mixture of cis and trans isomers with respect to the C2 and C4 positions.

Route B: Stepwise Synthesis via Chromanone Reduction

This strategy involves the initial synthesis of a chromanone precursor, which is then selectively reduced to the target chromanol. This two-step approach offers greater control and often leads to higher purity of the final product.

Principle and Mechanistic Insight

Step 1: Chromanone Formation. 6-Methyl-4-phenylchroman-2-one can be synthesized via the reduction of its corresponding chromone, which is not the most direct path. A more relevant precursor would be 6-methyl-4-phenylchroman-4-one. However, the target is a 2-chromanol, a hemiacetal. A more direct precursor is the corresponding lactone (a chroman-2-one). The synthesis of 6-methyl-4-phenylchroman-2-one can be achieved through methods like a Pechmann condensation followed by modifications or a Perkin reaction variant. Step 2: Reduction. The key step is the partial reduction of the lactone carbonyl to a hemiacetal (lactol). Strong reducing agents like LiAlH₄ would likely over-reduce the compound to the corresponding diol. A milder and more selective reducing agent, such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures, is the reagent of choice for this transformation. It reliably reduces esters and lactones to aldehydes or, in this case, the corresponding hemiacetal upon workup.

G cluster_workflow Route B: Workflow Start Synthesize Precursor (6-Methyl-4-phenylchroman-2-one) Step1 Dissolve in Anhydrous THF Cool to -78°C Start->Step1 Step2 Add DIBAL-H (1.1 eq) Dropwise Step1->Step2 Step3 Stir at -78°C for 2-4 h (Monitor by TLC) Step2->Step3 Step4 Quench with Methanol, followed by Rochelle's Salt Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End This compound Step6->End

Caption: Workflow for the Stepwise Synthesis via Chromanone Reduction.

Experimental Protocol (Reduction Step)
  • Dissolve 6-methyl-4-phenylchroman-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under an inert atmosphere (argon or nitrogen).[1]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (1.0 M solution in hexanes, 1.1 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Quench the reaction by the slow, sequential addition of methanol, followed by a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the target chromanol.

Discussion
  • Advantages: This route offers excellent control over the final product formation, generally providing higher yields and purity for the reduction step compared to the one-pot condensation. The precursor synthesis, while adding a step, allows for purification of the intermediate, which can be beneficial.

  • Disadvantages: This is a multi-step synthesis, which lowers the overall yield and increases labor and resource consumption. The use of pyrophoric and moisture-sensitive reagents like DIBAL-H requires stringent anhydrous conditions and careful handling.

Route C: Visible-Light Photoredox Catalysis

This route represents a modern, cutting-edge approach that leverages the power of photoredox catalysis to form the chromanol scaffold under exceptionally mild conditions.

Principle and Mechanistic Insight

This method is a formal hydroacylation that proceeds via a ketyl-olefin coupling mechanism.[2] A suitable substrate, such as an aldehyde tethered to an alkene (e.g., 2-(1-phenylallyl)oxy)-4-methylbenzaldehyde), is required. The cycle begins with the excitation of a photocatalyst (e.g., an Iridium or Ruthenium complex) by visible light (blue LEDs). The excited photocatalyst is a potent single-electron reductant. It donates an electron to the aldehyde, which, facilitated by a proton source, forms a ketyl radical. This highly reactive radical then undergoes a rapid intramolecular 5-exo-trig cyclization onto the pendant alkene, forming a new C-C bond and a carbon-centered radical. This radical is then reduced and protonated in subsequent steps to yield the final chromanol product. A key advantage is the use of a simple amine like DIPEA which can act as both the sacrificial electron donor and the proton source.[2]

G cluster_workflow Route C: Workflow Start Prepare Substrate (Aldehyde-alkene) Step1 Charge Schlenk Tube with Substrate, Photocatalyst, & DIPEA Start->Step1 Step2 Add Degassed Acetonitrile Step1->Step2 Step3 Irradiate with Blue LEDs (12-24 h) at RT Step2->Step3 Step4 Monitor by TLC/LC-MS Step3->Step4 Step5 Solvent Evaporation Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End This compound Step6->End

Caption: Workflow for the Photoredox-Catalyzed Cyclization.

Experimental Protocol
  • In a Schlenk tube, combine the aldehyde-alkene substrate (1.0 eq), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and N,N-diisopropylethylamine (DIPEA, 2.5 eq).[2]

  • Cap the tube, evacuate, and backfill with an inert atmosphere (argon).

  • Add degassed acetonitrile (0.05 M) via syringe.

  • Place the tube in a reactor equipped with blue LED strips and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography to isolate the chromanol product.

Discussion
  • Advantages: The reaction proceeds under extremely mild conditions (room temperature, visible light), offering excellent functional group tolerance. It provides a novel pathway for C-C bond formation and cyclization.

  • Disadvantages: This route requires a multi-step synthesis of the specialized starting material. The cost and availability of photocatalysts can be a significant drawback for large-scale synthesis. Specialized photoreactor equipment is also necessary.

Head-to-Head Performance Comparison

ParameterRoute A: Acid-Catalyzed AnnulationRoute B: Stepwise ReductionRoute C: Photoredox Catalysis
Overall Yield 55-70% (Variable)60-75% (over 2 steps)40-60% (over 2+ steps)
Number of Steps 12 (from lactone)2-3 (to make substrate)
Key Reagents p-Cresol, Cinnamaldehyde, p-TsOHChroman-2-one, DIBAL-HSpecialized Substrate, Ir/Ru Catalyst
Reaction Time 8-12 hours4-6 hours (reduction step)12-24 hours
Conditions High Temperature (Reflux)Low Temperature (-78 °C)Ambient Temperature (RT)
Scalability Good, but side products can be an issueExcellent, well-controlledPoor, limited by catalyst cost & light penetration
"Green" Score High (atom economy)Moderate (uses hydrides, solvents)Moderate (mild conditions vs. catalyst metal)

Conclusion and Recommendation

The choice of synthetic route for this compound is dictated by the specific goals of the researcher.

  • For rapid, large-scale synthesis where cost is a primary driver, Route A (Acid-Catalyzed Annulation) is the most attractive option. Its one-pot nature and use of inexpensive bulk chemicals make it ideal for process chemistry, provided that diastereoselectivity and byproduct formation can be adequately controlled through optimization.

  • For laboratory-scale synthesis demanding high purity and predictability, Route B (Stepwise Reduction) is the superior choice. The ability to isolate and purify the chromanone intermediate before the final, controlled reduction step typically results in a cleaner final product, which is paramount for creating analytical standards or for use in medicinal chemistry discovery.

  • For academic exploration or the synthesis of complex analogues where mild conditions are essential, Route C (Photoredox Catalysis) offers a powerful and elegant solution. While currently limited by substrate synthesis and cost, it represents the forefront of synthetic methodology and is invaluable when other methods fail due to harsh conditions.

Ultimately, each route provides a viable pathway to the target molecule, and this comparative guide equips the drug development professional or research scientist with the necessary data and insights to select the optimal strategy for their specific application.

References

A Researcher's Guide to Assessing the Specificity of 6-Methyl-4-phenyl-2-chromanol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise and Perils of Chromanol Scaffolds

The chromanol ring system, a core feature of molecules like vitamin E (α-tocopherol), is a privileged scaffold in medicinal chemistry, frequently associated with potent antioxidant and anti-inflammatory properties.[1][2][3][4] 6-Methyl-4-phenyl-2-chromanol, a synthetic derivative, emerges from this lineage with predicted, yet uncharacterized, biological activity. While its structural similarity to known radical scavengers suggests therapeutic potential, it also necessitates a rigorous evaluation of its target specificity.[5][6] Promiscuous binding to off-target proteins is a common pitfall in drug development, leading to unforeseen side effects and therapeutic failure.

This guide provides a comprehensive, tiered experimental framework for researchers to systematically assess the biological specificity of this compound. We will move beyond simple primary activity assays to build a robust profile of its on- and off-target interactions. This self-validating system of protocols is designed to provide a clear, data-driven understanding of the compound's mechanism of action and its potential for further development. We will detail the causality behind experimental choices, compare its performance with established benchmarks, and provide actionable protocols for immediate implementation.

Tier 1: Foundational Activity Profiling - Is It an Antioxidant and Anti-inflammatory Agent?

The initial tier of assessment focuses on validating the predicted primary activities of this compound based on its chemical heritage. We will first interrogate its antioxidant capacity through both chemical and cell-based assays, followed by an investigation into its potential as an anti-inflammatory agent via cyclooxygenase (COX) enzyme inhibition.

Assessing Antioxidant Potential

The chromanol structure is synonymous with radical scavenging.[5][6] The first step is to quantify this activity and compare it to well-established standards.

Comparator Compounds:

  • α-Tocopherol: The most biologically active form of vitamin E, serving as a natural chromanol benchmark.[5][6]

  • Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant assays.[7][8][9][10][11]

Experimental Workflow:

G cluster_0 Chemical Assays cluster_1 Cell-Based Assay cluster_2 Data Analysis DPPH DPPH Radical Scavenging Assay Analysis Calculate IC50 / TEAC Values Compare to α-Tocopherol & Trolox DPPH->Analysis ABTS ABTS Radical Cation Decolorization Assay ABTS->Analysis CAA Cellular Antioxidant Activity (CAA) Assay (HepG2 or Caco-2 cells) CAA->Analysis

Caption: Tier 1A Workflow for Antioxidant Activity Assessment.

Data Presentation: Comparative Antioxidant Activity

AssayThis compoundα-Tocopherol (Positive Control)Trolox (Standard)
DPPH IC50 (µM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
ABTS TEAC Experimental ValueLiterature/Experimental Value1.0 (by definition)
CAA EC50 (µM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Experimental Protocols:

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare stock solutions of this compound, α-tocopherol, and Trolox in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test and control compounds.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Plot the percentage inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: Cellular Antioxidant Activity (CAA) Assay
  • Cell Culture:

    • Culture human hepatocarcinoma (HepG2) cells in appropriate media until confluent in a 96-well plate.

  • Assay Procedure:

    • Wash the cells with PBS.

    • Incubate the cells with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) and various concentrations of the test compounds for 1 hour.[12][13]

    • Wash the cells with PBS.

    • Add 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) to induce oxidative stress.

    • Measure the fluorescence at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve for fluorescence versus time.

    • Determine the EC50 value, the concentration of the compound required to reduce the initial AAPH-induced oxidation by 50%.

Probing Anti-inflammatory Activity: COX Inhibition

Many chromanol derivatives exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[1][3] This assay will determine if this compound inhibits COX-1 and/or COX-2, providing a first look at a more specific enzymatic interaction.

Comparator Compounds:

  • Ibuprofen: A non-selective COX inhibitor, inhibiting both COX-1 and COX-2.[14][15][16][17][18]

  • Celecoxib: A selective COX-2 inhibitor.[19][20][21][22][23]

Experimental Workflow:

G cluster_0 Enzyme Inhibition Assays cluster_1 Data Analysis cluster_2 Comparison COX1 In Vitro COX-1 Inhibition Assay Analysis Calculate IC50 Values Determine COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) COX1->Analysis COX2 In Vitro COX-2 Inhibition Assay COX2->Analysis Compare Compare to Ibuprofen & Celecoxib Analysis->Compare

Caption: Tier 1B Workflow for COX Inhibition Assessment.

Data Presentation: Comparative COX Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compound Experimental ValueExperimental ValueCalculated Value
Ibuprofen (Non-selective) Literature/Experimental ValueLiterature/Experimental Value~1
Celecoxib (COX-2 Selective) Literature/Experimental ValueLiterature/Experimental Value>10

Experimental Protocol:

Protocol 3: Fluorometric COX-1/COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich, Cayman Chemical).[24][25]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare assay buffer, probe, and cofactor solutions.

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare serial dilutions of this compound, ibuprofen, and celecoxib.

  • Assay Procedure (performed separately for COX-1 and COX-2):

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and test/control compound.

    • Add the COX probe.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Plot the percentage inhibition against concentration to calculate the IC50 value for each enzyme.

    • Calculate the COX-2 Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).

Tier 2: Broad Spectrum Specificity Profiling

Positive results in Tier 1, particularly potent and selective COX-2 inhibition, would be encouraging. However, to establish true specificity, we must screen the compound against a broad array of unrelated targets. This is a critical step to identify potential off-target liabilities early in the discovery process.[26][27]

Rationale for Target Selection:

A standard industry approach is to use a commercially available safety screening panel. These panels include a curated set of targets known to be associated with adverse drug reactions.[28][29][30] For example, the InVEST44 panel from Reaction Biology or the SafetyScreen44 panel from Eurofins Discovery cover key target families.[28][29]

Experimental Workflow:

G cluster_0 Target Classes Compound This compound (e.g., at 10 µM) Panel Broad Off-Target Panel Screening (e.g., SafetyScreen44, InVEST44) Compound->Panel GPCRs GPCRs Kinases Kinases IonChannels Ion Channels NucReceptors Nuclear Receptors Transporters Transporters Analysis Data Analysis: Identify significant off-target hits (e.g., >50% inhibition) GPCRs->Analysis Kinases->Analysis IonChannels->Analysis NucReceptors->Analysis Transporters->Analysis FollowUp Follow-up Dose-Response Assays for Identified Hits Analysis->FollowUp

Caption: Tier 2 Workflow for Broad Specificity Profiling.

Data Presentation: Off-Target Hit Summary

The results are typically presented as a percentage of inhibition at a single high concentration (e.g., 10 µM).

Target ClassTarget% Inhibition at 10 µM
GPCRs 5-HT2BExperimental Value
Dopamine D2Experimental Value
......
Kinases LCKExperimental Value
SRCExperimental Value
......
Ion Channels hERGExperimental Value
......

Any target with >50% inhibition is flagged as a "hit" and requires follow-up dose-response studies to determine its IC50.

Experimental Protocol:

Protocol 4: Off-Target Panel Screening
  • Compound Submission:

    • Provide a sample of this compound to a contract research organization (CRO) offering safety screening services (e.g., Eurofins Discovery, Reaction Biology).

  • Assay Execution:

    • The CRO will perform binding or functional assays for their standard panel of targets (e.g., SafetyScreen44). The compound is typically tested at a concentration of 10 µM.

  • Data Reporting:

    • The CRO will provide a comprehensive report detailing the percentage of inhibition or activity for each target in the panel.

  • Follow-up:

    • For any identified hits (typically >50% inhibition), order follow-up dose-response assays from the CRO to determine the IC50 value. This allows for a quantitative assessment of the off-target potency.

Tier 3: Deeper Mechanistic Validation and Cellular Context

The final tier aims to confirm the on-target activity in a more biologically relevant cellular context and to investigate other potential pathways suggested by the chromanol literature, such as interactions with nuclear receptors or the 5-lipoxygenase (5-LOX) pathway.[1][2][3]

Rationale:

Even with a clean off-target profile from Tier 2, it is crucial to confirm that the enzymatic inhibition observed in Tier 1 translates to a functional effect in whole cells. Additionally, exploring other known chromanol-related pathways provides a more complete picture of the compound's biological interactions.

Potential Pathways and Assays:

  • Cellular Anti-inflammatory Activity: A lipopolysaccharide (LPS)-induced inflammation model in macrophages (e.g., RAW 264.7 cells) can be used to measure the inhibition of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO).

  • 5-Lipoxygenase (5-LOX) Inhibition: This is another key enzyme in the inflammatory cascade. An in vitro 5-LOX inhibitor screening assay can assess this activity.

  • Nuclear Receptor Interaction: Chromanols have been reported to interact with nuclear receptors. A panel of nuclear receptor binding or transactivation assays can screen for such interactions.

Experimental Workflow:

G cluster_0 Cellular Functional Assays cluster_1 Alternative Pathway Screening cluster_2 Data Integration LPS_Assay LPS-induced PGE2/NO Production in RAW 264.7 Macrophages Integration Integrate all data to build a comprehensive specificity profile LPS_Assay->Integration LOX_Assay In Vitro 5-LOX Inhibition Assay LOX_Assay->Integration NR_Assay Nuclear Receptor Panel Screening NR_Assay->Integration

Caption: Tier 3 Workflow for Mechanistic Validation.

Conclusion: Building a Defensible Specificity Profile

This tiered approach provides a logical and robust framework for assessing the specificity of this compound. By systematically moving from broad, predicted activities to specific enzymatic and off-target screening, researchers can build a comprehensive and defensible data package. The inclusion of well-characterized comparator compounds at each stage is critical for contextualizing the experimental results. Ultimately, this guide empowers researchers to make informed decisions about the therapeutic potential of this compound, mitigating the risks of late-stage failure due to unforeseen off-target effects and paving the way for the development of a potentially novel and specific therapeutic agent.

References

A Comparative Guide to the Validation of a Method for Detecting 6-Methyl-4-phenyl-2-chromanol in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for 6-Methyl-4-phenyl-2-chromanol

This compound is a molecule of significant interest in pharmaceutical development. Its accurate quantification in biological matrices such as plasma, serum, and urine is critical for elucidating its pharmacokinetic and pharmacodynamic profiles. The inherent complexity of these biological samples necessitates the development of highly selective and sensitive analytical methods. This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a cornerstone of modern bioanalysis, and presents a comparative assessment against alternative techniques.

The validation of a bioanalytical method is a formal process to demonstrate that the method is suitable for its intended purpose.[1] This ensures the reliability and integrity of the data generated in preclinical and clinical studies, which forms the basis for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5]

The Pillars of a Trustworthy Bioanalytical Method

A robust bioanalytical method is built on a foundation of rigorous validation. This process interrogates every aspect of the analytical procedure to ensure its performance is well-characterized and reproducible. The key validation parameters are outlined by regulatory guidelines and are essential for establishing the credibility of the analytical data.[3][4]

Bioanalytical_Validation_Workflow cluster_Validation Bioanalytical Method Validation Pathway A Method Development B Full Validation A->B C Selectivity B->C D Linearity & Range B->D E Accuracy & Precision B->E F Recovery & Matrix Effect B->F G Stability B->G H Validated Method for Routine Use C->H D->H E->H F->H G->H

Caption: Key stages in the validation of a bioanalytical method.

Experimental Protocol: Validation of an LC-MS/MS Method

This section details a step-by-step protocol for the validation of an LC-MS/MS method for the quantification of this compound in human plasma.

Materials and Reagents
  • Reference Standards: this compound (analyte) and a stable isotope-labeled internal standard (SIL-IS), such as 6-Methyl-4-phenyl-d5-2-chromanol. The use of a SIL-IS is a best practice as it co-elutes with the analyte and effectively compensates for variability in sample processing and matrix effects.[6]

  • Biological Matrix: Pooled, drug-free human plasma.

  • Solvents and Chemicals: HPLC-grade or higher purity solvents (e.g., acetonitrile, methanol) and reagents (e.g., formic acid).

Sample Preparation: The Critical First Step

The goal of sample preparation is to isolate the analyte from the complex biological matrix, minimize interferences, and prepare it for injection into the analytical instrument.[7][8]

Sample_Preparation_Workflow cluster_SPE Sample Preparation Workflow A Plasma Aliquot + Internal Standard B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer C->D E Evaporation & Reconstitution D->E F Injection into LC-MS/MS E->F

Caption: A typical protein precipitation workflow for sample preparation.

Detailed Protocol:

  • To 100 µL of plasma sample, add 20 µL of the SIL-IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Chromatographic Column: A C18 reversed-phase column is a common choice for small molecules.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically suitable for chromanol structures.

Comparative Performance of Analytical Techniques

The selection of an analytical technique is a critical decision in method development, with each having its own strengths and weaknesses.

ParameterLC-MS/MSHPLC-UVGC-MS
Selectivity Very HighModerateHigh
Sensitivity (LOQ) pg/mL to low ng/mLHigh ng/mL to µg/mLng/mL
Linear Dynamic Range 3-5 orders of magnitude2-3 orders of magnitude2-4 orders of magnitude
Matrix Effects Potential for ion suppression/enhancement, mitigated by SIL-IS[6]Less susceptible but prone to co-eluting interferencesCan be significant; often requires derivatization
Sample Throughput HighModerateLow to Moderate
Cost (Instrument) HighLowModerate

Expert Insight: For regulated bioanalysis, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity, which are crucial for accurately quantifying low drug concentrations in complex biological fluids.[9] While HPLC-UV is a more cost-effective option, its utility is limited in applications requiring high sensitivity.[10] GC-MS can provide good performance but often necessitates a derivatization step for non-volatile analytes like this compound, adding complexity and potential variability to the workflow.[11]

In-Depth Validation Results and Acceptance Criteria

The following sections outline the key validation experiments and their acceptance criteria based on FDA and EMA guidelines.[3][4]

Selectivity and Specificity
  • Objective: To ensure the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.

  • Procedure: Analyze at least six different lots of blank human plasma to assess for interfering peaks at the retention time of the analyte and SIL-IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the SIL-IS.

Linearity and Range
  • Objective: To demonstrate the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Procedure: Analyze a calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the reproducibility of the measurements (precision).

  • Procedure: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in replicate (n=5) within a single run (intra-day) and across multiple days (inter-day).

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1< 10%< 15%90-110%
Low0.3< 8%< 10%92-108%
Medium50< 5%< 8%95-105%
High800< 5%< 8%95-105%
Recovery and Matrix Effect
  • Objective: To evaluate the efficiency of the extraction process (recovery) and the influence of the biological matrix on the ionization of the analyte (matrix effect).

  • Procedure:

    • Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to post-extraction spiked samples.

    • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked matrix samples to that in a neat solution.

  • Acceptance Criteria: Recovery should be consistent and reproducible. The matrix factor should be consistent across different lots of the biological matrix, with a %CV of ≤ 15%.

Stability
  • Objective: To confirm that the analyte remains unchanged in the biological matrix under various processing and storage conditions.

  • Procedure: Analyze QC samples after exposure to conditions such as bench-top storage, multiple freeze-thaw cycles, and long-term frozen storage.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of a bioanalytical method is a critical undertaking that underpins the reliability of data in drug development. This guide has detailed the validation of a highly sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices. By adhering to the principles and protocols outlined, and by understanding the comparative performance of different analytical techniques, researchers and scientists can ensure the generation of high-quality, reproducible, and defensible data that meets stringent regulatory expectations.

References

Differentiating Chromanol Isomers: A Comparative Guide to Chemometric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise differentiation and quantification of chromanol isomers, such as tocopherols (Vitamin E), is a significant analytical challenge. These structurally similar compounds often exhibit nearly identical physical and chemical properties, making their distinction by conventional methods difficult. However, their biological activities can vary substantially, necessitating robust analytical techniques for quality control, formulation development, and metabolic studies.

This guide provides an in-depth comparison of chemometric methods coupled with spectroscopic techniques for the effective differentiation of chromanol isomers. We move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The Challenge: Subtle Differences, Significant Impact

Chromanol isomers, like the α-, β-, γ-, and δ-tocopherols, share the same core chromanol ring but differ in the number and position of methyl groups on this ring.[1] This subtle structural variation leads to overlapping signals in many analytical techniques, complicating individual quantification. For instance, in reversed-phase HPLC, β- and γ-tocopherols often co-elute, making their separate analysis challenging without specialized columns or methods.[2]

Spectroscopic methods, which probe the molecular vibrations and electronic transitions of a sample, offer a promising alternative. Techniques like Near-Infrared (NIR), Raman, and UV-Visible spectroscopy generate complex spectral data—a chemical fingerprint of the sample.[3][4] While visual inspection of these spectra may not reveal clear differences between isomers, chemometrics provides the statistical tools to extract the subtle, yet significant, variations hidden within the data.

Spectroscopic Data Generation: Choosing Your Analytical Probe

The success of any chemometric model is fundamentally dependent on the quality and information content of the input data. The choice of spectroscopic technique is therefore a critical first step.

  • Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the overtones and combination bands of molecular vibrations, particularly from C-H, O-H, and N-H bonds.[3] It is a rapid, non-destructive technique requiring minimal sample preparation, making it ideal for high-throughput screening.[3][5][6] For chromanol isomers, the subtle differences in C-H vibrations on the chromanol ring and phytyl tail provide the basis for differentiation.

  • Raman Spectroscopy: This technique probes the vibrational modes of molecules by measuring inelastically scattered light.[4] Raman spectroscopy is highly specific to molecular structure and less sensitive to water, making it excellent for analyzing biological samples in aqueous environments. It can effectively discriminate between different tocopherols and their oxidation products based on unique vibrational fingerprints.[7][8]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures electronic transitions, primarily in conjugated systems like the chromanol ring.[9][10] While the primary absorption spectra of chromanol isomers are very similar, derivative spectroscopy can enhance subtle spectral differences, aiding in their differentiation.[11]

The overall workflow for applying these techniques is summarized below.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Chemometric Analysis cluster_2 Phase 3: Application Sample Chromanol Isomer Sample (e.g., Tocopherols) Spectroscopy Spectroscopic Measurement (NIR, Raman, or UV-Vis) Sample->Spectroscopy RawData Raw Spectral Data (Matrix of Absorbance/Intensity vs. Wavelength) Spectroscopy->RawData Preprocessing Data Preprocessing (e.g., SNV, Derivatives) RawData->Preprocessing Modeling Model Building (PCA, PLS-DA) Preprocessing->Modeling Validation Model Validation (Cross-Validation, Test Set) Modeling->Validation Prediction Classification & Quantification of Unknown Samples Validation->Prediction Results Results: Isomer Identification, Concentration Prediction->Results caption Fig 1. General workflow for chemometric differentiation.

Caption: General workflow for chemometric differentiation.

Chemometric Methods: A Comparative Analysis

Once high-quality spectral data are acquired, chemometric models can be built to classify and quantify the isomers. We will focus on two of the most powerful and commonly used methods: Principal Component Analysis (PCA) for data exploration and Partial Least Squares-Discriminant Analysis (PLS-DA) for classification.

Principal Component Analysis (PCA): Unveiling Data Structure

PCA is an unsupervised exploratory technique. It reduces the dimensionality of complex datasets by transforming the original variables (wavelengths) into a smaller set of new, uncorrelated variables called Principal Components (PCs).[12] The first few PCs capture the majority of the variance in the data, allowing for visualization of clustering, trends, and outliers.

Why use PCA? Before building a classification model, it's crucial to understand the inherent structure of your data. PCA allows you to visualize if there are natural groupings among your isomer samples based on their spectra. If samples of the same isomer cluster together and are separated from other isomer clusters in a scores plot (e.g., PC1 vs. PC2), it indicates that the spectroscopic data contains sufficient information for differentiation.

PCA_Workflow X Data Matrix (X) (Samples x Wavelengths) Center Mean-Centering X->Center SVD Singular Value Decomposition (SVD) Center->SVD Scores Scores (T) How samples relate to PCs SVD->Scores Loadings Loadings (P) How wavelengths relate to PCs SVD->Loadings Plot Scores Plot (e.g., PC1 vs. PC2) Visualize Clusters Scores->Plot caption Fig 2. PCA logical workflow.

Caption: PCA logical workflow.

Partial Least Squares-Discriminant Analysis (PLS-DA): Building a Predictive Classifier

PLS-DA is a supervised classification method that is an adaptation of PLS regression.[12] It is particularly effective when dealing with a large number of predictor variables (wavelengths) and a smaller number of samples. PLS-DA works by finding the latent variables (similar to PCs) in the spectral data (X) that best predict the class membership (Y), which is a categorical variable representing the isomer type.

Why use PLS-DA? While PCA shows if separation is possible, PLS-DA builds a robust model to perform that separation on new, unknown samples. It maximizes the covariance between the spectral data and the class labels, focusing specifically on the variation that is relevant for discrimination. The output is a predictive model that can classify future samples with a high degree of accuracy.

PLSDA_Workflow X Spectral Data (X) (Samples x Wavelengths) PLS PLS Algorithm Maximize Cov(X, Y) X->PLS Y Class Matrix (Y) (Samples x Isomer Classes) Y->PLS Model PLS-DA Model PLS->Model Validation Cross-Validation (e.g., Leave-One-Out) Model->Validation Prediction Class Prediction (α, β, γ, or δ) Model->Prediction NewSample New Unknown Spectrum NewSample->Prediction caption Fig 3. PLS-DA logical workflow.

Caption: PLS-DA logical workflow.

Performance Comparison: A Data-Driven Evaluation

The combination of NIR spectroscopy and PLS regression/classification has been shown to be particularly effective for the analysis of tocopherols. The non-destructive and rapid nature of NIR makes it highly suitable for quality control applications.

Below is a summary of performance metrics from studies using NIR spectroscopy coupled with PLS models for the quantification of tocopherol and tocotrienol content.

ParameterTocopherol (Toc)Tocotrienol (T3)Reference
R² (Coefficient of Determination) 0.980.98[3][6]
Q² (Pred. Coeff. of Determination) 0.840.92[3][6]
RPD (Ratio of Prediction to Deviation) 2.553.75[3][6]
RMSEE (Root Mean Square Error of Est.) 1.195.74[3][6]
RMSEP (Root Mean Square Error of Pred.) 2.439.96[3][6]
Model Assessment Good for screeningExcellent for QC[3][6]
  • R² and Q²: Values close to 1.0 indicate a strong correlation between the NIR spectra and the actual concentrations determined by a reference method (e.g., HPLC). The high values seen here demonstrate the excellent predictive power of the models.

  • RPD: This is the ratio of the standard deviation of the reference data to the RMSEP. An RPD value above 2.5 is generally considered good for quality control purposes. The T3 model shows excellent performance, while the Toc model is suitable for screening.[3][6]

  • RMSEE and RMSEP: These values represent the error in the model's predictions and should be as low as possible.

These data clearly demonstrate that NIR spectroscopy coupled with PLS is a powerful, non-destructive method for the quantitative analysis of chromanol isomers.[3][5][6]

Experimental Protocols

To ensure scientific integrity, the following protocols provide a self-validating framework for analysis.

Protocol 1: Sample Preparation and NIR Data Acquisition
  • Sample Preparation:

    • For pure isomer standards, use as received from a certified supplier.

    • For vegetable oil samples, use the oil directly. Homogenize the sample by gentle mixing.[13]

    • For solid samples (e.g., seeds, feeds), grind to a uniform, fine powder to minimize scattering effects.[14]

  • Instrumentation: Use a benchtop or portable NIR spectrometer equipped with a reflectance probe or sample cup accessory.

  • Background Collection: Record a background spectrum using a high-reflectance standard (e.g., Spectralon) to account for instrument and environmental noise.

  • Sample Measurement:

    • Place approximately 10-15 g of the prepared sample into a quartz sample cup.[5]

    • Ensure the sample surface is flat and free of voids.

    • Collect the NIR spectrum in reflectance mode over the desired wavenumber range (e.g., 4000–12000 cm⁻¹).[5]

    • To improve the signal-to-noise ratio, co-add 32 to 64 scans per sample.

    • Acquire spectra for at least three replicates of each sample to assess measurement variability.

Protocol 2: Chemometric Model Development and Validation

This protocol outlines the steps for building and validating a PLS-DA classification model.

  • Data Import and Preprocessing:

    • Import the raw spectral data into your chemometrics software (e.g., The Unscrambler, Solo, or a custom script in Python/R).

    • Apply spectral preprocessing to correct for physical phenomena like light scattering and pathlength variation. Common techniques include:

      • Standard Normal Variate (SNV): Centers and scales each individual spectrum.

      • Multiplicative Scatter Correction (MSC): Corrects for scatter using a reference spectrum.

      • Derivatives (e.g., Savitzky-Golay): Helps to resolve overlapping peaks and remove baseline shifts.[14] A second derivative is often effective.

  • Data Splitting:

    • Divide your dataset into a calibration (or training) set (approx. 70-80%) and a validation (or test) set (approx. 20-30%).

    • Ensure that all isomer classes are well-represented in both sets. The validation set should be kept separate and used only for the final model performance evaluation.

  • Model Building (PLS-DA):

    • Using the calibration set, build a PLS-DA model.

    • Define the Y-block with categorical variables for each isomer class (e.g., Class 1, 2, 3, 4).

    • Determine the optimal number of latent variables (LVs) for the model. This is a critical step to avoid underfitting or overfitting. Use cross-validation (e.g., Venetian blinds or leave-one-out) and examine plots of explained variance or RMSE of cross-validation (RMSECV) to select the number of LVs that provides the best predictive performance without modeling noise.

  • Model Validation:

    • Internal Validation (Cross-Validation): This is performed during the model building step. The RMSECV provides an estimate of the model's predictive ability.

    • External Validation: Use the independent test set (that was not used in model training) to challenge the final model. Predict the class of each sample in the test set and calculate key performance metrics:

      • Accuracy: The percentage of correctly classified samples.

      • Sensitivity (True Positive Rate): The ability of the model to correctly identify a specific isomer.

      • Specificity (True Negative Rate): The ability of the model to correctly reject other isomers.

    • Permutation Testing: To ensure the model is not a result of chance, randomly shuffle the Y-block (class labels) multiple times and rebuild the model for each permutation. A valid model should have significantly better performance metrics than any of the models built with shuffled data.[15]

Conclusion

The differentiation of chromanol isomers is a critical task where traditional analytical methods can fall short. The synergy of modern spectroscopic techniques—particularly NIR—and robust chemometric methods like PCA and PLS-DA provides a powerful solution. This integrated approach offers a rapid, non-destructive, and highly accurate platform for both the qualitative classification and quantitative analysis of these vital compounds. By following the detailed protocols and validation strategies outlined in this guide, researchers, scientists, and drug development professionals can implement a trustworthy and scientifically sound methodology to overcome the challenges of isomer analysis, ensuring the quality and efficacy of their products and research.

References

Navigating Cytotoxicity: A Comparative Analysis of 6-Methyl-4-phenyl-2-chromanol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the cytotoxic profiles of 6-Methyl-4-phenyl-2-chromanol and its synthetic precursors. This document delves into the structure-activity relationships that govern their impact on cell viability, supported by available experimental data and established methodologies.

In the quest for novel therapeutic agents, understanding the cytotoxic evolution of a compound from its basic precursors to its final, more complex structure is paramount. This guide focuses on this compound, a heterocyclic compound with potential biological activities, and dissects the cytotoxic contributions of its building blocks: 4-methylphenol (p-cresol) and cinnamaldehyde, as well as its chalcone intermediate.

The Synthetic Pathway: From Simple Precursors to a Complex Chromanol

The synthesis of this compound is a multi-step process that begins with the Claisen-Schmidt condensation of 4-methylphenol and cinnamaldehyde. This reaction forms an intermediate chalcone, which then undergoes a cyclization reaction to yield the final chromanol structure. This synthetic journey transforms the chemical and, consequently, the biological properties of the molecules involved.

Caption: Synthetic pathway of this compound.

Comparative Cytotoxicity Profile

CompoundChemical StructureCell LineIC50 Value (µM)Key Findings & References
4-Methylphenol (p-Cresol) 4-Methylphenol StructureHT29, Caco-2>3000Cytotoxic at high concentrations, with some studies suggesting genotoxic effects.[1] No significant toxicity was observed on 786-O human renal cancer cells or HepG2 human liver cancer cells at concentrations up to 70 µM.[2][3]
Cinnamaldehyde Cinnamaldehyde StructureMDA-MB-23112.23 (48h)Exhibits significant dose-dependent cytotoxicity against various cancer cell lines.[4] Induces apoptosis and inhibits cell proliferation.[4] IC50 values vary across cell lines, for example, 31.06 µM against A375 cells at 72h.[5][6]
1-(4-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) Chalcone Intermediate StructureVariousNot directly availableChalcones, in general, exhibit a broad range of cytotoxic activities. For instance, some substituted chalcones show IC50 values in the low micromolar range against cancer cell lines like HT-1376, HeLa, and MCF-7.[7]
This compound this compound Structure-Not availableWhile direct cytotoxicity data is scarce, its structural similarity to other biologically active chromanols suggests potential for cytotoxic activity. It is also known for its antioxidant properties.[8]

In-Depth Analysis of Cytotoxicity

4-Methylphenol (p-Cresol): The Phenolic Precursor

4-Methylphenol, a common industrial chemical and a metabolite, generally exhibits low to moderate cytotoxicity. Studies have shown that at high concentrations (in the millimolar range), it can induce cell death and may have genotoxic effects.[1] However, at physiologically relevant concentrations, its cytotoxic impact on some cancer cell lines, such as renal and liver cancer cells, has been found to be insignificant.[2][3] This suggests that the phenolic backbone of this compound is unlikely to be the primary driver of high cytotoxicity.

Cinnamaldehyde: The α,β-Unsaturated Aldehyde

In stark contrast, cinnamaldehyde, the other precursor, is well-documented for its potent cytotoxic and anticancer properties. Its α,β-unsaturated aldehyde functional group is a key electrophilic center that can react with cellular nucleophiles, such as thiol groups in proteins and glutathione, leading to cellular stress and apoptosis. Numerous studies have reported significant, dose-dependent cytotoxicity of cinnamaldehyde against a wide array of cancer cell lines, with IC50 values often in the low micromolar range.[4][5][9][10]

The Chalcone Intermediate: A Bridge in Cytotoxicity

The Claisen-Schmidt condensation of 4-methylphenol and cinnamaldehyde results in the formation of a chalcone. Chalcones are a class of compounds known for their diverse biological activities, including significant cytotoxic and anticancer effects.[7][11][12] The α,β-unsaturated ketone moiety in the chalcone structure is a Michael acceptor, capable of reacting with biological nucleophiles, a mechanism of action shared with cinnamaldehyde. The presence of the p-methylphenyl group from 4-methylphenol can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its cellular uptake and interaction with molecular targets. While specific IC50 values for 1-(4-methylphenyl)-3-phenylprop-2-en-1-one are not readily found, the general cytotoxicity of substituted chalcones suggests that this intermediate likely possesses a more pronounced cytotoxic profile than 4-methylphenol alone.

This compound: The Final Product

The cyclization of the chalcone intermediate to form the chromanol ring system significantly alters the molecule's structure and, presumably, its biological activity. The reactive α,β-unsaturated ketone of the chalcone is eliminated, which may lead to a decrease in cytotoxicity mediated by Michael addition. However, the resulting chromanol structure, a privileged scaffold in medicinal chemistry, can confer new biological activities. Chromanols are known for their antioxidant properties, and some derivatives have been shown to exhibit cytotoxic effects through different mechanisms, such as the induction of apoptosis.[13] The overall cytotoxicity of this compound will depend on the interplay between the loss of the reactive chalcone core and the gain of the chromanol's biological activities. It is plausible that the cytotoxicity may be reduced compared to the chalcone intermediate, but it could still be significant and potentially more selective towards certain cell types.

Experimental Methodologies for Cytotoxicity Assessment

To empirically determine and compare the cytotoxic profiles of these compounds, standardized in vitro assays are essential. The following protocols for the MTT and LDH assays provide a robust framework for such an investigation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MCF-7, HeLa) Seeding Seed cells in 96-well plates CellCulture->Seeding CompoundPrep Compound Stock Solutions (in DMSO) Treatment Treat cells with serial dilutions of compounds CompoundPrep->Treatment Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Absorbance Measure Absorbance (Plate Reader) MTT_Assay->Absorbance LDH_Assay->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Comparison Compare Cytotoxicity Profiles IC50->Comparison

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Target cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound and its precursors)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • Test compounds

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (lysed cells) and determine the IC50 values.

Conclusion and Future Directions

This comparative guide highlights the significant differences in the cytotoxic profiles of this compound and its synthetic precursors. The starting materials, 4-methylphenol and cinnamaldehyde, exhibit vastly different levels of cytotoxicity, with cinnamaldehyde being a potent cytotoxic agent. The intermediate chalcone is predicted to have considerable cytotoxicity due to its reactive α,β-unsaturated ketone moiety. The final product, this compound, is expected to have a modified cytotoxic profile, with the potential for reduced reactivity-based toxicity but the possibility of new, structure-specific biological activities.

To fully elucidate the cytotoxic potential of this compound, further experimental studies are imperative. The protocols provided herein offer a standardized approach for conducting such investigations. A thorough understanding of the structure-activity relationship from precursors to the final product is crucial for the rational design of new and effective therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Methyl-4-phenyl-2-chromanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Methyl-4-phenyl-2-chromanol (CAS No. 209747-04-6). As a key impurity related to the pharmaceutical agent Tolterodine, handling and disposing of this compound requires a thorough understanding of its potential hazards and the governing regulatory landscape.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering actionable intelligence to ensure safety and environmental stewardship.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[3]

Causality: These hazards classify the compound as a hazardous substance, mandating that its waste be managed under stringent protocols to prevent accidental exposure to personnel and release into the environment. The disposal process is not merely about discarding a chemical; it is about neutralizing its potential harm. All subsequent procedures are derived from this initial hazard assessment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including disposal, the appropriate PPE must be worn. The selection of PPE is directly linked to the identified hazards.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.Protects against splashes that can cause serious eye irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact that can lead to irritation.[3]
Body Protection Standard laboratory coat.Minimizes the risk of contamination to personal clothing.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Prevents inhalation of dust or aerosols that may cause respiratory irritation.[3]

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is critical.

  • Evacuation: Immediately clear the affected area.

  • Ventilation: Ensure the area is well-ventilated to disperse any airborne particles.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Do Not: Do not flush spills down the drain or into sewer systems.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and administered by the U.S. Environmental Protection Agency (EPA).[5][6] Generators of hazardous waste are responsible for its management from "cradle-to-grave."[7]

Step 1: Waste Characterization

The first step is to determine if the waste is legally defined as hazardous.[7][8] Given the toxicological profile of its analogue, it is prudent to manage all waste containing this compound as hazardous waste. This includes pure, unused compound, contaminated labware (pipettes, vials), and spill cleanup materials.

Step 2: Segregation and Collection

Collect waste at the point of generation in a designated container.

  • Incompatibility: Do not mix this waste stream with other incompatible chemicals. While specific incompatibility data is limited, as a general practice, avoid mixing with strong oxidizing agents, acids, or bases.

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[9]

Step 3: Containerization and Labeling

Proper labeling is a critical compliance and safety requirement.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."

  • Contents: List the full chemical name: "this compound." Do not use abbreviations.

  • Hazard Information: Indicate the relevant hazards (e.g., "Toxic," "Irritant").

Step 4: Temporary Storage (Satellite Accumulation)

Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.

  • Location: The SAA must be under the control of the operator of the process generating the waste.

  • Safety: Keep the container closed at all times except when adding waste.[4] Store it away from general lab traffic and in a well-ventilated area.

Step 5: Arranging Final Disposal

Hazardous waste must be treated and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7][8]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Manifest System: The EHS department will arrange for a licensed hazardous waste transporter to collect the waste. A hazardous waste manifest will be created to track the waste from your facility to its final destination, ensuring a documented chain of custody.[8]

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound, from generation to final disposal.

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Temporary Storage cluster_2 Final Disposal gen Step 1: Generation (e.g., unused chemical, contaminated labware) ppe Step 2: Don PPE (Goggles, Gloves, Lab Coat) gen->ppe collect Step 3: Collect Waste in Designated, Compatible Container ppe->collect labeling Step 4: Label Container 'Hazardous Waste' Full Chemical Name Hazards collect->labeling storage Step 5: Store in SAA (Keep container closed) labeling->storage ehs Step 6: Contact EHS for Waste Pickup storage->ehs transport Step 7: Licensed Transporter Collects Waste with Manifest ehs->transport tsdf Step 8: Final Disposal at Permitted TSDF transport->tsdf

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 6-Methyl-4-phenyl-2-chromanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Methyl-4-phenyl-2-chromanol (CAS No. 209747-04-6).[1][2][3][4] As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information to maintain a safe and efficient laboratory environment. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, grounded in established safety principles for handling novel heterocyclic compounds.

Hazard Assessment and Chemical Profile

Understanding the chemical's properties is foundational to safe handling. This compound is an organic compound classified as a chromanol.[5] It is an impurity of the antimuscarinic agent Tolterodine.[1][5]

Known Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₁₆H₁₆O₂[1][3]
Molecular Weight 240.30 g/mol [2][3]
Melting Point 80-81 °C[1]
Boiling Point (Predicted) 377.2 ± 42.0 °C[1]
Density (Predicted) 1.173 ± 0.06 g/cm³[1]

Based on the Safety Data Sheet for the structurally analogous compound, 6-(Hydroxymethyl)-4-phenylchroman-2-ol, we can anticipate the following potential hazards for this compound:

  • Acute Oral Toxicity: Harmful if swallowed.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategoryItemStandard/SpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety gogglesEuropean standard - EN 166; ANSI Z-87To protect eyes from splashes of the compound, which may cause serious irritation.[6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Check for chemical compatibilityTo prevent skin contact, as the compound is expected to cause skin irritation.[6][7] It is crucial to inspect gloves before use and wash hands after removal.[8]
Body Protection Laboratory coatN/ATo prevent skin exposure and protect personal clothing from contamination.[7][9]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a dust mask (e.g., Type N95) is recommended.NIOSH approvedTo avoid inhalation of dust particles or aerosols that may cause respiratory tract irritation.[6][7]

DOT Script for PPE Selection Workflow:

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Workflow start Start: Handling this compound eye_protection Wear Safety Goggles (EN 166 / ANSI Z-87) start->eye_protection hand_protection Wear Nitrile Gloves start->hand_protection body_protection Wear a Lab Coat start->body_protection respiratory_protection Work in a Fume Hood or Well-Ventilated Area start->respiratory_protection end_ppe Safe Handling Environment Established eye_protection->end_ppe hand_protection->end_ppe body_protection->end_ppe respiratory_protection->end_ppe

Caption: A workflow diagram illustrating the mandatory PPE for handling this compound.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is critical for minimizing risk and ensuring experimental integrity.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Designate a specific area for handling, preferably within a chemical fume hood.[10]

  • Weighing and Transfer: Handle the solid compound carefully to avoid the formation of dust and aerosols.[7] Use appropriate tools (e.g., spatula) for transfer.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. If the solvent is volatile, ensure this is done in a chemical fume hood.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[7][11] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[7][11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][12]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste material in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Deface or remove labels from empty containers before disposal in regular trash.[13]

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[14] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash.[13]

DOT Script for Disposal Workflow:

Disposal_Workflow cluster_disposal Disposal Workflow for this compound start Start: Waste Generated collect_waste Collect in Labeled, Sealed Container start->collect_waste rinse_container Rinse Empty Containers with Solvent start->rinse_container consult_ehs Consult Institutional EHS for Guidance collect_waste->consult_ehs collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate collect_rinsate->consult_ehs dispose Dispose via Approved Hazardous Waste Vendor consult_ehs->dispose end_disposal End: Compliant Disposal dispose->end_disposal

Caption: A workflow for the safe and compliant disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4-phenyl-2-chromanol
Reactant of Route 2
Reactant of Route 2
6-Methyl-4-phenyl-2-chromanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。